Pyrrolidone carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
115621-24-4 |
|---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
2-oxopyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c7-4-2-1-3-6(4)5(8)9/h1-3H2,(H,8,9) |
InChI Key |
DQAKJEWZWDQURW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1)C(=O)O |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Functions of Pyrrolidone Carboxylic Acid: A Technical Guide for Researchers
Abstract: Pyrrolidone Carboxylic Acid (PCA), also known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative with multifaceted biological significance. It is a key metabolite in the glutathione cycle, a crucial component of the skin's natural moisturizing factor (NMF), and an active molecule within the central nervous system. This technical guide provides an in-depth exploration of PCA's biosynthesis, its physiological roles in epidermal homeostasis and neurobiology, and its metabolic implications. The document summarizes key quantitative data, details relevant experimental protocols for its study, and presents signaling and metabolic pathways through structured diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (PCA) is the cyclic lactam of glutamic acid, a ubiquitous but often underestimated molecule in mammalian biology.[1][2] It is formed through several metabolic and post-translational modification pathways and is found in various tissues, including the skin, brain, and blood.[2][3] While widely recognized in dermatology for its potent humectant properties, its roles extend to neurotransmission, cognitive function, and cellular metabolism.[4][5] This guide aims to consolidate the current understanding of PCA's biological functions, providing a technical overview of its mechanisms of action and the methodologies used for its investigation.
Biosynthesis and Metabolism of PCA
PCA is an endogenous molecule derived primarily from L-glutamic acid and L-glutamine.[4][6] Its formation and degradation are integral to key metabolic pathways.
The Glutathione Cycle
PCA is a critical intermediate in the γ-glutamyl cycle, which is responsible for the synthesis and recycling of glutathione (GSH).[7] In this cycle, the enzyme γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to release the amino acid and form PCA.[8] PCA is then converted back to glutamate by the ATP-dependent enzyme 5-oxoprolinase, allowing it to re-enter the glutathione synthesis pathway.[1] Elevated levels of PCA can, therefore, serve as a biomarker for increased glutathione turnover or metabolic disorders such as 5-oxoprolinuria, which arises from a deficiency in glutathione synthetase.[7][8]
Caption: The γ-glutamyl cycle showing the formation and conversion of PCA.
Epidermal Filaggrin Degradation
In the stratum corneum of the skin, PCA is a major product of filaggrin metabolism.[9] Profilaggrin, a large protein in keratohyalin granules, is dephosphorylated and proteolytically cleaved into filaggrin monomers. These monomers are further broken down by enzymes, including caspase-14, into free amino acids and their derivatives, which constitute the Natural Moisturizing Factor (NMF).[10] PCA is a significant component of NMF, arising from the cyclization of glutamine residues released during this process.[9][10]
Caption: Simplified pathway of filaggrin degradation to PCA in the epidermis.
Post-Translational Modification
N-terminal glutamine and glutamate residues of certain proteins can undergo an irreversible, post-translational cyclization to form a pyroglutamate (PCA) residue.[8][11] This modification is catalyzed by glutaminyl cyclases or can occur spontaneously. The formation of an N-terminal PCA blocks the primary amino group required for Edman degradation, a classical method for protein sequencing, thus posing a challenge for proteomics research.[8]
Core Biological Functions
PCA's biological activities are most prominently characterized in the skin and the central nervous system.
Role in Epidermal Homeostasis
PCA is fundamental to maintaining the health and function of the epidermis.
-
Humectant and Moisturizer: As a primary component of NMF (accounting for ~12%), PCA is a powerful humectant that attracts and binds water within the stratum corneum.[5][9][12] This action is critical for maintaining skin hydration, softness, and elasticity.[6][9] Cosmetic formulations containing at least 2% PCA or its sodium salt have been shown to improve dry skin conditions.[13][14]
-
Barrier Function: By ensuring adequate hydration, PCA supports the skin's natural barrier function, helping to protect against environmental aggressors, bacteria, and pollutants.[9][15]
-
Clinical Relevance: A deficiency in epidermal PCA is strongly associated with dry skin (xerosis) and atopic dermatitis (AD).[10][12] In patients with AD, PCA levels in lesional skin are significantly decreased and correlate with disease severity, increased transepidermal water loss (TEWL), and inflammation.[10]
-
PCA Salts: The sodium salt of PCA (Sodium PCA) is widely used in cosmetics for its superior hygroscopic properties.[16][17] The zinc salt (Zinc PCA) possesses additional antimicrobial and astringent properties, helping to regulate sebum production, making it useful for acne-prone and oily skin.[6][12]
| Parameter | Value/Finding | Context | Reference(s) |
| Concentration in NMF | ~12% | PCA is the second largest component of the Natural Moisturizing Factor after amino acids. | [5][9] |
| Therapeutic Concentration | ≥ 2% | Minimum concentration in cosmetic formulations to effectively enhance dry skin. | [13][14] |
| Cosmetic Use Range | 0.2% - 4% | Typical concentration range for Sodium PCA in commercial skincare products. | [17] |
| Percutaneous Absorption | 5.89% - 6.78% | Absorption of Sodium PCA (5-20% solution) through human cadaver skin over 24 hours. | [18][19] |
| Atopic Dermatitis | Significantly decreased | PCA levels are lower in inflammatory lesions of AD patients compared to non-lesional skin. | [10][14] |
Neurobiological Activity
L-pyroglutamic acid, the biologically active enantiomer in humans, readily crosses the blood-brain barrier and exerts several effects on the central nervous system.[1][4][8]
-
Neurotransmitter Modulation: PCA is believed to increase the activity of the neurotransmitter acetylcholine and may serve as a precursor for the synthesis of gamma-aminobutyric acid (GABA) and glycine.[4] Preclinical studies have shown that PCA can stimulate the release of GABA from the cerebral cortex.[20]
-
Cognitive Function: Due to its role in supporting neurotransmitter production, PCA is often associated with improved memory and learning capabilities.[1][4] It may help maintain communication between the two hemispheres of the brain.[4]
-
Anxiolytic and Anticonvulsant Effects: PCA has demonstrated anti-anxiety effects in animal models without causing sedation.[20][21] Furthermore, the magnesium salt of PCA (PCA-Mg2+) has been shown to protect against seizures induced by excitatory amino acids like NMDA and kainate in rodents.[22]
-
Cerebrovascular Effects: In rats, a composition containing PCA was found to significantly increase blood flow in the middle cerebral artery.[23]
| Parameter | Finding | Animal Model | Reference(s) |
| Anticonvulsant Activity | Increased latency and shortened duration of NMDA-induced seizures. | Mice (200 mg/kg PCA-Mg2+) | [22] |
| Anticonvulsant Activity | Attenuated kainate-induced generalized seizures. | Rats (250 mg/kg PCA-Mg2+) | [22] |
| Cerebral Blood Flow | Increased middle cerebral artery blood flow by 60 ± 9%. | Rats | [23] |
| Anxiolytic Activity | Displayed anti-anxiety effects in the Vogel test. | Rats | [21] |
Metabolic Significance
PCA's role in the glutathione cycle links it directly to cellular redox balance and detoxification processes.
-
Oxidative Stress Marker: As an indicator of glutathione turnover, elevated urinary PCA can signal increased oxidative stress or detoxification demands, as seen in conditions like diabetes.[7]
-
Hepatic Metabolism: In studies involving chronic ethanol intake in rats, administration of PCA with pyridoxine helped restore the redox imbalance in hepatocytes by elevating hepatic reduced glutathione (GSH) content and normalizing enzyme activity.[24] This suggests a protective role in liver metabolism.[24]
Experimental Methodologies
The study of PCA requires specific and sensitive analytical techniques for its quantification and functional assessment.
Quantification of PCA
Experimental Protocol 1: Quantification of PCA in Stratum Corneum via LC-MS/MS
This method is commonly used in dermatological research to assess NMF components.[10]
-
Sample Collection: Corneocytes are collected from the skin surface (e.g., forearm) using adhesive tape discs (e.g., D-squame discs). Typically, 2-3 consecutive strips are taken from the same site.
-
Extraction: The tape discs are placed in a microcentrifuge tube with an appropriate extraction buffer (e.g., an aqueous solution with an internal standard). The tubes are vortexed and sonicated to release the corneocytes and soluble NMF components.
-
Sample Preparation: The suspension is centrifuged to pellet cell debris and the tape. The supernatant containing PCA is collected.
-
LC-MS/MS Analysis: The extract is analyzed using a liquid chromatography-tandem mass spectrometry system.
-
Chromatography: Separation is typically achieved on a reverse-phase column with a gradient elution.
-
Mass Spectrometry: Detection and quantification are performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for PCA.
-
-
Quantification: The amount of PCA is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Caption: Experimental workflow for quantifying PCA from skin tape strips.
Experimental Protocol 2: Quantification of PCA in Tissues via HPLC
This method allows for PCA measurement in various biological tissues like the brain, liver, and skin.[25]
-
Tissue Homogenization: Tissue samples are rapidly excised, weighed, and homogenized in a deproteinizing solution (e.g., perchloric acid).
-
Deproteinization: The homogenate is centrifuged at high speed to pellet precipitated proteins.
-
Derivatization: The resulting supernatant is neutralized. PCA is then derivatized to enhance its detection by UV-Vis spectrophotometry. A common method is esterification with 4-nitrophenacyl bromide to form a 4-nitrophenacyl ester of PCA, which has a strong UV absorbance maximum at 263 nm.
-
HPLC Analysis: The derivatized sample is injected into a reverse-phase HPLC system equipped with a UV detector set to the appropriate wavelength (e.g., 263 nm).
-
Quantification: PCA concentration is determined by comparing the peak area of the derivatized sample to a standard curve generated from known concentrations of PCA that have undergone the same derivatization process.
Functional Assays
Experimental Protocol 3: In Vivo Assessment of Skin Barrier Function
This protocol outlines the biophysical measurements used to correlate PCA levels with skin health.[10][14]
-
Subject Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature and humidity to allow their skin to equilibrate.
-
Transepidermal Water Loss (TEWL) Measurement: A Tewameter® or similar open-chamber device is used to measure the rate of water vapor diffusing from the skin surface. Higher TEWL values indicate impaired barrier function.
-
Stratum Corneum Hydration Measurement: A Corneometer® is used to measure the capacitance of the skin, which correlates with the water content of the stratum corneum. Higher capacitance values indicate better hydration.
-
Skin Surface pH Measurement: A skin-specific pH meter is used to measure the acidity of the skin surface. An acidic pH (around 4.5-5.5) is crucial for enzymatic functions and barrier integrity.
-
Data Correlation: These biophysical measurements are then statistically correlated with PCA levels obtained from tape stripping the same skin sites.
Conclusion and Future Directions
This compound is a molecule of significant and diverse biological function. Its role as a cornerstone of skin hydration is well-established, with direct implications for the treatment of dry skin conditions and atopic dermatitis. Beyond the epidermis, its activity in the central nervous system presents intriguing possibilities for the development of novel therapies for cognitive and anxiety disorders. Furthermore, its position as a key intermediate in the glutathione cycle underscores its importance in cellular metabolism and redox homeostasis.
Future research should focus on further elucidating the signaling pathways modulated by PCA in the brain, exploring its therapeutic potential in neurodegenerative diseases, and investigating the regulatory mechanisms of its biosynthesis in both health and disease. The development of targeted delivery systems to enhance PCA concentration specifically within the stratum corneum could also offer advanced therapeutic strategies for skin barrier disorders.[26] A deeper understanding of this multifaceted molecule will undoubtedly open new avenues for therapeutic intervention in dermatology, neuroscience, and metabolic medicine.
References
- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 2. ulprospector.com [ulprospector.com]
- 3. L-Pyroglutamic Acid: Pharmacodynamics, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]
- 4. xtendlife.com [xtendlife.com]
- 5. Pca (Explained + Products) [incidecoder.com]
- 6. This compound - Sodium PCA - Zinc PCA - Cosmacon [cosmacon.de]
- 7. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 8. L-Pyroglutamic Acid | 98-79-3 | Benchchem [benchchem.com]
- 9. PCA | this compound | NMF | Cosmetic Ingredients Guide [ci.guide]
- 10. This compound levels or caspase-14 expression in the corneocytes of lesional skin correlates with clinical severity, skin barrier function and lesional inflammation in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of protein modification sites of this compound using mRMR feature selection and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound may be a key cutaneous biomarker | MDedge [mdedge.com]
- 13. This compound and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. community.the-hospitalist.org [community.the-hospitalist.org]
- 15. skinician.com [skinician.com]
- 16. wishskinhealth.com [wishskinhealth.com]
- 17. paulaschoice.co.uk [paulaschoice.co.uk]
- 18. cir-safety.org [cir-safety.org]
- 19. cir-safety.org [cir-safety.org]
- 20. This compound in acute and chronic alcoholism. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A new endogenous anxiolytic agent: L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrrolidone-carboxylic acid magnesium salt (PCA-Mg2+) protects against seizures induced by excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effect of pyrrolidone-pyroglutamic acid composition on blood flow in rat middle cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of pyrrolidone carboxylate (PCA) and pyridoxine on liver metabolism during chronic ethanol intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel design of pyrrolidonecarboxylic acid and sodium dilauramidoglutamide lysine complex for targeted drug delivery to human stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pyrrolidone Carboxylic Acid Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidone carboxylic acid (PCA), also known as 5-oxoproline or pyroglutamic acid, is a key metabolite in the gamma-glutamyl cycle, a crucial pathway for glutathione synthesis and degradation.[1][2] This cycle plays a significant role in cellular antioxidant defense, amino acid transport, and detoxification processes.[3][4] Dysregulation of the PCA metabolic pathway is implicated in various pathological conditions, including metabolic acidosis, neurodegenerative diseases, and certain types of cancer, making it a molecule of significant interest in biomedical research and drug development.[5][6][7]
This technical guide provides a comprehensive overview of the core aspects of the PCA metabolic pathway, including its enzymatic reactions, regulation, and links to other metabolic processes. It summarizes quantitative data on key metabolites and enzymes, offers detailed experimental protocols for their analysis, and presents visual diagrams of the involved pathways and workflows.
The Core Pathway: The Gamma-Glutamyl Cycle
The metabolism of PCA is intrinsically linked to the gamma-glutamyl cycle. This six-enzyme cycle is responsible for the synthesis and breakdown of the primary endogenous antioxidant, glutathione (GSH).[8][9]
The key steps involving PCA are:
-
Formation of PCA: Gamma-glutamylcyclotransferase (GGCT) catalyzes the conversion of γ-glutamyl amino acids to PCA and a free amino acid.[10][11] This reaction is particularly important in the breakdown of glutathione.
-
Conversion of PCA to Glutamate: The enzyme 5-oxoprolinase (OPLAH), in an ATP-dependent reaction, hydrolyzes PCA to form L-glutamate.[1][12] This step is critical for recycling the glutamate backbone for glutathione synthesis.
Disruptions in this cycle can lead to an accumulation of PCA, a condition known as pyroglutamic aciduria or 5-oxoprolinuria, which can result in high anion gap metabolic acidosis.[5][6]
Quantitative Data
Understanding the quantitative aspects of the PCA metabolic pathway is essential for assessing its status in health and disease. The following tables summarize key quantitative data related to metabolite concentrations and enzyme kinetics.
Table 1: Physiological and Pathological Concentrations of this compound (PCA)
| Analyte | Matrix | Condition | Concentration Range | Units |
| Pyroglutamic Acid | Urine | Healthy Adults | 15 - 40 | µg/mg creatinine[13][14] |
| Pyroglutamic Acid | Urine | Healthy Adults | 16 - 34 | mmol/mol creatinine[2][9] |
| Pyroglutamic Acid | Urine | 5-Oxoprolinase Deficiency | 177.9 - 7828 | mmol/mol creatinine[15][16] |
| Pyroglutamic Acid | Plasma | Healthy Controls | 22.6 - 47.8 | µmol/L[6] |
| Pyroglutamic Acid | Plasma | Acutely Ill Patients | Up to 250 | µmol/L[6] |
| Glutamine | Cerebrospinal Fluid | Normal | 6 - 15 | mg/dL[17] |
Table 2: Kinetic Parameters of Key Enzymes in the PCA Metabolic Pathway
| Enzyme | Organism | Substrate | Km | Vmax |
| 5-Oxoprolinase | E. coli | 5-Oxoproline | 32 ± 3 µM | Not Reported |
| 5-Oxoprolinase | S. cerevisiae | 5-Oxoproline | 159 µM | 3.5 nmol h-1 µg-1 protein[18] |
| γ-Glutamyl Transpeptidase | Human | Glutathione | 11 µM | Not Reported[19] |
| γ-Glutamyl Transpeptidase | Human | GSSG | 9 µM | Not Reported[19] |
Experimental Protocols
Accurate measurement of PCA and the activity of related enzymes is crucial for research in this field. This section provides detailed methodologies for key experiments.
Quantification of Pyroglutamic Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for organic acid analysis in urine.[4][10][20][21]
Principle: Urinary organic acids, including PCA, are extracted and derivatized to make them volatile for separation and quantification by GC-MS.
Materials:
-
Urine sample
-
Internal standard (e.g., cholesterol, 3.64 mM)
-
Methoxyamine hydrochloride solution (75 g/L in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate
-
Hexane
-
Sodium chloride
-
1 M HCl
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., Thermo TG-5 MS)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
To 200 µL of urine, add 50 µL of the mixed internal standard solution.
-
Add approximately 1 g of sodium chloride and acidify with 20 µL of 1 M HCl.
-
-
Extraction:
-
Perform sequential liquid-liquid extraction with 2.5 mL of ethyl acetate followed by 2.5 mL of diethyl ether.
-
Combine the organic phases.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen at ambient temperature.
-
-
Derivatization:
-
Reconstitute the dried residue in 20 µL of pyridine.
-
Add 40 µL of methoxyamine hydrochloride solution and incubate at 60 °C for 30 minutes.
-
Add 75 µL of BSTFA with 1% TMCS and heat at 75 °C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions:
-
Injector Temperature: 300 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 80 °C (hold for 5 min), ramp at 8 °C/min to 280 °C (hold for 10 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
-
-
-
Quantification:
-
Identify the PCA peak based on its retention time and mass spectrum.
-
Quantify the concentration of PCA relative to the internal standard.
-
Quantification of 5-Oxoproline in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a hydrophilic interaction liquid chromatography (HILIC)-MS/MS method.[2][6]
Principle: Plasma proteins are precipitated, and the supernatant containing 5-oxoproline is analyzed by LC-MS/MS, which provides high sensitivity and specificity.
Materials:
-
Plasma sample
-
Acetonitrile with 0.1% formic acid (precipitation solution)
-
Internal standard (e.g., stable isotope-labeled 5-oxoproline)
-
LC-MS/MS system with a HILIC column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: HILIC column
-
Mobile Phase A: 10 mM ammonium formate with 0.125% formic acid in water
-
Mobile Phase B: 95:5 acetonitrile:10 mM ammonium formate in water with 0.125% formic acid
-
Gradient: A suitable gradient to separate 5-oxoproline from interfering substances.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 5-oxoproline and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of 5-oxoproline in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
5-Oxoprolinase (OPLAH) Activity Assay
This fluorimetric assay is a sensitive method for determining OPLAH activity in tissue extracts and purified enzyme preparations.[1]
Principle: The assay measures the formation of glutamate from 5-oxoproline. The glutamate produced is derivatized with o-phthaldialdehyde (OPA) and a thiol to form a fluorescent product, which is then quantified by HPLC.
Materials:
-
Tissue homogenate or purified enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂)
-
5-oxo-L-proline solution
-
ATP solution
-
o-phthaldialdehyde (OPA) reagent
-
Thiol (e.g., 2-mercaptoethanol)
-
HPLC system with a fluorescence detector
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, ATP, and the enzyme sample.
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding the 5-oxo-L-proline solution.
-
Incubate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium carbonate).
-
Centrifuge to pellet the precipitate.
-
-
Derivatization:
-
Take an aliquot of the supernatant from the enzyme reaction.
-
Mix with the OPA/thiol reagent and allow the derivatization to proceed in the dark for a short period (e.g., 1-2 minutes).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column.
-
Separate the OPA-glutamate derivative from other components using a suitable gradient (e.g., acetonitrile/water gradient).
-
Detect the fluorescent product using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).
-
-
Calculation of Activity:
-
Quantify the amount of glutamate produced by comparing the peak area to a standard curve of OPA-derivatized glutamate.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
-
Visualizations
Diagrams are essential for understanding the complex relationships within the PCA metabolic pathway and associated experimental workflows.
References
- 1. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A γ-Glutamyl Transpeptidase-Independent Pathway of Glutathione Catabolism to Glutamate via 5-Oxoproline in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. Erythrocyte glutathione synthetase in 5-oxoprolinuria: kinetic studies of the mutant enzyme and detection of heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-Glutamylcyclotransferase: A Novel Target Molecule for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aurametrix.weebly.com [aurametrix.weebly.com]
- 11. biorxiv.org [biorxiv.org]
- 12. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 13. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyroglutamate aminopeptidase activity in human cerebrospinal fluid decreases with age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Oxoprolinuria in Heterozygous Patients for 5-Oxoprolinase (OPLAH) Missense Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebrospinal Fluid Analysis: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Pyrrolidone Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a naturally occurring amino acid derivative found in a wide range of biological systems.[1] It plays a significant role as a component of the skin's natural moisturizing factor (NMF), contributing to skin hydration and elasticity.[2][3] PCA and its salts are increasingly utilized in cosmetic and pharmaceutical formulations for their beneficial properties.[4] This guide provides a comprehensive overview of the natural sources of PCA, quantitative data on its prevalence, detailed experimental protocols for its analysis, and insights into its metabolic pathways.
Natural Occurrence of this compound
PCA is physiologically present in various mammalian tissues, including the brain, blood, and epidermis.[5][6] It is also found in a variety of plant-based foods and is produced by certain microorganisms.
Animal Sources
In mammals, the highest concentrations of PCA are typically found in the epidermis, particularly the stratum corneum, where it functions as a humectant.[7][8] Studies have quantified PCA levels in the skin and other tissues of various animals.[9] For instance, the epidermis of hairless mice has been shown to have a high content of PCA, with 97% of it located in the stratum corneum.[7] PCA is also a component of mammalian blood and brain tissue.[5][9]
Plant Sources
PCA can be found in a range of vegetables, fruits, grasses, and molasses.[1] Its presence in processed fruit and vegetable products is often a result of the heat-induced cyclization of its precursor, glutamine, during processes like blanching and sterilization.[10][11] While glutamic acid is another potential precursor, glutamine is considered the primary source of PCA in processed foods due to the milder conditions required for its conversion.[10]
Microbial Sources
Certain lactic acid bacteria, including various Lactobacillus and Pediococcus strains, are known to produce PCA.[12] This production contributes to the antimicrobial properties of these bacteria, inhibiting the growth of many spoilage bacteria.[12]
Quantitative Data on PCA in Natural Sources
The concentration of this compound (PCA) varies significantly across different natural sources. The following tables summarize the quantitative data available in the scientific literature.
Table 1: PCA Content in Processed Fruits and Vegetables
| Product | Processing Stage | PCA (mg/100g drained weight) | Precursor (Glutamine) (mg/100g drained weight) |
| Cherries | Before Blanching | 0 | 12.5 |
| After Blanching | 2.5 | 10.0 | |
| After Sterilization | 10.0 | 2.5 | |
| Peas | Before Blanching | 0 | 35.0 |
| After Blanching | 5.0 | 30.0 | |
| After Sterilization | 25.0 | 10.0 | |
| Snap Beans | Before Blanching | 0 | 15.0 |
| After Blanching | 2.5 | 12.5 | |
| After Sterilization | 12.5 | 2.5 | |
| Lima Beans | Before Blanching | 0 | 40.0 |
| After Blanching | 7.5 | 32.5 | |
| After Sterilization | 30.0 | 10.0 | |
| Beets | Before Blanching | 0 | 50.0 |
| After Blanching | 10.0 | 40.0 | |
| After Sterilization | 40.0 | 10.0 | |
| Sweet Corn | Before Blanching | 0 | 20.0 |
| After Blanching | 2.5 | 17.5 | |
| After Sterilization | 15.0 | 5.0 | |
| Tomato Juice | Before Processing | 0 | 8.0 |
| After Processing | 6.0 | 2.0 |
Data adapted from Mahdi, A. A., Rice, A. C., & Weckel, K. G. (1964). Formation of Pyrrolidonecarboxylic Acid in Processed Fruit and Vegetable Products. Journal of Agricultural and Food Chemistry, 12(3), 234–237.[10]
Biosynthesis and Metabolic Pathways
PCA is primarily formed through the cyclization of L-glutamic acid or L-glutamine.[5] In mammalian epidermis, the formation of PCA is linked to protein synthesis rather than a direct conversion of free glutamic acid.[7] The high concentration of PCA in the epidermis is attributed to its accumulation in the stratum corneum and a relatively slow turnover rate compared to other tissues.[7]
The major pathway for L-PCA formation involves the action of γ-glutamyl cyclotransferase on γ-glutamyl amino acids.[13] In guinea pig epidermis, PCA synthesis appears to be predominantly from the nonenzymatic cyclization of free glutamine released from protein breakdown in the stratum corneum.[14] A minor contribution from the enzymatic action of γ-glutamyl cyclotransferase on γ-glutamyl peptides is also possible.[14]
Biosynthesis of PCA in Epidermis
Caption: Biosynthesis of PCA in the epidermis.
Experimental Protocols
Accurate quantification of PCA from natural sources is crucial for research and development. Various analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common.
Sample Preparation: Deproteinization using Perchloric Acid (PCA)
For the analysis of small molecules like PCA in biological samples, removal of proteins is a critical first step to prevent interference.[15]
Materials:
-
Biological sample (e.g., tissue homogenate, serum)
-
Perchloric acid (PCA), 4 M
-
Potassium carbonate (K2CO3), 2 M
-
Centrifuge
Protocol:
-
Protein Precipitation: To 100 µL of the biological sample, add 10 µL of 4 M PCA. Vortex thoroughly to mix.
-
Incubate the mixture on ice for 5 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 13,000 x g for 2 minutes at 4°C.
-
Neutralization: Carefully transfer the supernatant to a new tube. Add 3 µL of 2 M K2CO3 to neutralize the excess PCA.
-
Centrifuge at 13,000 x g for 2 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is the deproteinized sample ready for analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method with photodiode array (PDA) detection has been established for the simultaneous quantification of PCA and related compounds from the stratum corneum.[16]
Instrumentation:
-
HPLC system with a PDA detector
-
YMC-Triart C18 chromatographic column
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with a mixture of triethylammonium phosphate and acetonitrile.
-
Detection Wavelength: 210 nm for PCA.[16]
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: Typically 10-20 µL.
Method Validation Parameters:
-
Linearity: Achieved in the range of 0.2 to 5.0 µg/mL.[16]
-
Accuracy (Recovery): 92.7% to 115.1%.[16]
-
Precision (RSD): 0.3% to 12.1%.[16]
Experimental Workflow for PCA Quantification
Caption: Workflow for PCA quantification from biological samples.
Conclusion
This compound is a ubiquitous molecule in nature, with significant presence in mammalian skin, various plant-based foods, and certain microbial species. Its role as a natural humectant makes it a molecule of great interest for the cosmetic and pharmaceutical industries. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and skin care science. Further research into the diverse natural sources and biological functions of PCA is likely to uncover additional applications for this versatile compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound - Sodium PCA - Zinc PCA - Cosmacon [cosmacon.de]
- 3. PCA | this compound | NMF | Cosmetic Ingredients Guide [ci.guide]
- 4. gwbiotek.com [gwbiotek.com]
- 5. ulprospector.com [ulprospector.com]
- 6. ulprospector.com [ulprospector.com]
- 7. Biosynthesis of this compound in hairless mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-pyrrolidone carboxylic acid content in mammalian epidermis and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cir-safety.org [cir-safety.org]
- 14. This compound synthesis in guinea pig epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PCA Deproteinization protocol | Abcam [abcam.com]
- 16. verdeanalitica.com.br [verdeanalitica.com.br]
Pyrrolidone carboxylic acid as a metabolite of glutamic acid
An In-depth Technical Guide to Pyrrolidone Carboxylic Acid as a Metabolite of Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PCA), also known as 5-oxoproline or pyroglutamic acid, is a cyclic amino acid derivative that serves as a critical intermediate in cellular metabolism. Derived from the cyclization of L-glutamic acid or L-glutamine, PCA plays a pivotal role in the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport. Its presence and concentration in biological fluids can serve as an important biomarker for oxidative stress, glutathione deficiency, and certain metabolic disorders. Furthermore, the post-translational modification of N-terminal glutamine or glutamic acid residues to PCA in proteins and peptides, particularly in therapeutic monoclonal antibodies, is of significant interest in the biopharmaceutical industry due to its potential impact on product stability and efficacy. This guide provides a comprehensive overview of the biochemistry, physiological significance, and analytical methodologies related to PCA.
Biochemical Pathways
The metabolism of this compound is intrinsically linked to the γ-glutamyl cycle, which is essential for the synthesis and recycling of the master antioxidant, glutathione (GSH).[1]
The γ-Glutamyl Cycle
The γ-glutamyl cycle facilitates the transport of amino acids across the cell membrane and is responsible for the synthesis of glutathione from its constituent amino acids: glutamate, cysteine, and glycine. Within this cycle, PCA is formed and subsequently converted back to glutamate, ensuring the continuation of glutathione synthesis.
Two key enzymes are responsible for the direct metabolism of PCA within this cycle:
-
γ-Glutamyl Cyclotransferase (EC 2.3.2.4): This enzyme catalyzes the conversion of γ-glutamyl amino acids (formed by the action of γ-glutamyl transpeptidase) into 5-oxoproline (PCA) and a free amino acid.[2]
-
5-Oxoprolinase (ATP-hydrolysing) (EC 3.5.2.9): This enzyme catalyzes the ATP-dependent conversion of 5-oxo-L-proline back to L-glutamate, allowing it to be reutilized for glutathione synthesis.[3][4] A deficiency in this enzyme can lead to an accumulation of PCA, resulting in 5-oxoprolinuria.[5]
// Nodes Glutathione [label="Glutathione (GSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; AA_in [label="Amino Acid\n(extracellular)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; AA_out [label="Amino Acid\n(intracellular)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; gG_AA [label="γ-Glutamyl-Amino Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; PCA [label="5-Oxoproline\n(PCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamate [label="L-Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gGC [label="γ-Glutamylcysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Cysteine [label="Cysteine", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; ATP1 [label="ATP", shape=plaintext, fontcolor="#202124"]; ADP1 [label="ADP + Pi", shape=plaintext, fontcolor="#202124"]; ATP2 [label="ATP", shape=plaintext, fontcolor="#202124"]; ADP2 [label="ADP + Pi", shape=plaintext, fontcolor="#202124"];
// Invisible nodes for layout {rank=same; AA_in; Glutathione;} {rank=same; gG_AA;} {rank=same; PCA; AA_out;} {rank=same; Glutamate;} {rank=same; gGC;} {rank=same; Glycine; Cysteine;}
// Edges with Enzyme Labels AA_in -> gG_AA [label="γ-Glutamyl\nTranspeptidase", arrowhead=vee]; Glutathione -> gG_AA [style=dashed, arrowhead=none]; gG_AA -> PCA [label="γ-Glutamyl\nCyclotransferase", arrowhead=vee]; gG_AA -> AA_out [arrowhead=vee]; PCA -> Glutamate [label="5-Oxoprolinase", color="#34A853", fontcolor="#34A853", arrowhead=vee]; ATP1 -> PCA [style=dashed, arrowhead=none, minlen=0]; Glutamate -> ADP1 [label="", style=dashed, arrowhead=vee, minlen=0]; Glutamate -> gGC [label="γ-Glutamylcysteine\nSynthetase", arrowhead=vee]; Cysteine -> gGC [style=dashed, arrowhead=none]; gGC -> Glutathione [label="Glutathione\nSynthetase", color="#34A853", fontcolor="#34A853", arrowhead=vee]; Glycine -> Glutathione [style=dashed, arrowhead=none]; ATP2 -> gGC [style=dashed, arrowhead=none, minlen=0]; Glutathione -> ADP2 [label="", style=dashed, arrowhead=vee, minlen=0]; } caption: "Metabolic pathway of the γ-glutamyl cycle showing PCA formation and conversion."
N-Terminal Protein Modification
Beyond its role in the γ-glutamyl cycle, PCA is commonly formed at the N-terminus of proteins and peptides through the cyclization of either glutamine (Gln) or glutamic acid (Glu).[6] This post-translational modification can occur spontaneously, particularly under certain pH and temperature conditions, or be catalyzed by the enzyme glutaminyl cyclase.[6][7] The conversion from glutamine is generally much faster than from glutamic acid.[6] This modification is significant in the manufacturing of therapeutic antibodies, as it can lead to charge heterogeneity and must be carefully monitored.[6][8]
Physiological and Pathophysiological Roles
Elevated levels of PCA are clinically significant and can indicate underlying metabolic disturbances.
-
Marker of Glutathione Deficiency: High levels of urinary PCA can signal a disruption in the γ-glutamyl cycle, often due to a deficiency in glutathione synthetase or severe oxidative stress that depletes glutathione stores.[1][9]
-
Pyroglutamic Acidosis: The accumulation of PCA in the blood leads to high anion gap metabolic acidosis.[10] This condition can be caused by inherited enzyme deficiencies (e.g., glutathione synthetase or 5-oxoprolinase deficiency) or acquired through prolonged use of certain drugs like paracetamol (acetaminophen), certain antibiotics, and antiepileptics.[1][11] Factors such as malnutrition, renal failure, and infections can exacerbate this condition.[1]
-
Neurological Function: PCA may act to oppose the action of glutamate in the brain and has been implicated in the cholinergic system.[10] Modified amyloid-β peptides containing pyroglutamic acid have been found to be increased in Alzheimer's disease, suggesting a role in the disease process.[10]
Quantitative Analysis of this compound
The accurate quantification of PCA in biological matrices is crucial for both clinical diagnostics and quality control in biopharmaceutical production. A variety of analytical techniques are employed for this purpose.[12]
Table 1: Quantitative Levels of this compound
| Biological Matrix | Condition | Concentration Range | Units |
| Urine | Healthy / Optimal | 16 - 34 | mmol/mol creatinine |
| Plasma | Healthy Controls | 22.6 - 47.8 | µmol/L |
| Plasma | Acutely Ill Patients | Up to 250 | µmol/L |
| Plasma | 5-Oxoprolinemia | 3 - 6 | mM |
| Compound Amino Acid Injection (5%) | N/A | Average 22 | mg/L |
| Compound Amino Acid Injection (12%) | N/A | Average 63 | mg/L |
(Data sourced from references[1][9][13][14][15])
Table 2: Comparison of Analytical Methods for PCA Quantification
| Method | Principle | Specificity | Sensitivity | Key Considerations |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection and fragmentation. | Very High | High | Potential for in-source cyclization of Gln/Glu to PCA, which can lead to overestimation if not properly controlled.[16][17] |
| RP-HPLC with Enzymatic Digestion | Selective removal of N-terminal PCA by pyroglutamate aminopeptidase (PGAP), followed by chromatographic quantification of the deblocked peptide. | High (enzyme-dependent) | Moderate | Indirect measurement; requires highly specific enzyme activity.[16][18] |
| NMR Spectroscopy | Quantification based on the integral of specific PCA proton signals relative to an internal standard. | Very High | Low | Provides unambiguous structural identification but lacks the sensitivity of MS-based methods.[12][16] |
| ELISA | Uses specific antibodies to selectively detect and quantify PCA. | High | High | High-throughput method suitable for large-scale studies.[12] |
Experimental Protocols
Detailed methodologies are essential for the reliable analysis of PCA. Below are generalized protocols for the most common analytical techniques.
Protocol: Quantification of PCA in Biological Fluids by LC-MS/MS
This protocol is adapted from hydrophilic interaction liquid chromatography (HILIC) methods designed to separate PCA from glutamine and glutamate, preventing analytical artifacts.[15]
-
Sample Preparation:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., PCA-d5).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic Separation (HILIC):
-
Column: A suitable HILIC column (e.g., SeQuant ZIC-pHILIC).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Gradient: A gradient from high to low organic solvent concentration (e.g., 90% A to 50% A over 5 minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for PCA and its internal standard (e.g., for PCA: m/z 130.1 → 84.1).
-
Source Conditions: Optimize source parameters (e.g., gas temperature, nebulizer pressure) to minimize in-source cyclization of glutamine and glutamate.[17]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of PCA standards.
-
Calculate the concentration of PCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol: N-Terminal PCA Analysis in Peptides by Enzymatic Digestion and RP-HPLC
This method is used to quantify the extent of N-terminal pyroglutamate formation in synthetic peptides or proteins.[16][18]
-
Enzyme Solution Preparation:
-
Prepare a solution of thermostable pyroglutamate aminopeptidase (PGAP) from Pyrococcus furiosus in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
-
Sample Preparation:
-
Dissolve the peptide/protein sample in the same buffer to a final concentration of approximately 0.5 to 1.0 nmol/µL.
-
-
Enzymatic Digestion:
-
Create two aliquots of the sample: "Digested" and "Control."
-
To the "Digested" aliquot, add the PGAP enzyme solution.
-
To the "Control" aliquot, add an equivalent volume of buffer without the enzyme.
-
Incubate both samples at an optimal temperature for the enzyme (e.g., 70-80°C for P. furiosus PGAP) for 1-2 hours.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable linear gradient of Mobile Phase B to elute both the native (PCA-containing) and deblocked peptides.
-
Detection: UV absorbance at 214 nm.
-
-
Quantification:
-
Analyze both the "Control" and "Digested" samples by RP-HPLC.
-
In the "Digested" sample chromatogram, identify the new peak corresponding to the deblocked peptide and the decreased peak of the native peptide.
-
The percentage of PCA formation is calculated based on the relative peak areas of the native and deblocked peptides.
-
Role in Drug Development and Biopharmaceuticals
The study of PCA is highly relevant in the field of drug development.
-
Building Blocks for Drug Discovery: Pyroglutamic acid and its derivatives are used as chiral synthons in the asymmetric synthesis of bioactive molecules and natural products.[19][20] They serve as versatile starting materials for creating complex molecular architectures.
-
Therapeutic Protein Quality Attribute: As a common post-translational modification on monoclonal antibodies (mAbs), the formation of N-terminal PCA is a critical quality attribute (CQA) that must be monitored and controlled during manufacturing and storage.[6][21] The conversion of a neutral glutamine to PCA removes a positive charge, making the protein more acidic, while the conversion of a negatively charged glutamic acid is a neutral transformation that can still impact heterogeneity.[8] This can affect the isoelectric point and potentially the stability and binding characteristics of the therapeutic protein.
Conclusion
This compound is a multifaceted metabolite of glutamic acid with deep connections to cellular antioxidant systems, metabolic regulation, and protein chemistry. Its role as an intermediate in the γ-glutamyl cycle underscores its importance in maintaining glutathione homeostasis. Clinically, PCA serves as a valuable biomarker for metabolic acidosis and oxidative stress. For drug development professionals, understanding the mechanisms of PCA formation is critical for the synthesis of novel therapeutics and for ensuring the quality, consistency, and safety of biopharmaceutical products. The continued development of robust analytical methods will further elucidate the complex roles of this important molecule in health and disease.
References
- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 2. Gamma-glutamylcyclotransferase - Wikipedia [en.wikipedia.org]
- 3. Accumulation of 5-oxoproline in mouse tissues after inhibition of 5-oxoprolinase and administration of amino acids: evidence for function of the gamma-glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 5. karger.com [karger.com]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 11. Drug-Related Pyroglutamic Acidosis: Systematic Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 13. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Pyroglutamate (5-oxoproline) measured with hydrophilic interaction chromatography (HILIC) tandem mass spectrometry in acutely ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 20. benthamscience.com [benthamscience.com]
- 21. JP2016523812A - Methods for increasing pyroglutamic acid formation of proteins - Google Patents [patents.google.com]
Physiological Concentration of Pyrrolidone Carboxylic Acid (PCA) in Human Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid or 5-oxoproline, is a naturally occurring amino acid derivative found in various human tissues. It plays a significant role in several biological processes, most notably as a key component of the skin's natural moisturizing factor (NMF) and as an intermediate in the γ-glutamyl cycle, which is crucial for glutathione metabolism and amino acid transport. This technical guide provides an in-depth overview of the physiological concentrations of PCA in human tissues, details the experimental methodologies for its quantification, and illustrates its primary metabolic pathway.
Data Presentation: PCA Concentration in Human Tissues
The physiological concentration of PCA varies across different human tissues. While data for some tissues are well-documented, quantitative values for others remain less characterized in the available scientific literature. The following table summarizes the reported physiological concentrations of PCA in various human tissues.
| Tissue/Fluid | Concentration | Method of Quantification | Reference(s) |
| Epidermis (Skin) | ~16.5 mg/g fresh tissue | Not specified in review | [1][2] |
| Plasma | ~21.6 µmol/100 ml | Not specified in review | [1][2] |
| Cerebrospinal Fluid (CSF) | Present (quantitative data not specified) | Gas Chromatography | [3] |
| Urine | Present (quantitative data not specified) | Not specified | [1][2] |
| Liver | Data not available in searched literature | - | - |
| Kidney | Data not available in searched literature | - | - |
| Muscle | Data not available in searched literature | - | - |
Note: The concentrations mentioned are for healthy individuals. Pathological conditions can significantly alter PCA levels.
Signaling and Metabolic Pathways
PCA is a key intermediate in the γ-glutamyl cycle , a six-enzyme mediated pathway essential for the synthesis and degradation of glutathione, a major cellular antioxidant. This cycle also facilitates the transport of amino acids across the cell membrane.
Below is a diagram illustrating the γ-glutamyl cycle and the central role of PCA (5-oxoproline).
Caption: The γ-glutamyl cycle illustrating the formation and conversion of PCA.
Experimental Protocols
The quantification of PCA in biological matrices is typically achieved using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. Below is a generalized workflow for the analysis of PCA in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Caption: A typical experimental workflow for quantifying PCA in biological samples.
Detailed Methodological Steps:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), add a threefold volume of a cold organic solvent such as acetonitrile. This denatures and precipitates the majority of proteins.
-
The mixture should be vortexed thoroughly to ensure complete mixing and precipitation.
-
An internal standard (e.g., an isotopically labeled PCA) is typically added at this stage to account for sample loss during preparation and for matrix effects during analysis.
-
-
Centrifugation and Supernatant Collection:
-
The mixture is centrifuged at high speed (e.g., 14,000 x g) for a sufficient time (e.g., 10-15 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.
-
The resulting supernatant, which contains the PCA and other small molecules, is carefully collected.
-
-
Derivatization (Optional but often recommended):
-
To improve the chromatographic separation and detection sensitivity, PCA can be chemically modified (derivatized). This is particularly common for Gas Chromatography (GC) analysis but can also be beneficial for HPLC.
-
-
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., a C18 column) is commonly used to separate PCA from other components in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape, is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity for the quantification of the target analyte (PCA). Specific precursor-to-product ion transitions for both PCA and the internal standard are monitored.
-
-
Quantification:
-
A calibration curve is generated using standards of known PCA concentrations.
-
The concentration of PCA in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a vital molecule in human physiology, with its concentration varying across different tissues. While its role in the skin and its involvement in the γ-glutamyl cycle are well-established, further research is needed to quantify its physiological concentrations in other major organs. The analytical methods outlined in this guide, particularly HPLC-MS/MS, provide the necessary tools for researchers to conduct these important investigations, which can contribute to a deeper understanding of its role in health and disease and potentially inform the development of novel therapeutics.
References
Pyrrolidone Carboxylic Acid in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a fascinating and increasingly recognized player in the complex environment of the central nervous system (CNS). Historically viewed as a mere metabolic intermediate in the γ-glutamyl cycle, a growing body of evidence now illuminates its direct and significant roles in neurotransmission, neuromodulation, and neuropathology. This technical guide offers a comprehensive exploration of PCA within the CNS, detailing its metabolic pathways, transport mechanisms, and diverse physiological and pathological functions. With a focus on quantitative data, detailed experimental methodologies, and clear visualizations of complex processes, this document serves as an in-depth resource for researchers, scientists, and professionals in drug development seeking to understand and target the multifaceted nature of PCA.
Introduction
This compound is a cyclic lactam of glutamic acid, endogenously produced in the mammalian brain.[1] While its role in glutathione metabolism is well-established, recent research has unveiled its potential as a neuromodulator and a factor in cognitive function.[1][2] This guide synthesizes the current technical knowledge on PCA, providing a foundation for future research and therapeutic innovation.
Metabolism of this compound in the CNS
The homeostasis of PCA in the brain is meticulously maintained through a balance of its synthesis and degradation, primarily within the γ-glutamyl cycle.
2.1. Biosynthesis:
The principal route of PCA formation is catalyzed by the enzyme γ-glutamylcyclotransferase (GGCT) . This enzyme facilitates the intramolecular cyclization of the γ-glutamyl moiety of γ-glutamyl-amino acids, releasing a free amino acid and forming PCA.[1]
2.2. Degradation:
The catabolism of PCA is primarily mediated by the ATP-dependent enzyme 5-oxoprolinase (OPLAH) , which hydrolyzes the lactam ring of PCA to yield L-glutamate.[1] This reaction is a crucial step in the recycling of glutamate and the maintenance of the glutathione pool.
Caption: Metabolic pathway of this compound (PCA) in the CNS.
Transport and Distribution in the CNS
The presence and activity of PCA within the brain are contingent on its ability to traverse the blood-brain barrier (BBB) and its distribution across different neural tissues. While not extensively studied, some evidence suggests that PCA can penetrate the brain from systemic circulation.
Neurophysiological and Neuromodulatory Roles
PCA exerts a range of effects on the CNS, suggesting its function as a neuromodulator with influences on key neurotransmitter systems.
4.1. Interaction with Glutamatergic System:
L-PCA has been shown to interact with excitatory amino acid receptors, specifically those labeled by ³H-L-glutamic acid.[3] It acts as a competitive inhibitor of high-affinity glutamate transport.[3]
4.2. Influence on Cholinergic System:
PCA has demonstrated the ability to activate cholinergic mechanisms.[2] Studies have shown that it can prevent the decrease in brain acetylcholine levels induced by scopolamine, an effect that correlates with its ability to counteract amnesia in animal models.[4]
4.3. Modulation of GABAergic System:
Administration of PCA has been observed to increase the release of GABA from the cerebral cortex.[5] This suggests an activation of the GABAergic system, which may contribute to some of its observed physiological effects.[5]
Quantitative Data of PCA in the Central Nervous System
The concentration of PCA can vary across different regions of the brain. The following table presents quantitative data from a study on a rat model of tauopathy.
| Brain Region | Pyroglutamate Concentration (µg/mL) |
| Frontal Cortex | 0.25 - 25 |
| Parietal Cortex | 0.25 - 25 |
| Pons | 0.25 - 25 |
| Medulla Oblongata | 0.25 - 25 |
| Data from a study on a rat model for tauopathy, indicating the range of calibration curves used for quantification.[6] |
This compound in Neuropathology
Alterations in PCA metabolism and the generation of modified peptides containing pyroglutamate are implicated in the pathogenesis of neurodegenerative diseases, most notably Alzheimer's disease.
6.1. Pyroglutamated Amyloid-Beta in Alzheimer's Disease:
A significant pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides. A major species of these peptides found in the brains of Alzheimer's patients is N-terminally truncated and modified with a pyroglutamate residue (AβpE3).[7][8] This modification is catalyzed by the enzyme glutaminyl cyclase.[7] AβpE3 exhibits increased hydrophobicity, a higher propensity for aggregation, and greater stability compared to full-length Aβ.[7][9] These characteristics are believed to contribute to the formation of toxic oligomers and the seeding of amyloid plaques.[9][10]
Caption: Signaling pathway of pyroglutamated amyloid-beta in Alzheimer's disease.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of PCA in the CNS.
7.1. Quantification of PCA in Brain Tissue via HPLC-MS/MS
This protocol outlines a common method for the accurate measurement of PCA concentrations in brain tissue samples.
Caption: Experimental workflow for PCA quantification in brain tissue.
Methodology:
-
Tissue Preparation: Brain regions of interest are rapidly dissected on ice and weighed.[6]
-
Homogenization: The tissue is homogenized in a cold solution of 80% acetonitrile containing 0.1% heptafluorobutyric acid (HFo) and an internal standard.[6]
-
Deproteinization: The homogenate is centrifuged at high speed to pellet proteins.[11]
-
Supernatant Collection: The clear supernatant is carefully collected for analysis.[11]
-
UHPLC Separation: The extract is injected into an ultra-high-performance liquid chromatography (UHPLC) system, typically equipped with a C18 column, for separation of PCA from other molecules.[6][12]
-
MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source. PCA is detected and quantified using multiple reaction monitoring (MRM).[13]
-
Quantification: The concentration of PCA is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PCA.[6]
7.2. In Vivo Microdialysis for Extracellular PCA Measurement
This protocol describes the use of in vivo microdialysis to sample and measure the extracellular concentration of PCA in the brain of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[14][15]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[15]
-
Equilibration: The system is allowed to equilibrate to establish a stable baseline.[15]
-
Sample Collection: Dialysate samples are collected at regular intervals into vials, often containing an antioxidant to prevent degradation of analytes.[15]
-
Analysis: The concentration of PCA in the dialysate is determined using a sensitive analytical method such as HPLC-MS/MS.[13]
7.3. Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for studying the effects of PCA on the electrical properties of individual neurons.
Methodology:
-
Slice Preparation: Acute brain slices containing the region of interest are prepared from a freshly dissected brain.
-
Recording Setup: Slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.[16]
-
Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular environment of a neuron.[16]
-
Cell Targeting: A neuron is identified under the microscope, and the micropipette is carefully guided to its surface.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[17]
-
Whole-Cell Configuration: A brief pulse of negative pressure is applied to rupture the membrane patch, allowing electrical access to the cell's interior.[17]
-
Data Recording: The neuron's electrical activity (e.g., membrane potential, postsynaptic currents) is recorded in response to the application of PCA to the bathing solution.[17]
Therapeutic and Drug Development Perspectives
The multifaceted roles of PCA in the CNS present exciting opportunities for therapeutic intervention.
8.1. Cognitive Enhancement:
The nootropic properties of PCA and its derivatives suggest their potential for treating age-related cognitive decline and other memory impairments.[2][18]
8.2. Alzheimer's Disease Therapeutics:
The critical role of pyroglutamated amyloid-beta in Alzheimer's pathology makes the enzyme responsible for its formation, glutaminyl cyclase, a prime target for drug development.[7] Inhibitors of this enzyme could potentially reduce the formation of toxic Aβ species.[7] Furthermore, immunotherapies targeting AβpE3 are under investigation.[9][10]
Caption: Logical relationships in PCA-related drug development.
Conclusion
This compound has emerged from the shadow of its metabolic origins to be recognized as a significant neuromodulatory molecule in the central nervous system. Its influence on major neurotransmitter systems, its role in cognitive processes, and its deep involvement in the pathology of Alzheimer's disease underscore its importance. This technical guide has provided a detailed overview of the current state of knowledge, from its fundamental biochemistry to its therapeutic potential. Continued research into the precise mechanisms of PCA action will undoubtedly unlock new avenues for the treatment of a range of neurological disorders.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. Nootropic drugs and brain cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pyroglutamic acid stereoisomers on ECS and scopolamine-induced memory disruption and brain acetylcholine levels in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyroglutamic acid administration modifies the electrocorticogram and increases the release of acetylcholine and GABA from the guinea-pig cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraneuronal pyroglutamate-Abeta 3–42 triggers neurodegeneration and lethal neurological deficits in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional analyses of pyroglutamate-amyloid-β-specific antibodies as a basis for Alzheimer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyroglutamate-Modified Amyloid Beta Peptides: Emerging Targets for Alzheimer´s Disease Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cores.emory.edu [cores.emory.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of glutamine, glutamate, pyroglutamate, and GABA in cerebrospinal fluid using ion pairing HPLC with positive electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. goums.ac.ir [goums.ac.ir]
- 15. benchchem.com [benchchem.com]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Pyrrolidone Carboxylic Acid (PCA) in the Skin's Natural Moisturizing Factor (NMF): A Technical Guide
Introduction
Pyrrolidone Carboxylic Acid (PCA), also known as pyroglutamic acid, is a key humectant and a significant component of the skin's Natural Moisturizing Factor (NMF).[1][2][3][4] The NMF is a complex mixture of water-soluble compounds found in the stratum corneum, the outermost layer of the epidermis, which plays a crucial role in maintaining skin hydration, elasticity, and barrier function.[1][4][5] PCA is derived from the breakdown of the protein filaggrin and is highly effective at attracting and holding water, thereby contributing significantly to the skin's moisture levels.[1][5][6] This technical guide provides an in-depth analysis of the biochemical origins, quantitative significance, and functional role of PCA in skin health, along with detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Biochemical Genesis of PCA from Filaggrin
The primary source of PCA in the stratum corneum is the proteolytic degradation of the protein filaggrin.[5][6][7] This multi-step process is integral to the terminal differentiation of keratinocytes.
-
Profilaggrin to Filaggrin: In the granular layer of the epidermis, a large, insoluble precursor protein called profilaggrin is dephosphorylated and cleaved by serine proteases into multiple monomeric filaggrin units.[5][8]
-
Filaggrin Degradation: As corneocytes mature, filaggrin is further broken down by proteases, including caspase-14, calpain-1, and bleomycin hydrolase, into its constituent free amino acids.[5][9][10]
-
Formation of PCA: Glutamine and glutamic acid residues released from filaggrin degradation undergo an intramolecular cyclization to form PCA. This conversion is a non-enzymatic process.[6][11][12]
This cascade ensures a continuous supply of PCA and other NMF components to the stratum corneum, which is essential for maintaining its physiological functions.
Caption: Biochemical pathway of PCA formation from profilaggrin.
Quantitative Significance of PCA in NMF
PCA is one of the most abundant components of the NMF, highlighting its critical role in skin hydration. Its concentration, along with other NMF constituents, can be influenced by genetic factors, environmental conditions, and age.[1][6][10]
| NMF Component | Percentage of Total NMF (%) | Reference |
| This compound (PCA) | 12 | [1][13][14] |
| Amino Acids | 40 | [4] |
| Lactate | 12 | [4] |
| Urea | 7 | [4] |
| Sugars, organic acids, peptides | 8.5 | [4] |
| Citrate, Formate | ~6 | [4] |
| Sodium, Potassium, Calcium, Magnesium | 11 | [4] |
| Chloride, Phosphate | ~3.5 | [4] |
Table 1: Composition of the Natural Moisturizing Factor (NMF) in the Stratum Corneum.
Mechanism of Action: PCA as a Humectant
The primary function of PCA in the NMF is to act as a humectant. Its hygroscopic nature allows it to attract and bind water molecules from the atmosphere and the deeper epidermal layers, effectively locking moisture into the stratum corneum.[2][13][14][15][16] This action is crucial for maintaining the plasticity and integrity of the skin, preventing dryness and flaking.[1][4] The sodium salt of PCA, Sodium PCA, is particularly effective and can hold several times its weight in water.[15]
Caption: Humectant action of PCA in the stratum corneum.
Role in Skin Barrier Function and Pathophysiology
Beyond its role as a humectant, PCA contributes to several other aspects of skin barrier health:
-
Maintenance of Skin pH: PCA is an acidic molecule and a key proton donor, contributing to the maintenance of the skin's "acid mantle" (a slightly acidic surface pH of around 4.5-5.5).[12][17][18] This acidic environment is crucial for the optimal activity of enzymes involved in lipid synthesis and desquamation, and for inhibiting the growth of pathogenic bacteria.[18][19]
-
Antimicrobial Properties: The acidic environment created by PCA directly inhibits the growth of pathogenic bacteria such as Staphylococcus aureus.[17][20] Studies have shown that PCA can significantly inhibit the growth and metabolic activity of S. aureus in vitro.[17]
-
Implications of PCA Deficiency: A deficiency in PCA, often resulting from null mutations in the filaggrin gene (FLG), leads to a compromised skin barrier.[6][20] This is a strong predisposing factor for conditions like ichthyosis vulgaris and atopic dermatitis (AD).[5][8][21] Reduced PCA levels are associated with dry skin, increased transepidermal water loss (TEWL), and a higher susceptibility to allergens and irritants.[3][5][19]
| Condition | PCA Levels | Associated Skin Characteristics | Reference |
| Healthy Skin | Normal | Hydrated, supple, intact barrier | [1] |
| FLG Null Mutation | Significantly Reduced | Dryness (xerosis), scaling (ichthyosis), impaired barrier function | [6][8] |
| Atopic Dermatitis (AD) | Reduced | Increased TEWL, inflammation, susceptibility to infections | [6][22] |
| Cosmetic Dry Skin | Reduced | Decreased hydration, reduced cohesivity | [3] |
Table 2: PCA Levels in Various Skin Conditions.
Experimental Protocols and Methodologies
The study of PCA and NMF involves a range of in vivo and ex vivo techniques.
Quantification of NMF Components (including PCA)
A common method for analyzing NMF components from the stratum corneum involves tape stripping followed by chemical analysis.
Protocol: Tape Stripping and HPLC Analysis
-
Sample Collection:
-
Acclimatize subjects in a controlled environment (e.g., 21°C, 50% relative humidity) for at least 15 minutes.[23]
-
Clean the designated skin area (e.g., forearm) with a dry wipe.
-
Apply adhesive tapes (e.g., D-Squame®) to the skin surface with consistent pressure.
-
Remove the tape strips, which will have the outermost layers of the stratum corneum adhered to them. Collect a series of strips to analyze different depths of the stratum corneum.[3]
-
-
Extraction of NMF:
-
Place the tape strips into a vial containing an extraction solvent (e.g., an aqueous buffer or a methanol/water mixture).
-
Sonicate or vortex the vials to facilitate the extraction of water-soluble NMF components from the corneocytes on the tape.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Filter the extract to remove particulate matter.
-
Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., UV or mass spectrometry).
-
Use a specific mobile phase gradient to separate the different NMF components.
-
Quantify PCA and other amino acids by comparing their peak areas to those of known standards.
-
Measurement of Skin Hydration and Barrier Function
Protocol: Corneometry for Skin Hydration
-
Principle: Corneometry measures the capacitance of the skin, which is directly related to its water content. Higher capacitance indicates higher hydration.
-
Procedure:
-
Acclimatize the subject as described above.
-
Gently press the probe of the Corneometer onto the skin surface.
-
The instrument provides a reading in arbitrary units, which correlates with the hydration level of the stratum corneum.
-
Take multiple readings at each site and average them for accuracy.
-
Protocol: Transepidermal Water Loss (TEWL) Measurement
-
Principle: TEWL measures the rate of water vapor diffusing from the skin into the atmosphere, providing an assessment of the skin barrier's integrity.[24][25] A higher TEWL value indicates a more compromised barrier.[26]
-
Procedure:
Caption: Workflow for evaluating a topical product's effect on skin.
This compound is a cornerstone of the skin's Natural Moisturizing Factor, with a multifaceted role in maintaining cutaneous health. Its generation through the controlled breakdown of filaggrin is a testament to the elegant efficiency of epidermal differentiation. As a potent humectant, PCA is indispensable for stratum corneum hydration and plasticity. Furthermore, its contribution to the skin's acidic pH provides a crucial defense against pathogenic microbes. For researchers and professionals in drug development, a thorough understanding of PCA's biochemistry and function is vital for designing effective therapeutic and cosmetic interventions aimed at correcting skin barrier defects and managing dry skin conditions such as atopic dermatitis. The experimental methodologies detailed herein provide a robust framework for quantifying the impact of novel formulations on this critical component of skin health.
References
- 1. PCA | this compound | NMF | Cosmetic Ingredients Guide [ci.guide]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. This compound may be a key cutaneous biomarker | MDedge [mdedge.com]
- 4. Understanding the Role of Natural Moisturizing Factor in Skin Hydration [practicaldermatology.com]
- 5. Filaggrin in the frontline: role in skin barrier function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Filaggrin in the frontline: role in skin barrier function and disease | Semantic Scholar [semanticscholar.org]
- 9. Skin barrier dysfunction and filaggrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Natural Moisturizing Factor (NMF) -Generating Enzyme and Its Relevance to Barrier Function [jstage.jst.go.jp]
- 11. The Discovery and Function of Filaggrin [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. lancolia.com [lancolia.com]
- 14. nbinno.com [nbinno.com]
- 15. skinkraft.com [skinkraft.com]
- 16. clinikally.com [clinikally.com]
- 17. Association Between Skin Acid Mantle, Natural Moisturizing Factors, and Antibacterial Activity Against S. aureus in the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Filaggrin and Skin Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of filaggrin breakdown products on growth of and protein expression by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Skin Barrier Abnormalities and Immune Dysfunction in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
- 24. certifiedcosmetics.com [certifiedcosmetics.com]
- 25. Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Skin hydration and transepidermal water loss (TEWL) measurements in assessment of eczema - Delfin Technologies [delfintech.com]
An In-depth Technical Guide to Pyrrolidone Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrrolidone carboxylic acid (PCA) derivatives, a versatile class of compounds with significant applications in drug discovery and development. The pyrrolidone scaffold, a five-membered nitrogen-containing heterocycle, serves as a valuable building block for creating molecules with diverse biological activities.[1] This guide will delve into the synthesis, properties, and therapeutic applications of PCA derivatives, with a focus on their roles as enzyme inhibitors and receptor modulators.
Physicochemical and Pharmacokinetic Properties of PCA Derivatives
The physicochemical and pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. These properties, including molecular weight, lipophilicity (logP), acidity (pKa), solubility, and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, dictate the bioavailability, efficacy, and safety of a drug candidate. A selection of PCA derivatives targeting different biological entities is presented below, summarizing their key physicochemical and pharmacokinetic parameters.
| Compound Class | Example Compound | Molecular Weight ( g/mol ) | logP | pKa | Aqueous Solubility | ADME/Tox Profile Highlights |
| Core Structure | Pyrrolidone-5-carboxylic acid | 129.11 | -0.12 | 3.44 (strongest acidic) | 324 g/L | Good bioavailability predicted.[2] |
| GABA Transporter Inhibitor | N-alkylated 4-hydroxypyrrolidine-2-carboxylic acid derivative | Varies | Varies | Varies | Varies | Generally, demonstrates CNS penetration capabilities. |
| Endothelin Receptor Antagonist | Atrasentan (ABT-627) | 563.7 | Varies | Varies | Varies | Orally active with an acceptable pharmacokinetic profile in rats (F=24% for a related analog).[3] |
| DPP-IV Inhibitor | Vildagliptin Intermediate ((S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile) | 172.62 | Varies | Varies | Varies | Pyrrolidine-based DPP-IV inhibitors are known for their oral bioavailability.[4] |
| Anticancer Agent | 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | Varies | Varies | Varies | Varies | Some derivatives show promising activity against cancer cell lines.[5] |
Synthesis of this compound Derivatives
The synthesis of PCA derivatives often involves the functionalization of the pyrrolidine ring, which can be achieved through various organic reactions. The inherent chirality of many starting materials, such as (R)-pyrrolidine-3-carboxylic acid, makes them valuable for stereoselective synthesis.[6]
General Synthesis via Asymmetric Michael Addition
A concise method for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives involves an organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This is followed by a reductive cyclization to yield the desired product.[7]
Experimental Protocol: Synthesis of 5-Methylpyrrolidine-3-carboxylic Acid
-
Michael Addition: To a solution of a 4-alkyl-substituted 4-oxo-2-enoate (0.2 mmol) and nitromethane (1.0 mmol) in a suitable solvent (0.5 mL), add the organocatalyst (0.04 mmol).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, purify the Michael adduct by column chromatography.
-
Reductive Cyclization: Subject the purified adduct to reductive cyclization conditions to obtain the final 5-methylpyrrolidine-3-carboxylic acid derivative.
Synthesis of a Vildagliptin Intermediate (DPP-IV Inhibitor)
A key intermediate for the DPP-IV inhibitor Vildagliptin, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, can be synthesized from L-proline.
Experimental Protocol: Synthesis of a Vildagliptin Intermediate
-
N-Acylation: Acylate L-proline with chloroacetyl chloride in an aqueous alkaline solution to produce N-(chloroacetyl)-L-proline.
-
Amidation: Convert the resulting carboxylic acid to its primary amide. This can be achieved by first activating the acid with ethyl chloroformate in the presence of N-methylmorpholine (NMM), followed by reaction with aqueous ammonia.
Biological Activities and Mechanisms of Action
PCA derivatives have demonstrated a wide range of biological activities, making them attractive candidates for targeting various diseases.
GABA Transporter Inhibition
Certain PCA derivatives act as inhibitors of GABA transporters (GATs), which are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[1] By blocking GATs, these compounds increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is a target for anticonvulsant drugs.
Caption: Endothelin-1 signaling cascade and its inhibition.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Pyrrolidine-based structures are key components of many potent and selective DPP-IV inhibitors used in the treatment of type 2 diabetes. D[8]PP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs prolong the action of incretins, leading to improved glycemic control.
Caption: Workflow for a [³H]GABA uptake inhibition assay.
Endothelin Receptor Binding Assay
This competitive binding assay determines the affinity of a test compound for endothelin receptors by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow for Endothelin Receptor Binding Assay
Caption: Workflow for an endothelin receptor competition binding assay.
DPP-IV Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.
Experimental Workflow for DPP-IV Inhibition Assay
Caption: Workflow for a fluorometric DPP-IV inhibition assay.
Conclusion
This compound derivatives represent a rich and diverse class of compounds with significant potential in drug discovery. Their versatile scaffold allows for the development of potent and selective modulators of various biological targets. This guide has provided an in-depth overview of their synthesis, properties, and mechanisms of action, along with detailed experimental protocols. Further research into the structure-activity relationships and optimization of the pharmacokinetic profiles of PCA derivatives will undoubtedly lead to the development of novel and effective therapeutics for a wide range of diseases.
References
- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102126971A - Preparation method of gamma-aminobutyric acid - Google Patents [patents.google.com]
- 3. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties [frontiersin.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Biochemical Properties of Sodium PCA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium PCA (Pyrrolidone Carboxylic Acid) is a naturally occurring humectant and a key component of the skin's Natural Moisturizing Factor (NMF). This technical guide provides an in-depth exploration of the biochemical properties of Sodium PCA, including its physicochemical characteristics, physiological role, and mechanism of action in skin hydration and barrier function. Detailed experimental protocols for the analysis and evaluation of Sodium PCA are presented, alongside a review of its applications in dermatological research and drug development. This document aims to be a comprehensive resource for scientists and researchers investigating skin biology and formulating advanced therapeutic and cosmetic products.
Introduction
Sodium PCA, the sodium salt of pyroglutamic acid, is a vital, naturally occurring humectant found in human skin as a key component of the Natural Moisturizing Factor (NMF).[1][2] The NMF is a complex of water-soluble compounds that are crucial for maintaining stratum corneum hydration, plasticity, and barrier function.[3] Sodium PCA's hygroscopic nature allows it to attract and bind moisture from the atmosphere, contributing significantly to skin hydration and overall health.[2][4] This guide delves into the core biochemical properties of Sodium PCA, offering a technical overview for researchers and professionals in drug development.
Physicochemical Properties
Sodium PCA is a derivative of the amino acid proline and is typically produced through the fermentation of sugars and starches.[5] It is a colorless to pale yellow, odorless liquid in its common 50% aqueous solution form, and is also available as a white crystalline powder.[6] It is highly soluble in water and ethanol but insoluble in oils.
Table 1: Physicochemical Properties of Sodium PCA
| Property | Value | Reference(s) |
| Chemical Name | Sodium 5-oxo-2-pyrrolidinecarboxylate | [7] |
| INCI Name | Sodium PCA | [5] |
| CAS Number | 28874-51-3 | [5] |
| Molecular Formula | C₅H₆NNaO₃ | - |
| Molecular Weight | 151.1 g/mol | - |
| Appearance | Colorless to pale yellow clear liquid | [6] |
| pH (50% solution) | 5.0 - 7.5 | [5][6] |
| Solubility | Water, Ethanol |
Physiological Role and Mechanism of Action
Component of the Natural Moisturizing Factor (NMF)
Sodium PCA is a significant component of the NMF, constituting approximately 12-14% of its composition.[8][9] The NMF is produced through the enzymatic degradation of the protein filaggrin in the stratum corneum.[3][10] This process is critical for maintaining skin hydration and barrier integrity.
Humectant Properties
As a potent humectant, Sodium PCA attracts and binds water molecules from the surrounding environment.[2][4] Some sources suggest it can hold up to 250 times its weight in water.[11] Its hygroscopic nature is fundamental to its role in maintaining skin hydration.
Table 2: Comparative Hygroscopicity of Humectants
| Humectant | Water Absorption Capacity | Reference(s) |
| Sodium PCA | Reportedly 1.5 to 2 times more effective than glycerin | [9][12] |
| Hyaluronic Acid | Can hold up to 1000 times its weight in water | [8] |
| Glycerin | - | - |
| Propylene Glycol | - | - |
| Sorbitol | Sodium PCA has 6 times the moisture absorption of Sorbitol | [12] |
Note: Quantitative, directly comparable data under standardized conditions is limited in publicly available literature. The information presented is based on qualitative and semi-quantitative statements from various sources.
Skin Barrier Function
Sodium PCA contributes to the integrity of the skin barrier by maintaining hydration of the corneocytes.[1] A well-hydrated stratum corneum is more resilient to environmental stressors and less prone to dryness and irritation.[2]
Potential Influence on Gene Expression
While direct evidence is still emerging, the role of humectants in maintaining skin homeostasis suggests potential indirect effects on gene expression related to skin barrier function and hydration. For instance, maintaining adequate hydration is known to influence the expression of proteins involved in ceramide synthesis and aquaporin channels, which are crucial for water transport in the skin.[13][14][15][16] Further research is needed to elucidate the specific effects of Sodium PCA on these pathways.
Signaling and Metabolic Pathways
Filaggrin Degradation and NMF Formation
Sodium PCA is a key product of the filaggrin (FLG) degradation pathway in the stratum corneum. This multi-step enzymatic process is essential for the formation of the NMF.
Caption: The metabolic pathway of filaggrin degradation to Sodium PCA.
Experimental Protocols
Quantification of Sodium PCA in Formulations by HPLC
Objective: To determine the concentration of Sodium PCA in a cosmetic or pharmaceutical formulation.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent system, such as a mixture of water and methanol. Perform further dilutions as necessary to bring the concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where Sodium PCA has absorbance (e.g., around 210 nm).
-
Injection Volume: 10-20 µL.
-
-
Calibration: Prepare a series of standard solutions of Sodium PCA of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Analysis: Inject the prepared sample solution and determine the peak area corresponding to Sodium PCA. Calculate the concentration in the original sample using the calibration curve.
In Vitro Skin Permeation Study
Objective: To evaluate the penetration of Sodium PCA into the stratum corneum.
Methodology:
-
Skin Preparation: Use excised human or porcine skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a known amount of the formulation containing Sodium PCA to the surface of the skin in the donor compartment.
-
Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, collect samples from the receptor fluid.
-
Analysis: Analyze the concentration of Sodium PCA in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of Sodium PCA permeated per unit area over time.
Measurement of Skin Hydration using ATR-FTIR Spectroscopy
Objective: To non-invasively measure the water content of the stratum corneum after application of a Sodium PCA-containing product.
Methodology:
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Baseline Measurement: Record the ATR-FTIR spectrum of a defined area of the skin (e.g., forearm) before product application.
-
Product Application: Apply a standardized amount of the product to the test area.
-
Post-application Measurements: At specified time points, gently press the ATR crystal against the treated skin and record the spectra.
-
Data Analysis: Analyze the changes in the water absorption bands in the infrared spectrum (e.g., the O-H stretching band) to determine the relative change in skin hydration.[17][18][19][20]
Caption: A generalized workflow for the analysis of Sodium PCA formulations.
Applications in Research and Drug Development
Dermatological Formulations
Due to its excellent safety profile and efficacy as a humectant, Sodium PCA is widely used in moisturizers, creams, and lotions for the management of dry skin conditions.[21] It is generally considered non-irritating and non-sensitizing.[22]
Drug Delivery
The hydrating properties of Sodium PCA can potentially enhance the penetration of other active pharmaceutical ingredients (APIs) into the skin by maintaining the hydration of the stratum corneum, which can influence its permeability.
Conclusion
Sodium PCA is a biochemically significant molecule with well-established humectant properties that are central to its role in skin hydration. Its natural origin as a component of the NMF makes it a biocompatible and effective ingredient in dermatological and cosmetic formulations. The experimental protocols outlined in this guide provide a framework for the quantitative analysis and functional evaluation of Sodium PCA, supporting its continued investigation and application in skin research and the development of advanced skincare products. Further research into its specific effects on cutaneous gene expression and signaling pathways will undoubtedly unveil new therapeutic and cosmetic opportunities.
References
- 1. trckem.in [trckem.in]
- 2. nbinno.com [nbinno.com]
- 3. Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium PCA:A Key Ingredient in Moisturizing Products - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 5. ellementalpro.com [ellementalpro.com]
- 6. Sodium PCA - Creative Biogene [microbialtec.com]
- 7. us.typology.com [us.typology.com]
- 8. depology.com [depology.com]
- 9. us.typology.com [us.typology.com]
- 10. Filaggrin failure – from ichthyosis vulgaris to atopic eczema and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellajade.com [bellajade.com]
- 12. bioalkemia.com [bioalkemia.com]
- 13. Aquaporin-3 in the epidermis: more than skin deep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Expression of Genes in the Sphingolipid Synthesis Pathway on the Biosynthesis of Ceramide in Saccharomyces cerevisiae -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 16. researchgate.net [researchgate.net]
- 17. The use of FT-IR for the determination of stratum corneum hydration in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. triprinceton.org [triprinceton.org]
- 20. researchgate.net [researchgate.net]
- 21. Articles [globalrx.com]
- 22. cosmeticsinfo.org [cosmeticsinfo.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of L-Pyrrolidone Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Pyrrolidone Carboxylic Acid (L-PCA), also known as L-pyroglutamic acid, is a naturally occurring amino acid derivative found in various biological tissues. It serves as a crucial intermediate in the glutathione cycle and has applications in pharmaceuticals, cosmetics, and as a chiral building block in organic synthesis.[1] The enzymatic synthesis of L-PCA offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often require harsh conditions and can lead to racemization.[2] This document provides detailed application notes and protocols for the enzymatic synthesis of L-PCA, focusing on the use of γ-glutamylcyclotransferase.
Principle of the Reaction
The primary enzymatic route for the synthesis of L-Pyrrolidone Carboxylic Acid involves the intramolecular cyclization of L-glutamine or the N-terminal L-glutamyl residue of a peptide. This reaction is catalyzed by the enzyme γ-glutamylcyclotransferase (EC 2.3.2.4). The enzyme facilitates the formation of a lactam ring by eliminating ammonia from L-glutamine, resulting in the formation of L-PCA. While the spontaneous cyclization of glutamine can occur, the enzymatic process is significantly more efficient and specific.[3][4] Another potential, though less direct, enzymatic pathway involves the action of γ-glutamyl peptidase, which can catalyze the formation of γ-glutamyl peptides from glutamic acid, followed by cyclization.[5]
Data Presentation
Quantitative data for the enzymatic synthesis of L-PCA is not extensively consolidated in publicly available literature. The following tables summarize the key parameters and findings from various studies to provide a basis for experimental design.
Table 1: Key Enzymes in L-Pyrrolidone Carboxylic Acid Metabolism
| Enzyme | EC Number | Substrate(s) | Product(s) | Source Organism/Tissue |
| γ-Glutamylcyclotransferase | 2.3.2.4 | L-Glutamine, γ-Glutamyl-amino acids | L-PCA, Ammonia, Amino acid | Mammalian tissues, Bacteria |
| γ-Glutamyl Peptidase | N/A | Glutamine, Glutamic acid | γ-Glutamyl-glutamine, γ-Glutamyl-glutamate, L-PCA | Hairless mouse epidermis |
| 5-Oxoprolinase | 3.5.2.9 | L-PCA, ATP | L-Glutamate, ADP, Pi | Rat kidney and other tissues |
Table 2: Reported Conditions and Observations for L-PCA Formation
| Parameter | Condition/Observation | Reference(s) |
| Optimal pH | Enzymatic conversion of glutamic acid to L-PCA in hairless mouse epidermal homogenates was observed at pH 6.2. Non-enzymatic formation is favored at pH 4 and 8. | [2][5] |
| Substrate Specificity | γ-Glutamylcyclotransferase acts on L-glutamine and γ-glutamyl-amino acids. | [6] |
| Inhibitors | Simple N-glutaryl-L-alanine was found to be a potent inhibitor of recombinant human γ-glutamylcyclotransferase. | [6] |
| Analytical Methods | HPLC with column switching is a simplified and rapid procedure for the determination of pyroglutamic acid in peptides after enzymatic cleavage. | [7] |
Experimental Protocols
The following protocols are generalized based on the available literature for the enzymatic synthesis and analysis of L-PCA. Optimization of specific parameters such as enzyme and substrate concentrations, temperature, and incubation time is recommended for specific applications.
Protocol 1: Enzymatic Synthesis of L-PCA using γ-Glutamylcyclotransferase
1. Materials:
-
γ-Glutamylcyclotransferase (recombinant or purified)
-
L-Glutamine (substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Deionized water
-
Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)
-
Reaction tubes
-
Incubator or water bath
-
Analytical equipment (HPLC)
2. Procedure:
-
Prepare a stock solution of L-Glutamine (e.g., 100 mM) in the reaction buffer.
-
Prepare a working solution of γ-glutamylcyclotransferase in the reaction buffer. The optimal concentration should be determined empirically.
-
In a reaction tube, combine the reaction buffer, L-glutamine solution, and the enzyme solution to the desired final concentrations. A typical reaction mixture might contain 10-50 mM L-glutamine and an appropriate amount of enzyme.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at an optimal temperature (typically 37°C) for a predetermined time (e.g., 1-4 hours). It is advisable to take time-course samples to monitor the reaction progress.
-
Terminate the reaction by adding a quenching solution to lower the pH and denature the enzyme.
-
Centrifuge the reaction mixture to pellet the denatured enzyme.
-
Analyze the supernatant for L-PCA formation using HPLC.
Protocol 2: Quantification of L-PCA by High-Performance Liquid Chromatography (HPLC)
1. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
L-PCA standard solutions of known concentrations
-
Supernatant from the enzymatic reaction
2. Procedure:
-
Prepare a series of L-PCA standard solutions in the reaction buffer to create a calibration curve.
-
Filter the supernatant from the enzymatic reaction and the standard solutions through a 0.22 µm syringe filter.
-
Set up the HPLC method with a suitable gradient elution program. For example, a linear gradient from 0% to 50% Mobile Phase B over 20 minutes.
-
Set the UV detector to a wavelength of 210 nm.
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the reaction samples.
-
Quantify the concentration of L-PCA in the samples by comparing their peak areas to the calibration curve.
Visualizations
Enzymatic Synthesis of L-Pyrrolidone Carboxylic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development [pubmed.ncbi.nlm.nih.gov]
- 3. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 4. Enzymatic cyclization of L-glutamine and L-glutaminyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gamma glutamyl peptidase: a novel enzyme from hairless mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and GGCT Inhibitory Activity of N-Glutaryl-L-alanine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of Pyrrolidone Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of pyrrolidone carboxylic acid derivatives, a critical scaffold in numerous pharmaceuticals and biologically active compounds. The following sections outline various modern synthetic strategies, presenting quantitative data in structured tables for clear comparison and providing step-by-step methodologies for key experiments.
Application Note 1: Asymmetric Organocatalytic Michael Addition for 5-Alkyl-Substituted Pyrrolidine-3-Carboxylic Acids
This method focuses on the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. This atom-economical approach allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. A key transformation in this synthesis is the direct formation of (3R,5R)-5-methylpyrrolidine-3-carboxylic acid from the Michael addition product via a one-pot reduction and cyclization.[1]
Logical Workflow for Organocatalytic Michael Addition
Caption: Workflow for the synthesis of 5-substituted pyrrolidine-3-carboxylic acids.
Quantitative Data Summary
| Entry | 4-Oxo-2-enoate | Nitroalkane | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | (E)-tert-butyl 4-oxopent-2-enoate | Nitromethane | Chiral Amine | 90 | 97 | [1] |
| 2 | (E)-tert-butyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | Chiral Amine | 85 | 95 | [2] |
Experimental Protocol: Synthesis of (3R,5R)-5-Methylpyrrolidine-3-Carboxylic Acid[1]
-
Michael Addition:
-
To a solution of (E)-tert-butyl 4-oxopent-2-enoate (1.0 mmol) in toluene (5.0 mL) is added the chiral amine catalyst (0.1 mmol).
-
Nitromethane (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.
-
-
Reductive Cyclization:
-
The purified Michael adduct (0.5 mmol) is dissolved in methanol (10 mL).
-
Palladium on carbon (10% w/w, 50 mg) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (3R,5R)-5-methylpyrrolidine-3-carboxylic acid.
-
Application Note 2: Silver-Catalyzed Enantio- and Diastereodivergent Synthesis of Pyroglutamic Acid Esters
This protocol outlines a silver-catalyzed method for the enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters with multiple stereocenters. The process involves an asymmetric conjugate addition of a glycine imine ester to a β-substituted α,β-unsaturated perfluorophenyl ester, followed by lactamization. A key advantage of this method is the ability to access all four possible stereoisomers of the product by selecting the appropriate ligand enantiomer and alkene geometry.[3]
Signaling Pathway of Stereodivergent Synthesis
Caption: Silver-catalyzed stereodivergent synthesis of pyroglutamic acid esters.
Quantitative Data Summary
| Entry | β-Aryl Substituent | Ligand | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |
| 1 | Phenyl | L3 | 85 | >20:1 | 96 | [3] |
| 2 | 4-Methoxyphenyl | L3 | 92 | >20:1 | 95 | [3] |
| 3 | 2-Thienyl | L3 | 78 | >20:1 | 94 | [3] |
Experimental Protocol: Silver-Catalyzed Synthesis of a Chiral Pyroglutamic Acid Ester[3]
-
Preparation of the Catalyst:
-
In a glovebox, silver acetate (AgOAc, 0.02 mmol) and the chiral ligand (L3, 0.022 mmol) are dissolved in anhydrous THF (1.0 mL) in a sealed vial.
-
The mixture is stirred at room temperature for 30 minutes.
-
-
Asymmetric Conjugate Addition and Lactamization:
-
To the prepared catalyst solution is added the glycine imine ester (0.4 mmol).
-
The β-substituted α,β-unsaturated perfluorophenyl ester (0.2 mmol) is then added.
-
The reaction vial is sealed and stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 24 hours).
-
After the reaction is complete (monitored by TLC), the mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral pyroglutamic acid ester.
-
Application Note 3: Chiral Pool Synthesis Utilizing (R)-Pyrrolidine-3-Carboxylic Acid
Chiral pool synthesis is a powerful strategy that employs readily available, enantiomerically pure natural products as starting materials. (R)-pyrrolidine-3-carboxylic acid is an excellent chiral building block due to its inherent chirality and the presence of both a secondary amine and a carboxylic acid, which can be orthogonally functionalized.[4] This approach is valuable for the synthesis of complex, biologically active molecules, including enzyme inhibitors and receptor agonists.[4]
Experimental Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of (R)-pyrrolidine-3-carboxylic acid.
Experimental Protocol: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid[4]
-
Reaction Setup:
-
Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Dissolve di-tert-butyl dicarbonate in dioxane.
-
-
Reaction:
-
Add the di-tert-butyl dicarbonate solution to the solution of (R)-pyrrolidine-3-carboxylic acid at room temperature.
-
Stir the resulting mixture for 1.5 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, dilute the mixture with diethyl ether.
-
Wash the organic phase with 1N NaOH.
-
Isolate and purify the product using standard techniques such as chromatography to obtain N-Boc-(R)-pyrrolidine-3-carboxylic acid.
-
Application Note 4: Asymmetric Synthesis of 3-Aroyl Pyroglutamic Acid Derivatives via 5-exo-tet Cyclization
A methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives has been developed through an effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines.[5] This multi-step sequence begins with a highly diastereoselective tandem aza-Michael addition and crystallization-induced diastereomer transformation to synthesize N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids.[5]
Quantitative Data for N-Alkylation of Lactam Nitrogen
| Entry | R | Reagents and Conditions | Yield (%) | Reference |
| 1 | H | MeI, NaHCO3, DMF, 50 °C, 24 h | 85 | [5] |
| 2 | H | MeI, LiHMDS, DMF, 0 °C to rt, 0.5-2 h | 90 | [5] |
Experimental Protocol: N-Methylation of 3-Aroyl Pyroglutamic Acid[5]
-
Reaction Setup:
-
To a solution of the 3-aroyl pyroglutamic acid derivative (e.g., 9a, 6.43 mmol) in dry DMF (21 mL), add sodium bicarbonate (NaHCO3, 3.0 equiv, 19.3 mmol).
-
Add methyl iodide (MeI, 5 equiv, 32.2 mmol).
-
-
Reaction:
-
Stir the reaction mixture at 50 °C for 24 hours.
-
-
Work-up and Purification:
-
Upon completion, add a concentrated solution of NH4Cl to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Dry the combined organic layers over MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-methylated product.
-
References
Application Note: Quantitative Analysis of Pyrrolidone Carboxylic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Pyrrolidone Carboxylic Acid (PCA), also known as pyroglutamic acid, in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of PCA, a crucial derivatization step is required to enhance its volatility and thermal stability for GC-MS analysis. This document outlines a detailed two-step derivatization protocol involving esterification followed by acylation. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, correcting for variations during sample preparation and analysis. Detailed experimental protocols, GC-MS parameters for selected-ion monitoring (SIM), and representative quantitative data are presented to guide researchers in implementing this powerful analytical technique for metabolomic studies and clinical research.
Introduction
This compound (PCA), or 5-oxoproline, is a cyclic amino acid derivative that plays a crucial role in the γ-glutamyl cycle, a key pathway for glutathione biosynthesis and degradation.[1][2][3] As an important intermediate metabolite, the quantification of PCA in biological fluids and tissues can provide valuable insights into cellular redox status, glutathione turnover, and various pathological conditions, including metabolic disorders and oxidative stress-related diseases.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and specificity for the analysis of small molecules. However, the direct analysis of polar compounds like PCA by GC-MS is challenging due to their low volatility.[6] Chemical derivatization is therefore a necessary step to convert PCA into a more volatile and thermally stable form suitable for GC analysis.[6] This application note provides a comprehensive protocol for the derivatization and subsequent quantitative analysis of PCA by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound (PCA) standard
-
Stable isotope-labeled PCA (e.g., [¹³C₅]-PCA or [d₅]-PCA) for use as an internal standard
-
2 M HCl in Methanol (CH₃OH)
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Toluene
-
Anhydrous sodium sulfate
-
Nitrogen gas for evaporation
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
Sample Preparation
-
Sample Collection and Storage: Collect biological samples using standard procedures and store them at -80°C until analysis to minimize degradation.
-
Internal Standard Spiking: Thaw the biological sample on ice. To a 100 µL aliquot of the sample (e.g., plasma or urine), add a known amount of the stable isotope-labeled PCA internal standard.
-
Deproteinization (for plasma/serum/tissue): For protein-rich samples, add 400 µL of ice-cold methanol to precipitate proteins. Vortex vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator.
Derivatization Protocol
This protocol is a two-step process involving esterification followed by acylation, adapted from a method for the analysis of pyroglutamate from γ-glutamyl peptides.[6]
-
Esterification:
-
To the dried sample residue, add 100 µL of 2 M HCl in methanol.
-
Seal the vial and heat at 80°C for 60 minutes to form the methyl ester of PCA.[6]
-
After cooling to room temperature, evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
To the dried methyl-esterified sample, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 65°C for 30 minutes to form the pentafluoropropionyl derivative.[6]
-
Cool the vial to room temperature and evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the final derivative in 100 µL of toluene for GC-MS analysis.
-
GC-MS Parameters
The following GC-MS parameters are provided as a starting point and may require optimization for individual instruments.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Capture Negative Ion Chemical Ionization (ECNICI)[6] |
| Reagent Gas | Methane |
| Ion Source Temp. | 250°C |
| Quadrupole Temp. | 150°C |
| Interface Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | For the Me-PFP derivative of PCA, monitor m/z 269. For a deuterium-labeled internal standard (d₃Me-PFP-pGlu), monitor m/z 272.[6] |
Data Presentation
Quantitative data for the analysis of this compound should be presented in a clear and structured format to allow for easy interpretation and comparison. The following table provides an example of method validation parameters for the GC-MS analysis of a derivatized organic acid, which can be adapted for PCA.
Table 1: Representative Method Validation Data for GC-MS Analysis of a Derivatized Organic Acid
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (RSD%) | |
| Intra-day | < 5% |
| Inter-day | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Specificity | No interfering peaks at the retention time of the analyte |
Note: This table presents illustrative data based on typical performance for the GC-MS analysis of derivatized organic acids. Actual results may vary and should be determined for each specific application and laboratory.
Mandatory Visualization
Conclusion
This application note provides a detailed and reliable GC-MS method for the quantitative analysis of this compound in biological matrices. The described two-step derivatization protocol, coupled with stable isotope dilution and selected ion monitoring, offers high sensitivity, specificity, and accuracy. This method is well-suited for researchers and scientists in the fields of metabolomics, clinical diagnostics, and drug development who require precise measurement of PCA to investigate its role in health and disease. The provided protocols and diagrams serve as a comprehensive guide for the successful implementation of this analytical technique.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Perchloric Acid (PCA) Extraction of Water-Soluble Metabolites from Skin Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perchloric acid (PCA) extraction is a widely utilized method for quenching enzymatic reactions and extracting water-soluble metabolites from biological tissues, including skin.[1][2] This technique is particularly effective for preparing samples for downstream analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The strong acidic nature of PCA denatures proteins, leading to their precipitation, while allowing for the solubilization of small polar metabolites. Subsequent neutralization and removal of the perchlorate salt yield a clean extract suitable for detailed metabolic profiling.
These application notes provide a comprehensive protocol for the PCA extraction of metabolites from skin samples, designed to ensure high-quality data for research, diagnostics, and drug development applications.
Experimental Protocol
This protocol outlines the key steps for extracting water-soluble metabolites from skin biopsy samples using perchloric acid.
Materials and Reagents:
-
Skin biopsy sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or bead-based homogenizer
-
6% (v/v) Perchloric Acid (PCA), ice-cold
-
Neutralizing solution (e.g., 2M KOH or 2M KHCO3), ice-cold
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Refrigerated centrifuge
-
pH indicator strips or pH meter
-
Lyophilizer (optional)
-
Reconstitution solvent (e.g., ultrapure water, D2O for NMR)
Procedure:
-
Sample Collection and Snap-Freezing: Immediately after collection, snap-freeze the skin biopsy sample in liquid nitrogen to quench all metabolic activity. Store samples at -80°C until extraction.
-
Homogenization:
-
For optimal results, the fibrous nature of skin tissue requires thorough homogenization.[3]
-
Pre-chill a mortar and pestle with liquid nitrogen. Place the frozen skin sample in the mortar and grind it to a fine powder under liquid nitrogen.
-
Alternatively, a bead-based homogenizer can be used. Place the frozen tissue in a pre-chilled tube containing stainless steel or ceramic beads.
-
-
Perchloric Acid Extraction:
-
To the powdered tissue, add a pre-determined volume of ice-cold 6% (v/v) PCA. A general guideline is to use approximately 2 µL of PCA per mg of tissue.[5]
-
Continue to homogenize the sample in the PCA solution for 1-2 minutes on ice to ensure complete lysis and protein precipitation.
-
Incubate the homogenate on ice for 5-10 minutes.[5]
-
-
Centrifugation and Supernatant Collection:
-
Neutralization:
-
Neutralize the acidic extract by slowly adding an ice-cold neutralizing solution (e.g., 2M KOH or 2M KHCO3) dropwise while vortexing gently.[3][5]
-
Monitor the pH using pH indicator strips or a pH meter until it reaches a neutral range (pH 6.5-7.5).[3] A color change may be observed in the solution during neutralization.[5]
-
The addition of a potassium-based neutralizing agent will cause the precipitation of potassium perchlorate, which is poorly soluble at low temperatures.
-
-
Removal of Precipitated Salt:
-
Sample Storage and Further Processing (Optional):
-
The resulting extract can be used directly for analysis or stored at -80°C.
-
For concentration or long-term storage, the extract can be lyophilized (freeze-dried) to a powder.[3][5]
-
The lyophilized powder can be reconstituted in a desired volume of a suitable solvent (e.g., ultrapure water for LC-MS or D2O with a pH buffer for NMR analysis).[3][5]
-
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the PCA extraction protocol.
| Parameter | Recommended Value | Notes |
| Sample Amount | 10-100 mg | Dependent on the specific downstream analysis and its sensitivity. |
| PCA Concentration | 6% (v/v) | Other concentrations (e.g., 0.5 M) have also been reported.[1] |
| PCA Volume | ~2 µL per mg of tissue | Ensure the tissue is fully submerged and homogenized in the acid.[5] |
| Incubation Time (PCA) | 5-10 minutes on ice | Allows for complete protein precipitation.[5] |
| First Centrifugation | 10,000 - 15,000 x g for 10 min at 4°C | To pellet precipitated proteins.[3][5] |
| Neutralizing Agent | 2M KOH or 2M KHCO3 | The volume added will depend on the initial volume of PCA. |
| Final pH | 6.5 - 7.5 | Crucial for the stability of many metabolites and for downstream analysis.[3] |
| Second Centrifugation | 10,000 x g for 10 min at 4°C | To remove precipitated potassium perchlorate.[3][5] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the PCA extraction of metabolites from skin samples.
Caption: Workflow for PCA extraction of metabolites from skin samples.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmrprobe.org [nmrprobe.org]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
Pyrrolidone Carboxylic Acid: A Versatile Chiral Building Block in Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a readily available and cost-effective chiral building block derived from the cyclization of glutamic acid.[1][2][3] Its rigid five-membered ring structure, containing both a lactam and a carboxylic acid functionality, provides a versatile scaffold for the stereoselective synthesis of a wide range of biologically active molecules.[1][3][4] Both (R)- and (S)-enantiomers are commercially available in high optical purity, making PCA an invaluable starting material in the synthesis of natural products, pharmaceuticals, and complex organic molecules.[5] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in synthetic chemistry, with a focus on applications relevant to drug discovery and development.
The pyrrolidine scaffold is a privileged motif found in numerous natural products and FDA-approved drugs.[4] The inherent chirality of PCA allows for the precise three-dimensional arrangement of substituents, which is critical for optimizing interactions with biological targets such as enzymes and receptors.[4] Derivatives of PCA have shown significant potential as enzyme inhibitors, including antitubercular, antidiabetic, and anti-inflammatory agents.[4]
Key Synthetic Transformations
The synthetic utility of PCA is derived from the orthogonal reactivity of its functional groups. The secondary amine of the lactam can be protected or alkylated, while the carboxylic acid can be converted into a variety of functional groups such as esters and amides. Furthermore, the pyrrolidine ring itself can be functionalized at various positions with a high degree of stereocontrol.
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
Protecting the secondary amine is a common first step to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dioxane
-
1N Sodium hydroxide (NaOH) solution
-
3N Hydrochloric acid (HCl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.[4]
-
Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.[4]
-
After the reaction is complete, dilute the mixture with diethyl ether and wash the organic phase with 1N NaOH.[4]
-
Extract the aqueous phase with diethyl ether or dichloromethane (3 x 50 mL).[4][6]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[4]
Protocol 2: Amide Coupling using EDC/HOBt
The carboxylic acid functionality of N-protected PCA can be readily converted to amides, which are common linkages in many pharmaceutical compounds.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Desired amine (e.g., aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq.), EDC (1.1-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DCM or DMF.[1][4][5]
-
Cool the solution to 0 °C and add DIPEA or TEA (1.1-2.0 eq.).[1][5]
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.[1][5]
-
Add the desired amine (1.1 eq.) to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1][5]
-
Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Starting Material | Amine | Coupling Reagents | Solvent | Yield | Reference |
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | L-Phenylalanine methyl ester | EDC, HOBt, TEA | DCM | - | [5] |
| N-Boc-(R)-pyrrolidine-3-carboxylic acid | Aniline | EDC, HOBt, DIPEA | DCM | - | [1] |
| (S)-2-(2-Chloro-N-((S)-1-(4-methoxyphenyl)ethyl)acetamido)-4-oxo-4-phenylbutanoic acid | Benzylamine | CDI | DMF | Good | [7] |
Protocol 3: Fischer Esterification of Pyroglutamic Acid
Esterification of the carboxylic acid provides valuable intermediates for further transformations or as final products. The Fischer esterification is a classic method using an alcohol in the presence of an acid catalyst.
Materials:
-
L-Pyroglutamic acid
-
Alcohol (e.g., Methanol, Ethanol) (use in large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Suspend/dissolve L-pyroglutamic acid in a large excess of the desired alcohol (e.g., methanol).
-
Cool the mixture to 0-6 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., thionyl chloride, 0.14 eq., or a catalytic amount of conc. H₂SO₄) dropwise while stirring.[8]
-
Allow the reaction to warm to room temperature or gently heat to reflux (e.g., 20-45 °C) and stir for 6-48 hours, monitoring by TLC.[9]
-
Upon completion, cool the reaction mixture and neutralize the excess acid by carefully adding a base such as sodium bicarbonate until effervescence ceases.[8]
-
Filter off any solids and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |
| L-Pyroglutamic acid | Methanol | Thionyl Chloride | 6 °C, 6.5h | High | [8] |
| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | 65% (1:1 reactants) | [10] |
| Acetic Acid | Ethanol (10x excess) | Acid Catalyst | Equilibrium | 97% | [10] |
Protocol 4: Reduction of Pyroglutamic Acid Ester to Pyroglutaminol
Selective reduction of the ester group in the presence of the lactam carbonyl yields pyroglutaminol, another versatile chiral intermediate.
Materials:
-
Pyroglutamic acid ester (e.g., methyl or ethyl ester)
-
Sodium borohydride (NaBH₄)
-
Solvent (e.g., Anhydrous Methanol, Ethanol, or Isopropanol)
-
Acetic acid or Hydrochloric acid for neutralization
Procedure:
-
Dissolve the pyroglutamic acid ester (1.0 eq.) in the chosen anhydrous alcohol solvent.[8]
-
Cool the solution to 0-10 °C in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (2.0-3.0 eq.), in portions while maintaining the temperature.[8]
-
Stir the reaction mixture at this temperature for 6-12 hours.[9]
-
After the reaction is complete (monitored by TLC), carefully add water and then neutralize the mixture to pH 6-6.5 with an acid like acetic acid.[9]
-
Concentrate the mixture to obtain a crude solid.
-
Dissolve the solid in a suitable solvent (e.g., acetone), filter to remove inorganic salts, and concentrate the filtrate.
-
The product can be purified by crystallization.
Protocol 5: Organocatalytic Asymmetric Michael Addition
This protocol describes the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid precursors, which are valuable building blocks for various bioactive molecules.
Materials:
-
4-oxo-2-enoate (Michael acceptor)
-
Nitroalkane (Michael donor)
-
Chiral organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-derived thiourea)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 4-oxo-2-enoate (1.0 eq.) and the chiral organocatalyst (e.g., 10 mol%).[1]
-
Dissolve the solids in the anhydrous solvent.
-
Add the nitroalkane (1.2 eq.) dropwise to the solution at the specified temperature (e.g., room temperature).[1]
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
The resulting nitro compound can be converted to the pyrrolidine ring via reduction of the nitro group and subsequent cyclization.
| Michael Acceptor | Michael Donor | Catalyst Loading | Yield | Enantiomeric Excess (ee) | Reference |
| 4-oxo-2-enoates | Nitroalkanes | 10 mol% | - | 97% | [11] |
| α,β-unsaturated esters | Glycinate | Chiral Pyridoxal | 14-96% | 81-97% | [6] |
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its ready availability, inherent chirality, and multiple functional handles make it an ideal starting material for the efficient and stereoselective synthesis of a wide array of complex molecules. The protocols outlined in this document provide a foundation for researchers, scientists, and drug development professionals to harness the synthetic potential of PCA in their respective fields. By leveraging these and other advanced synthetic methodologies, the development of novel therapeutics and other valuable chemical entities can be significantly accelerated.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. US2295600A - Preparation of pyrrolidone carboxylic acids and their esters and products thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Principal Component Analysis in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to simplify the complexity of high-dimensional data while retaining most of the original information. In the field of drug delivery, where formulations and processes involve numerous variables, PCA has emerged as an invaluable tool for optimization, characterization, and prediction. By reducing the number of variables to a few, uncorrelated principal components (PCs), researchers can more easily identify patterns, understand relationships between formulation parameters and product performance, and make data-driven decisions to accelerate the development of effective drug delivery systems.[1][2][3] This document provides detailed application notes and protocols for utilizing PCA in various aspects of drug delivery system development.
Application Notes
Formulation and Process Optimization
PCA is instrumental in understanding the complex interplay between formulation components, manufacturing process parameters, and the critical quality attributes (CQAs) of the final drug product. By analyzing datasets containing multiple variables, PCA can identify which factors have the most significant impact on outcomes such as drug loading efficiency, particle size, and stability.
Key Applications:
-
Identifying Critical Process Parameters (CPPs): In processes like nanoparticle synthesis or tablet compression, numerous parameters can influence the final product. PCA can distill these down to the most critical ones, allowing for a more focused and efficient optimization strategy.
-
Optimizing Drug Loading and Encapsulation Efficiency: By correlating formulation variables (e.g., lipid composition, drug-to-lipid ratio) with drug loading, PCA can guide the design of experiments to maximize the amount of drug encapsulated in a delivery system.
-
Understanding Drug-Excipient Interactions: PCA, when applied to data from techniques like Differential Scanning Calorimetry (DSC) or Fourier Transform Infrared (FTIR) spectroscopy, can help elucidate interactions between the active pharmaceutical ingredient (API) and excipients, which is crucial for formulation stability.[4]
Characterization of Drug Delivery Systems
Modern analytical techniques generate vast and complex datasets. PCA is a powerful tool for interpreting this data to characterize and differentiate drug delivery systems.
Key Applications:
-
Analysis of Spectroscopic Data: Near-Infrared (NIR) spectroscopy is widely used for the non-destructive analysis of pharmaceutical products. PCA of NIR spectra can differentiate between tablets manufactured under different conditions (e.g., compression force), identify counterfeit products, and monitor blend uniformity.[2][5][6][7]
-
Nanoparticle Characterization: The properties of nanoparticles, such as size, zeta potential, and polydispersity index, are critical to their function. PCA can be used to analyze these multi-parameter datasets to classify different nanoparticle formulations and understand the influence of synthesis parameters on their characteristics.[8][9][10]
Analysis of Drug Release Kinetics
The release profile of a drug from its delivery system is a critical performance attribute. PCA can be used to analyze and compare complex drug release data.
Key Applications:
-
Classification of Release Profiles: PCA can group formulations with similar release profiles, helping to identify the key formulation or process variables that control the rate of drug release.
-
Identifying Release Mechanisms: By examining the loadings of the principal components, researchers can gain insights into the underlying mechanisms governing drug release (e.g., diffusion, erosion).
Data Presentation
The following tables provide illustrative examples of the types of quantitative data that can be analyzed using PCA in drug delivery research.
Table 1: Influence of Liposome Formulation Parameters on Encapsulation Efficiency
| Formulation ID | Lipid Composition (PC:Cholesterol) | Drug:Lipid Ratio (w/w) | Sonication Time (min) | Encapsulation Efficiency (%) |
| Lipo-01 | 7:3 | 1:10 | 5 | 65.2 |
| Lipo-02 | 7:3 | 1:10 | 10 | 72.8 |
| Lipo-03 | 7:3 | 1:20 | 5 | 75.1 |
| Lipo-04 | 7:3 | 1:20 | 10 | 81.5 |
| Lipo-05 | 6:4 | 1:10 | 5 | 70.3 |
| Lipo-06 | 6:4 | 1:10 | 10 | 78.9 |
| Lipo-07 | 6:4 | 1:20 | 5 | 82.4 |
| Lipo-08 | 6:4 | 1:20 | 10 | 88.7 |
| Lipo-09 | 5:5 | 1:10 | 5 | 62.1 |
| Lipo-10 | 5:5 | 1:10 | 10 | 68.5 |
| Lipo-11 | 5:5 | 1:20 | 5 | 71.3 |
| Lipo-12 | 5:5 | 1:20 | 10 | 76.9 |
Table 2: Characterization of Nanoparticle Formulations
| Formulation ID | Polymer Concentration (mg/mL) | Surfactant Concentration (%) | Stirring Speed (rpm) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NP-01 | 10 | 0.5 | 500 | 152.3 | 0.15 | -25.4 |
| NP-02 | 10 | 0.5 | 1000 | 125.8 | 0.12 | -28.1 |
| NP-03 | 10 | 1.0 | 500 | 135.6 | 0.18 | -22.3 |
| NP-04 | 10 | 1.0 | 1000 | 110.2 | 0.14 | -24.9 |
| NP-05 | 20 | 0.5 | 500 | 189.7 | 0.21 | -19.8 |
| NP-06 | 20 | 0.5 | 1000 | 162.4 | 0.17 | -21.5 |
| NP-07 | 20 | 1.0 | 500 | 170.1 | 0.25 | -18.2 |
| NP-08 | 20 | 1.0 | 1000 | 145.9 | 0.20 | -20.7 |
Table 3: In Vitro Drug Release from Controlled-Release Tablets
| Formulation ID | Polymer Type | Polymer Concentration (%) | % Drug Released at 1h | % Drug Released at 4h | % Drug Released at 8h | % Drug Released at 12h |
| TAB-01 | HPMC K4M | 10 | 25.4 | 55.2 | 80.1 | 95.3 |
| TAB-02 | HPMC K4M | 20 | 18.2 | 42.6 | 65.7 | 85.1 |
| TAB-03 | HPMC K15M | 10 | 20.1 | 48.9 | 72.3 | 90.4 |
| TAB-04 | HPMC K15M | 20 | 15.3 | 35.8 | 58.9 | 78.2 |
| TAB-05 | Eudragit RSPO | 10 | 30.5 | 65.1 | 88.9 | 98.7 |
| TAB-06 | Eudragit RSPO | 20 | 22.8 | 50.3 | 75.6 | 92.3 |
Experimental Protocols
Protocol 1: PCA of NIR Spectra for Tablet Characterization
This protocol outlines the steps for using PCA to analyze NIR spectra of pharmaceutical tablets to differentiate between formulations or manufacturing process variations.
1. Sample Preparation and NIR Data Acquisition: 1.1. Prepare batches of tablets with systematic variations in the parameters of interest (e.g., API concentration, compression force, excipient type). 1.2. Set up the NIR spectrometer for transmission or diffuse reflectance measurements, as appropriate for the tablet type. 1.3. Acquire NIR spectra for a representative number of tablets from each batch. Ensure consistent sample presentation to the spectrometer. 1.4. Record the spectra over a defined wavelength range (e.g., 1100-2500 nm).[7]
2. Data Preprocessing: 2.1. Import the spectral data into a suitable data analysis software (e.g., R, Python with scikit-learn, MATLAB). 2.2. Apply preprocessing steps to the spectra to remove unwanted variations such as baseline shifts and scattering effects. Common preprocessing methods include:
- Standard Normal Variate (SNV)
- Multiplicative Scatter Correction (MSC)
- Savitzky-Golay smoothing and derivatives (e.g., second derivative)
3. Principal Component Analysis: 3.1. Create a data matrix where each row represents a tablet sample and each column represents a wavelength. 3.2. Perform PCA on the preprocessed data matrix. 3.3. Examine the scree plot to determine the number of principal components that capture a significant amount of the variance in the data (e.g., >95%).
4. Interpretation of Results: 4.1. Generate score plots (e.g., PC1 vs. PC2) to visualize the clustering of samples. Samples with similar spectral characteristics will group together. 4.2. Analyze the loading plots to understand which wavelengths (and therefore which chemical or physical properties) are responsible for the separation observed in the score plots.
Protocol 2: PCA for Optimizing Nanoparticle Formulation
This protocol describes the use of PCA to identify the most influential parameters in a nanoparticle formulation to optimize a desired response, such as drug loading efficiency.
1. Experimental Design and Nanoparticle Synthesis: 1.1. Define the formulation variables to be investigated (e.g., polymer concentration, surfactant type, drug-to-polymer ratio). 1.2. Use a design of experiments (DoE) approach (e.g., factorial design, Box-Behnken design) to create a set of experimental runs with varying levels of the selected variables. 1.3. Synthesize the nanoparticle formulations according to the experimental design.
2. Characterization of Nanoparticles: 2.1. For each formulation, measure the critical quality attributes (CQAs) of interest, such as:
- Particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
- Zeta potential to assess stability.
- Drug encapsulation efficiency and drug loading using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
3. Data Analysis using PCA: 3.1. Construct a data matrix where each row corresponds to a formulation and the columns represent the formulation variables and the measured CQAs. 3.2. Standardize the data to ensure that all variables have a mean of zero and a standard deviation of one, which prevents variables with larger scales from dominating the analysis. 3.3. Perform PCA on the standardized data matrix. 3.4. Create a biplot, which overlays the score plot and the loading plot.
4. Interpretation and Optimization: 4.1. In the biplot, observe the relationships between the formulation variables (vectors) and the CQAs (vectors). Variables with vectors pointing in similar directions are positively correlated, while those pointing in opposite directions are negatively correlated. 4.2. Identify the formulation variables that have the strongest influence on the desired CQA (e.g., high encapsulation efficiency). 4.3. Use this information to guide further optimization experiments, focusing on the most influential parameters.
Mandatory Visualization
Caption: General workflow for applying PCA in drug delivery system development.
References
- 1. jetir.org [jetir.org]
- 2. Principal Component Analysis for Pharmaceutical Process and Product Characterization:Case Study From Immediate and Controlled Release Tablet Manufacturing | AIChE [aiche.org]
- 3. Principal components analysis in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. jasco-global.com [jasco-global.com]
- 6. pharmtech.com [pharmtech.com]
- 7. NIR Spectroscopy Applications in the Development of a Compacted Multiparticulate System for Modified Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3p-instruments.com [3p-instruments.com]
- 9. ijcmas.com [ijcmas.com]
- 10. nanocomposix.com [nanocomposix.com]
Application Notes and Protocols for Topical Agents with Sodium Pyrrolidone Carboxylate (Na-PCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sodium Pyrrolidone Carboxylate (Na-PCA)
Sodium Pyrrolidone Carboxylate (Na-PCA) is the sodium salt of pyroglutamic acid, a naturally occurring amino acid derivative.[1] It is a key component of the skin's Natural Moisturizing Factor (NMF), constituting approximately 12% of the NMF's composition.[2] The NMF is a complex of water-soluble compounds found in the stratum corneum that are essential for maintaining skin hydration, suppleness, and elasticity.[2][3] Na-PCA's primary function in topical formulations is as a humectant, where it attracts and binds water from the atmosphere, effectively hydrating the skin.[4][5] Due to its hygroscopic nature, it is a highly effective moisturizing agent in a variety of dermatological and cosmetic products.[4][5]
Mechanism of Action
Sodium PCA's principal mechanism of action is its ability to act as a humectant within the stratum corneum.[4] Its small molecular size allows it to penetrate the outer layers of the skin, where it binds to water molecules, preventing their evaporation and thereby increasing the water content of the skin.[2] This helps to maintain the integrity of the skin barrier, reduce transepidermal water loss (TEWL), and improve overall skin health.[4] A well-hydrated stratum corneum supports the proper functioning of enzymes involved in the desquamation process and helps to maintain the skin's softness and flexibility.[6]
While Na-PCA is not known to directly modulate intracellular signaling pathways in the same manner as some active pharmaceutical ingredients, its role in skin hydration is intrinsically linked to the filaggrin degradation pathway. Filaggrin is a protein in the granular layer of the epidermis that is proteolyzed to release free amino acids, which are then further processed into components of the NMF, including PCA.[7][8] Therefore, the presence of Na-PCA in the stratum corneum is a direct result of this biological pathway, which is fundamental to the skin's innate moisturizing capabilities.
References
- 1. lotioncrafter.com [lotioncrafter.com]
- 2. lancolia.com [lancolia.com]
- 3. us.typology.com [us.typology.com]
- 4. clinikally.com [clinikally.com]
- 5. skinkraft.com [skinkraft.com]
- 6. swonlab.com [swonlab.com]
- 7. Effect of filaggrin breakdown products on growth of and protein expression by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levels of filaggrin degradation products are influenced by both filaggrin genotype and atopic dermatitis severity - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidone Carboxylic Acid: A Versatile Chiral Precursor for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a naturally occurring amino acid derivative that has emerged as a valuable and versatile chiral building block in pharmaceutical synthesis.[1][2] Its rigid, five-membered ring structure, coupled with the presence of both a carboxylic acid and a lactam functionality, provides a unique scaffold for the stereoselective synthesis of complex and biologically active molecules.[3][4] This document provides detailed application notes and experimental protocols for the use of PCA and its derivatives as precursors in the synthesis of various pharmaceutical agents.
Core Advantages of this compound in Drug Synthesis
The utility of PCA in pharmaceutical development stems from several key characteristics:
-
Inherent Chirality: Both (R) and (S) enantiomers of pyroglutamic acid are commercially available in high optical purity, serving as an excellent starting point for chiral pool synthesis to produce enantiomerically pure drugs without the need for complex asymmetric synthesis or chiral resolution steps.[5]
-
Privileged Scaffold: The pyrrolidine ring is a common motif found in numerous natural products and approved drugs, making it a "privileged scaffold" in medicinal chemistry.[6][7]
-
Versatile Functionality: The carboxylic acid and lactam groups offer orthogonal handles for a wide range of chemical transformations, including N-acylation, amide bond formation, esterification, and reduction.[4][6] This allows for the systematic modification of the PCA core to explore structure-activity relationships.
-
Conformational Constraint: The cyclic nature of PCA provides conformational rigidity, which can be advantageous in designing ligands that bind to biological targets with high affinity and selectivity.[3]
Applications in the Synthesis of Key Pharmaceutical Classes
PCA and its derivatives are instrumental in the synthesis of a variety of therapeutic agents. Notable examples include inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and Factor XIa (FXIa) inhibitors as anticoagulants.[3]
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis.[3] Pyrrolidine-based structures are highly effective at targeting the active site of DPP-4.[3]
Factor XIa (FXIa) Inhibitors
Factor XIa is a serine protease involved in the intrinsic pathway of blood coagulation. Its inhibition is a promising strategy for preventing thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants. The constrained conformation of pyrrolidine-based scaffolds derived from PCA is well-suited for designing potent and selective FXIa inhibitors.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of various pharmaceutical agents and intermediates using this compound derivatives.
Table 1: Synthesis of DPP-4 Inhibitors and Intermediates
| Compound | Target | Yield | Enantiomeric Excess (ee) / Purity | Reference |
| Sitagliptin Intermediate | DPP-4 | 61% (isolated) | - | [3] |
| Sitagliptin (Green Chem) | DPP-4 | up to 65% | >99.5% | [3] |
| Pyrrole Derivative 5f | DPP-4 | - | IC50 = 12.19 nM | [3] |
Table 2: Synthesis of Factor XIa (FXIa) Inhibitors
| Compound | Target | Inhibition Constant (Ki) / IC50 | Selectivity | Reference |
| Pyrrolidine Amide (69b/c) | FXIa | Ki = 2 nM | - | [3] |
| Pyrrolidine Amide (78) | FXIa | Ki = 7 nM | >4700-fold vs. Thrombin | [3] |
| 4,4-disubstituted prolines | FXIa | IC50 ≈ 10 nM | ~1000-fold vs. Thrombin | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of pharmaceutical precursors from (R)-pyrrolidine-3-carboxylic acid.
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-Carboxylic Acid
This protocol describes the protection of the secondary amine of (R)-pyrrolidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, a common step to enable selective modification of the carboxylic acid functionality.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid
-
Dioxane
-
1N Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Diethyl ether
-
3N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.
-
Prepare a solution of di-tert-butyl dicarbonate in dioxane.
-
Add the Boc₂O solution to the solution of (R)-pyrrolidine-3-carboxylic acid at room temperature.
-
Stir the reaction mixture for 1.5 hours.
-
Dilute the mixture with diethyl ether.
-
Wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl.
-
Extract the aqueous phase with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxy-pyrrolidine-1-carboxylate.[6]
Protocol 2: General Amide Coupling
This protocol outlines a general procedure for forming an amide bond between N-Boc-(R)-pyrrolidine-3-carboxylic acid and a desired amine using EDC and HOBt as coupling agents.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Dimethylformamide (DMF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Desired amine
-
Standard purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in a suitable solvent such as DMF.
-
Add EDC and HOBt to the solution.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an appropriate aqueous work-up.
-
Isolate and purify the product using standard techniques such as column chromatography.[6]
Conclusion
This compound and its derivatives are invaluable chiral precursors in modern pharmaceutical synthesis. Their ready availability, inherent stereochemistry, and versatile chemical handles make them attractive starting materials for the development of a wide range of therapeutic agents.[6] The protocols and data presented herein provide a foundational guide for researchers and scientists in the field of drug discovery and development to leverage the synthetic potential of PCA.
References
- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benthamscience.com [benthamscience.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pyrrolidone Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a naturally occurring amino acid derivative found in various biological systems and is utilized in numerous applications, including pharmaceuticals, cosmetics, and food processing. Its unique cyclic structure imparts specific chemical and physical properties that are crucial for its function. The accurate identification and quantification of PCA in diverse matrices are paramount for quality control, metabolic studies, and formulation development. This document provides detailed application notes and protocols for the spectroscopic analysis of PCA using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of PCA. Both ¹H and ¹³C NMR are routinely employed.
Quantitative Data
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in D₂O
| Nucleus | Atom No. | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| ¹H | H-2 | ~4.15 | dd | J ≈ 8.5, 4.5 |
| ¹H | H-3 (a) | ~2.30 | m | |
| ¹H | H-3 (b) | ~2.05 | m | |
| ¹H | H-4 (a) | ~2.40 | m | |
| ¹H | H-4 (b) | ~2.15 | m | |
| ¹³C | C-2 | ~58 | ||
| ¹³C | C-3 | ~30 | ||
| ¹³C | C-4 | ~25 | ||
| ¹³C | C-5 | ~180 | ||
| ¹³C | C=O (carboxyl) | ~175 |
Note: Chemical shifts can vary slightly depending on the solvent, concentration, and pH.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the PCA sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O).[1]
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.[1]
-
Solvent: D₂O.[1]
-
Temperature: 298 K.[1]
-
Pulse Program: Standard single-pulse experiment.[1]
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
3. ¹³C NMR Data Acquisition:
-
Instrument: 100 MHz or higher field NMR spectrometer.[1]
-
Solvent: D₂O.[1]
-
Temperature: 298 K.[1]
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).[1]
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Spectral Width: 0-200 ppm.[1]
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase and baseline correction.
-
For spectra in D₂O, the residual water peak can be used as a reference (δ ≈ 4.79 ppm).[1]
Applications
-
Food Science: NMR is used for the identification and quantification of PCA in food products like wine and cheese, which can be an indicator of quality and maturation. The technique's non-destructive nature allows for the analysis of complex food matrices with minimal sample preparation.[2][3][4]
-
Metabolomics: In metabolomic studies, NMR is employed to detect and quantify PCA in biological fluids and tissues. This can be crucial for understanding metabolic pathways and identifying biomarkers for certain diseases.[5]
-
Pharmaceuticals: NMR is essential for the structural confirmation and purity assessment of PCA used as an excipient or active pharmaceutical ingredient.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for the identification and quantification of PCA, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
Quantitative Data
Table 2: Key Mass-to-Charge Ratios (m/z) for PCA Derivatives in Mass Spectrometry
| Technique | Derivative | Key m/z Values | Interpretation |
| GC-MS (ECNICI) | Methyl ester, pentafluoropropionyl (Me-PFP) | 269 | [M-HF]⁻ of unlabeled PCA |
| 272 | [M-HF]⁻ of deuterium-labeled PCA (internal standard) | ||
| LC-MS/MS (Positive ESI) | Protonated molecule | 130 | [M+H]⁺ |
| Fragment ions | 84, 102 | Characteristic fragment ions of the pyrrolidone ring | |
| GC-MS | tert-Butyldimethylsilyl (TBDMS) ester | 243 | Molecular ion [M]⁺ |
Note: Fragmentation patterns can be influenced by the ionization method and collision energy.
Experimental Protocol: GC-MS Analysis of PCA
1. Sample Preparation and Derivatization:
-
Extraction: Extract PCA from the sample matrix using a suitable solvent.
-
Derivatization: The polar nature of PCA necessitates derivatization to increase its volatility for GC analysis.[6] A common method involves a two-step process:
-
Internal Standard: For quantitative analysis, use a stable isotope-labeled internal standard, such as deuterium-labeled PCA.[7]
2. GC-MS Data Acquisition:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column, such as an SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 µm).[6]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a low temperature (e.g., 100°C) to resolve the derivative from the solvent, followed by a ramp to a higher temperature (e.g., 360°C) to elute the analyte and clean the column.[6]
-
MS Detection: Electron Capture Negative Ion Chemical Ionization (ECNICI) mode can be used for high sensitivity of the PFP derivative, monitoring characteristic m/z values.[7] Alternatively, Electron Ionization (EI) can be used.
3. Data Analysis:
-
Identify the PCA derivative peak based on its retention time and mass spectrum.
-
For quantification, calculate the peak area ratio of the analyte to the internal standard and compare it to a calibration curve.
Applications
-
Metabolomics and Clinical Chemistry: LC-MS/MS is a highly sensitive method for quantifying PCA in biological samples, which is important in the study of metabolic disorders.[8][9] It's crucial to use chromatographic conditions that separate PCA from glutamine and glutamic acid, as these can cyclize to PCA in the ion source.[8][9]
-
Proteomics: Mass spectrometry is used to identify post-translational modifications where N-terminal glutamine or glutamic acid residues in proteins have cyclized to form PCA.[10]
-
Biopharmaceuticals: Monitoring the formation of PCA in therapeutic proteins is critical as it can affect their stability and efficacy.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in PCA, making it useful for qualitative analysis and quality control.
Quantitative Data
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |
| N-H (Lactam) | Stretching | ~3200 | Medium |
| C-H | Stretching | ~2900 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |
| C=O (Lactam) | Stretching | ~1680 | Strong |
| C-O | Stretching | 1320 - 1210 | Medium |
| O-H | Bending | 1440 - 1395 and 950 - 910 | Medium |
Note: The broadness of the O-H stretch is due to hydrogen bonding.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1]
-
Place a small amount of the solid PCA sample directly onto the ATR crystal.[1]
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[1]
-
Mode: Transmittance or Absorbance.[1]
-
Spectral Range: 4000-400 cm⁻¹.[1]
-
Resolution: 4 cm⁻¹.[1]
-
Number of Scans: 16-32 scans.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
3. Data Analysis:
-
The resulting spectrum will show absorption bands corresponding to the various functional groups in the PCA molecule.
-
Compare the obtained spectrum with a reference spectrum of PCA for identification.
Applications
-
Quality Control in Cosmetics: FTIR spectroscopy is a rapid method for verifying the identity of PCA in raw materials and finished cosmetic products, where it is used as a humectant.[12] The combination of FTIR with Principal Component Analysis (PCA) can be used to differentiate and classify cosmetic formulations.[13][14][15][16]
-
Raw Material Identification: It provides a quick and easy way to confirm the identity of PCA in a laboratory or manufacturing setting.
-
Polymer Chemistry: FTIR can be used to study the interactions of PCA in polymer matrices.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For PCA, the primary absorption is in the short-wavelength UV region.
Quantitative Data
Table 4: UV-Vis Absorption Data for this compound
| Chromophore | Transition | λmax (nm) | Molar Absorptivity (ε) |
| Carboxylic Acid | n → π* | ~210 | < 100 L·mol⁻¹·cm⁻¹ |
Note: The absorption is weak and occurs at a wavelength that can be susceptible to interference from other compounds.[17][18]
Experimental Protocol: UV-Vis Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of PCA of a known concentration in a suitable solvent (e.g., water or ethanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare a blank solution containing only the solvent.
2. Data Acquisition:
-
Instrument: A UV-Vis spectrophotometer.
-
Cuvettes: Use quartz cuvettes for measurements in the UV region.
-
Wavelength Range: Scan from approximately 400 nm down to 190 nm.
-
Blank Correction: Use the solvent blank to zero the instrument.
-
Measurement: Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax).
3. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the Beer-Lambert law (A = εcl) and the calibration curve to determine the concentration of PCA in the unknown sample.
Applications
-
Quantitative Analysis with Derivatization: While direct UV-Vis analysis of PCA is limited by its weak absorption and low λmax, it can be a powerful quantitative tool when PCA is derivatized with a chromophore. For example, derivatization to a 4-nitrophenacyl ester shifts the λmax to around 263 nm, allowing for sensitive detection with HPLC-UV.[19]
-
Process Monitoring: In some industrial processes, changes in the UV absorption profile can be used to monitor the concentration of PCA or related compounds in real-time.
Conclusion
The spectroscopic analysis of this compound is a multifaceted endeavor, with each technique offering unique advantages for its identification and quantification. NMR spectroscopy provides detailed structural information, mass spectrometry offers high sensitivity for trace-level detection, IR spectroscopy is ideal for rapid qualitative identification, and UV-Vis spectroscopy can be a valuable quantitative tool, particularly when coupled with derivatization. The choice of method will depend on the specific application, the sample matrix, and the analytical requirements for sensitivity and specificity. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Nuclear Magnetic Resonance Spectroscopy Applications In Foods [foodandnutritionjournal.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. NMR-Based Approaches in the Study of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. repository.atk.ac.id [repository.atk.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Use of FT-IR Spectra and PCA to the Bulk Characterization of Cell Wall Residues of Fruits and Vegetables Along a Fraction Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Protocadherin Alpha-C2 (PCA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protocadherin Alpha-C2 (PCDHAC2 or PCA) is a member of the protocadherin alpha gene cluster, a family of calcium-dependent cell-adhesion proteins.[1][2] These molecules are critical for the development and maintenance of the central nervous system, where they are thought to play a pivotal role in establishing and specifying neuronal connections.[1][3] Like other clustered protocadherins, PCA engages in homophilic binding, meaning it preferentially adheres to identical PCA molecules on opposing cells.[3][4] This interaction is fundamental to processes of neuronal self-recognition and avoidance. Dysregulation of protocadherin function has been implicated in various neurological disorders, making the study of PCA activity a key area of research.
These application notes provide detailed protocols for three distinct cell-based assays designed to evaluate the primary activities of PCA: cell-cell adhesion, its influence on neuronal morphology, and its potential modulation of intracellular signaling pathways.
Cell Aggregation Assay to Measure Homophilic Adhesion
This assay directly measures the primary function of PCA – its ability to mediate calcium-dependent cell-cell adhesion. The protocol utilizes a non-adherent cell line, such as K562, which lacks endogenous protocadherins, providing a null background to specifically assess the adhesive properties of exogenously expressed PCA.[3][4]
Signaling Pathway: PCA-Mediated Cell Adhesion
Caption: PCA mediates homophilic adhesion via its extracellular (EC) domains, triggering intracellular signaling.
Experimental Workflow: Cell Aggregation Assay
Caption: Workflow for quantifying PCA-mediated cell aggregation.
Detailed Protocol
-
Cell Culture and Transfection:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Transfect cells using electroporation or a suitable lipid-based transfection reagent with either a plasmid encoding full-length human PCA or an empty vector control. A GFP co-reporter can be included to monitor transfection efficiency.
-
-
Cell Preparation for Aggregation:
-
48 hours post-transfection, harvest cells by centrifugation (300 x g, 5 minutes).
-
Wash cells once with a Ca²⁺-free buffer (e.g., PBS without Ca²⁺/Mg²⁺).
-
Gently triturate the cell pellet with a P1000 pipette to achieve a single-cell suspension.
-
Count the cells and adjust the concentration to 2 x 10⁵ cells/mL in the appropriate aggregation buffer.
-
-
Aggregation Conditions:
-
Prepare three types of aggregation buffer:
-
Standard: HBSS with 2 mM CaCl₂.
-
Ca²⁺-free: HBSS without CaCl₂.
-
Chelating: HBSS with 2 mM EDTA.
-
-
Add 500 µL of the cell suspension to each well of a 24-well plate.
-
-
Aggregation:
-
Place the plate on an orbital shaker at 80 rpm at 37°C for 1-2 hours.
-
-
Quantification:
-
After incubation, gently aspirate a 20 µL aliquot from the center of the well.
-
Place the aliquot on a hemocytometer or imaging slide.
-
Using a microscope, count the total number of particles (Nt) and the number of single cells (Ns) in multiple fields of view. A particle is defined as a single cell or a cluster of cells.
-
Calculate the Aggregation Index for each condition using the formula: (Nt - Ns) / Nt.
-
Data Presentation
| Condition | Transfection | Aggregation Buffer | Mean Aggregation Index (± SD) |
| 1 | PCA | HBSS + 2mM CaCl₂ | 0.65 (± 0.05) |
| 2 | Empty Vector | HBSS + 2mM CaCl₂ | 0.08 (± 0.02) |
| 3 | PCA | HBSS + 2mM EDTA | 0.12 (± 0.03) |
Table 1: Representative data from a PCA cell aggregation assay. A higher index indicates stronger cell-cell adhesion. The data shows that PCA expression induces robust aggregation that is dependent on the presence of calcium.
Neurite Outgrowth Assay
This assay assesses the functional role of PCA in neuronal development by measuring its impact on neurite extension and branching. The protocol involves modulating PCA expression in primary neurons or a neuron-like cell line and quantifying the resulting changes in morphology.[5][6]
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for quantifying the effect of PCA on neurite outgrowth.
Detailed Protocol
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat pups and plate them on Poly-L-Lysine coated glass coverslips in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Alternatively, use a neuron-like cell line such as PC12 cells, which can be induced to differentiate and extend neurites upon treatment with Nerve Growth Factor (NGF).
-
-
Transfection / Transduction:
-
After 24 hours in culture, transfect neurons with one of the following:
-
PCA expression plasmid (to test for gain-of-function).
-
shRNA or siRNA targeting PCA (to test for loss-of-function).
-
Control plasmids (e.g., empty vector, scrambled shRNA).
-
-
Lentiviral transduction can be used for higher efficiency in primary neurons.
-
-
Neurite Growth:
-
Culture the cells for an additional 48-72 hours to allow for neurite outgrowth. For PC12 cells, add 50 ng/mL NGF to the culture medium.
-
-
Immunofluorescence Staining:
-
Fix the cells by incubating with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block by incubating for 1 hour in blocking buffer (PBS with 5% goat serum and 0.2% Triton X-100).
-
Incubate with a primary antibody against a neuronal marker, such as mouse anti-β-III Tubulin (1:1000), overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 568) for 1 hour at room temperature.
-
Mount coverslips onto slides with a DAPI-containing mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images of randomly selected, successfully transfected neurons using a fluorescence microscope.
-
Use an automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software like IncuCyte) to trace and measure neurites.[7]
-
Quantify the total neurite length, the number of primary neurites, and the number of branch points for at least 50 neurons per condition.
-
Data Presentation
| Condition | Mean Total Neurite Length (µm ± SEM) | Mean Primary Neurites (± SEM) |
| Control (Empty Vector) | 185 (± 12) | 4.1 (± 0.3) |
| PCA Overexpression | 260 (± 18) | 5.5 (± 0.4) |
| PCA Knockdown (siRNA) | 110 (± 9) | 2.8 (± 0.2) |
Table 2: Representative data from a neurite outgrowth assay. The results suggest that PCA expression promotes neurite extension and branching in cultured neurons.
Wnt Signaling Reporter Assay
This assay investigates the potential role of PCA in modulating intracellular signaling pathways, using the canonical Wnt pathway as an example.[8] Protocadherins have been shown to interact with components of the Wnt signaling cascade. This assay uses a luciferase reporter to quantitatively measure the activation of TCF/Lef transcription factors, the downstream effectors of canonical Wnt signaling.[9][10]
Experimental Workflow: Wnt Reporter Assay
Caption: Workflow for the Dual-Luciferase Wnt reporter assay to measure PCA's effect on signaling.
Detailed Protocol
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 24-well plate at a density that will reach ~80% confluency on the day of transfection.
-
Co-transfect cells using a lipid-based reagent with the following plasmids:
-
50 ng of PCA expression plasmid or empty vector.
-
100 ng of M50 Super 8x TOP-Flash (Firefly luciferase reporter with TCF/Lef binding sites). A FOP-Flash plasmid with mutated binding sites can be used as a negative control.
-
10 ng of a constitutive Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.
-
-
-
Wnt Pathway Stimulation:
-
24 hours after transfection, replace the medium with either:
-
Wnt3a-conditioned medium (to activate the pathway).
-
Control-conditioned medium from the parental cell line (e.g., L-cells).
-
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
Wash cells once with PBS.
-
Lyse the cells using 100 µL of Passive Lysis Buffer (from a Dual-Luciferase Reporter Assay kit).
-
Incubate for 15 minutes at room temperature on a shaker.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Measure both Firefly and Renilla luciferase activity sequentially using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency.
-
Express the results as fold-change relative to the control-transfected, control-stimulated cells.
-
Data Presentation
| Transfection | Treatment | Normalized Luciferase Activity (Fold Change ± SD) |
| Empty Vector | Control Medium | 1.0 (± 0.1) |
| Empty Vector | Wnt3a Medium | 15.2 (± 1.8) |
| PCA | Control Medium | 1.1 (± 0.2) |
| PCA | Wnt3a Medium | 8.5 (± 1.1) |
Table 3: Representative data from a Wnt signaling reporter assay. The results indicate that PCA expression inhibits Wnt3a-induced TCF/Lef transcriptional activity in HEK293T cells.
References
- 1. agilent.com [agilent.com]
- 2. Cadherin - Wikipedia [en.wikipedia.org]
- 3. Protocadherins at the Crossroad of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial homophilic interaction between γ-protocadherin multimers greatly expands the molecular diversity of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cadherin-12 Regulates Neurite Outgrowth Through the PKA/Rac1/Cdc42 Pathway in Cortical Neurons [frontiersin.org]
- 7. criver.com [criver.com]
- 8. Regulation of Wnt Signaling by Protocadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Animal Models for Studying the Effects of Pyrrolidone Carboxylic Acid
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidone carboxylic acid (PCA), a derivative of glutamic acid, is an endogenous molecule with diverse physiological roles. It is a significant component of the skin's natural moisturizing factor (NMF), contributing to skin hydration and barrier function. Additionally, PCA and its derivatives have been investigated for their effects on the central nervous system, including potential anxiolytic and neuroprotective properties. This document provides detailed application notes and protocols for utilizing animal models to study the multifaceted effects of PCA.
Dermatological Applications: Skin Hydration and Barrier Function
Animal models are crucial for evaluating the efficacy of topically applied PCA in improving skin hydration and reinforcing the skin barrier. Hairless mice are a particularly relevant model due to their lack of dense fur, which allows for easier topical application and measurement of skin parameters.
Animal Model
-
Species: Mouse
-
Strain: Hairless (e.g., SKH1, Crl:SKH1-Hrhr)
-
Justification: The absence of hair facilitates uniform application of topical formulations and accurate measurement of skin surface parameters. Their skin physiology shares similarities with human skin, making them a suitable model for dermatological studies.
Experimental Protocol: Evaluation of Skin Hydration
This protocol outlines the procedure for assessing the moisturizing effects of a topical PCA formulation on the skin of hairless mice.
-
Animal Acclimatization: House animals individually in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.
-
Baseline Measurements:
-
Gently restrain the mouse.
-
Using a Corneometer® or a similar device, measure the baseline skin hydration on a defined area of the dorsal skin (e.g., 1 cm²).
-
Measure the transepidermal water loss (TEWL) in the same area using a Tewameter® or a similar instrument.
-
Record at least three measurements per site and average the values.
-
-
Topical Application:
-
Divide the animals into a control group (vehicle cream) and a treatment group (cream containing a specified concentration of PCA, e.g., 2-5%).
-
Apply a standardized amount of the assigned cream (e.g., 50 mg) to the defined dorsal skin area once or twice daily for a predetermined period (e.g., 7-14 days).
-
-
Follow-up Measurements:
-
At specified time points during and after the treatment period (e.g., daily or every other day), repeat the skin hydration and TEWL measurements as described in step 2.
-
-
Data Analysis:
-
Calculate the change in skin hydration and TEWL from baseline for each animal.
-
Statistically compare the changes between the control and PCA-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Quantitative Data: PCA in Dermatology
The following table summarizes representative quantitative data on the role of PCA in skin physiology.
| Parameter | Animal Model | Observation | Reference |
| PCA Biosynthesis | Hairless Mouse | Subcutaneous injection of [3H]glutamic acid leads to its incorporation into epidermal PCA, with peak specific activity at 3-4 days.[1] | [1] |
| PCA and NMF | - | This compound is a key component of the Natural Moisturizing Factor (NMF).[2][3][4][5] | [2][3][4][5] |
| Filaggrin and PCA | - | PCA is derived from the breakdown of the protein filaggrin in the stratum corneum.[2][5] | [2][5] |
| Caspase-14 and PCA | Mouse | Caspase-14 is essential for the degradation of filaggrin into NMFs, including PCA.[6][7] | [6][7] |
Signaling Pathway: Filaggrin Processing and NMF Production
The production of PCA in the skin is intricately linked to the terminal differentiation of keratinocytes and the breakdown of the protein filaggrin.
Neurological Applications: Anxiolytic and Anticonvulsant Effects
PCA has been shown to exert effects on the central nervous system, including anxiolytic and anticonvulsant activities. Animal models are indispensable for characterizing these effects and elucidating the underlying mechanisms.
Anxiolytic Effects
The Vogel conflict test is a classic animal model of anxiety used to screen for anxiolytic drugs.
-
Species: Rat
-
Strain: Wistar or Sprague-Dawley
-
Justification: Rats exhibit consistent and measurable responses in conflict-based anxiety models.
This protocol is designed to assess the anti-anxiety effects of PCA.
-
Animal Preparation:
-
Water-deprive the rats for 48 hours prior to the test, with free access to food.
-
-
Apparatus:
-
Use a standard operant chamber equipped with a drinking spout connected to a water source and an electric shock generator.
-
-
Procedure:
-
Administer PCA (e.g., 100-500 mg/kg, intraperitoneally) or vehicle to the rats 30-60 minutes before the test.
-
Place the rat in the operant chamber.
-
For every 20 licks of the drinking spout, the rat receives a mild electric shock to the tongue.
-
The session duration is typically 10-15 minutes.
-
-
Data Collection and Analysis:
-
Record the total number of licks and the number of shocks received.
-
Anxiolytic compounds are expected to increase the number of punished licks (i.e., the rats are more willing to drink despite the shock).
-
Compare the results between the PCA-treated and vehicle-treated groups using appropriate statistical analysis.
-
Anticonvulsant Effects
Chemically-induced seizure models are commonly used to evaluate the anticonvulsant potential of test compounds.
-
Species: Mouse
-
Strain: Swiss or C57BL/6
-
Justification: Mice are widely used for seizure models due to their sensitivity to convulsant agents and the ease of observing seizure behaviors.
This protocol assesses the ability of PCA to protect against seizures induced by the glutamate receptor agonist N-methyl-D-aspartate (NMDA).
-
Animal Preparation:
-
Acclimatize mice to the testing environment.
-
-
Drug Administration:
-
Administer PCA-Mg2+ (e.g., 200 mg/kg, subcutaneously) or vehicle to the mice.[8]
-
-
Seizure Induction:
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of NMDA (e.g., 100-150 mg/kg, intraperitoneally).
-
-
Observation and Scoring:
-
Immediately after NMDA injection, place the mouse in an observation chamber.
-
Observe the animal for a set period (e.g., 30 minutes) and record the latency to the first seizure (e.g., myoclonic jerk, clonic-tonic seizure) and the duration of seizures.
-
Seizure severity can be scored using a standardized scale (e.g., Racine scale).
-
-
Data Analysis:
-
Compare the seizure latency, duration, and severity scores between the PCA-treated and vehicle-treated groups. An effective anticonvulsant will increase the latency to seizures and decrease their duration and severity.
-
Quantitative Data: PCA in Neuroscience
The following table presents quantitative data from studies investigating the neurological effects of PCA.
| Parameter | Animal Model | Treatment | Observation | Reference |
| Seizure Latency | Mouse | 200 mg/kg PCA-Mg2+ (s.c.) + NMDA | Increased latency to seizures. | [8] |
| Seizure Duration | Mouse | 200 mg/kg PCA-Mg2+ (s.c.) + NMDA | Shortened duration of seizures. | [8] |
| Seizure Frequency | Rat | 250 mg/kg PCA-Mg2+ (i.p.) + Kainate | Reduced frequency of generalized seizures. | [8] |
| Anxiolytic Activity | Rat | L-PCA | Demonstrated anxiolytic activity in the Vogel test. | [9] |
Signaling Pathways in Neurological Effects
PCA's neurological effects are thought to be mediated through its interaction with major neurotransmitter systems, particularly the GABAergic and glutamatergic systems.
In Vivo Neurotransmitter Measurement
To directly assess the impact of PCA on neurotransmitter levels in the brain, in vivo microdialysis is a powerful technique.
Animal Model
-
Species: Rat
-
Strain: Sprague-Dawley
-
Justification: Their larger brain size compared to mice facilitates the stereotaxic implantation of microdialysis probes.
Experimental Protocol: In Vivo Microdialysis for GABA Measurement
This protocol describes the measurement of extracellular GABA levels in a specific brain region (e.g., the hippocampus) of a freely moving rat following PCA administration.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest according to stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
-
Perfusion and Baseline Collection:
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
-
PCA Administration and Sample Collection:
-
Administer PCA (e.g., via i.p. injection) or vehicle.
-
Continue to collect dialysate samples at the same intervals for a specified period post-administration (e.g., 2-3 hours).
-
-
Sample Analysis:
-
Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
-
-
Data Analysis:
-
Express the post-administration GABA levels as a percentage of the baseline levels for each animal.
-
Compare the changes in extracellular GABA concentrations between the PCA-treated and control groups.
-
Conclusion
The animal models and protocols detailed in this document provide a robust framework for investigating the diverse physiological effects of this compound. Rigorous application of these methodologies will enable researchers to further elucidate the therapeutic potential of PCA in dermatology and neurology, contributing to the development of novel treatments for a range of conditions.
References
- 1. Biosynthesis of this compound in hairless mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dermavidualsny.com [dermavidualsny.com]
- 3. assets.bmctoday.net [assets.bmctoday.net]
- 4. Understanding the Role of Natural Moisturizing Factor in Skin Hydration [practicaldermatology.com]
- 5. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 6. Caspase-14 is required for filaggrin degradation to natural moisturizing factors in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidone-carboxylic acid magnesium salt (PCA-Mg2+) protects against seizures induced by excitatory amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new endogenous anxiolytic agent: L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolidone Carboxylic Acid in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidone carboxylic acid (PCA), also known as L-pyroglutamic acid, and its derivatives have emerged as versatile and powerful tools in the field of asymmetric organocatalysis. These small, chiral organic molecules serve as efficient catalysts for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex chiral molecules, particularly in drug discovery and development. The ready availability of PCA from L-glutamic acid makes it an attractive and cost-effective starting material for the synthesis of a variety of organocatalysts.[1]
The catalytic activity of PCA-derived organocatalysts typically stems from their ability to form nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl compounds. The inherent chirality of the pyrrolidone scaffold effectively controls the stereochemical outcome of the reaction, leading to high levels of enantioselectivity. This document provides an overview of the application of this compound and its derivatives in asymmetric Michael additions and aldol reactions, complete with detailed experimental protocols and mechanistic insights.
Catalytic Mechanism: Enamine and Iminium Ion Catalysis
The primary catalytic role of pyrrolidone-based organocatalysts in reactions involving carbonyl compounds is to facilitate the formation of transient enamine or iminium ion intermediates. This activation strategy is a cornerstone of aminocatalysis.
-
Enamine Catalysis (for Michael Additions): The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde (the Michael donor) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and readily participates in conjugate addition to a Michael acceptor (e.g., a nitroolefin). The chiral environment of the catalyst directs the approach of the electrophile, leading to the enantioselective formation of the product.
-
Iminium Ion Catalysis (for Aldol Reactions): In aldol reactions, the pyrrolidine catalyst can activate an α,β-unsaturated aldehyde or ketone by forming a chiral iminium ion. This lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.
The carboxylic acid functionality, when present in the catalyst structure, can play a crucial role as a proton shuttle, activating the electrophile through hydrogen bonding and facilitating catalyst regeneration.
Below is a diagram illustrating the general catalytic cycle for an enamine-mediated Michael addition.
Caption: General catalytic cycle for an enamine-mediated Michael addition.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and related structures. Pyrrolidine-based organocatalysts, particularly those derived from this compound, have proven to be highly effective in promoting these reactions with high enantioselectivity.
Application Note:
Derivatives of this compound are effective catalysts for the conjugate addition of ketones and aldehydes to various Michael acceptors, such as nitroolefins and enones. The catalyst's structure, including the nature and position of substituents on the pyrrolidine ring, significantly influences both the reactivity and the stereoselectivity of the reaction. For instance, the presence of bulky substituents can enhance facial discrimination of the enamine intermediate, leading to higher enantiomeric excess (ee). The carboxylic acid moiety can act as a co-catalyst, activating the Michael acceptor through hydrogen bonding.
Quantitative Data for Asymmetric Michael Additions:
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | RT | 24 | 95 | >99:1 | 98 | BenchChem |
| Pyrrolidine-thiourea derivative | Cyclohexanone | Nitrostyrene | Toluene | 10 | RT | 12 | 98 | 95:5 | 96 | Org. Lett. 2005, 7, 11, 2285–2288 |
| Prolinamide derivative | Propanal | Nitrostyrene | CH2Cl2 | 20 | RT | 24 | 92 | 95:5 | 99 | J. Am. Chem. Soc. 2005, 127, 41, 14263–14278 |
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
This protocol is adapted from a procedure using a derivative of pyrrolidine-3-carboxylic acid, which is structurally related to pyroglutamic acid.
Materials:
-
(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (or other suitable pyrrolidine-based catalyst)
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Toluene (or other suitable solvent)
-
Benzoic acid (optional co-catalyst)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the pyrrolidine-based catalyst (e.g., (3R,5R)-5-methylpyrrolidine-3-carboxylic acid, 0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).
-
Add cyclohexanone (2.0 mmol, 10 equivalents).
-
If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%).
-
The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.
-
Stir the reaction mixture at room temperature (or the optimized temperature) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Below is a workflow diagram for the experimental setup.
Caption: Workflow for a typical asymmetric Michael addition experiment.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. Proline and its derivatives, which are closely related to this compound, are renowned for their ability to catalyze direct asymmetric aldol reactions with high stereoselectivity.
Application Note:
While direct catalysis by L-pyroglutamic acid in aldol reactions is not as widely documented as that of proline, its derivatives have been successfully employed. The general principles of enamine catalysis apply, where the catalyst forms an enamine with a ketone donor, which then attacks an aldehyde acceptor. The stereochemical outcome is dictated by the Zimmerman-Traxler-like transition state, where the substituents on the catalyst and the reactants orient to minimize steric interactions.
Quantitative Data for Asymmetric Aldol Reactions:
| Catalyst | Ketone | Aldehyde | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Reference |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 30 | RT | 4 | 68 | - | 76 | J. Am. Chem. Soc. 2000, 122, 10, 2395–2396 |
| L-Prolinamide | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 10 | 4 | 48 | 99 | >99:1 | 99 | Angew. Chem. Int. Ed. 2006, 45, 22, 3673–3675 |
| Proline-based dipeptide | Cyclohexanone | 4-Nitrobenzaldehyde | DMF/H₂O | 5 | RT | 24 | 95 | - | 94 | ACS Macro Lett. 2015, 4, 8, 888–891 |
Experimental Protocol: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde
This is a general protocol for a proline-catalyzed direct asymmetric aldol reaction, which serves as a foundational method for pyrrolidone-based organocatalysis.
Materials:
-
L-Proline (or a suitable PCA derivative)
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred solution of the catalyst (e.g., L-proline, 10–30 mol%) in the chosen solvent (e.g., DMSO), add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equivalent).
-
Add the ketone (e.g., acetone, 5-20 equivalents).
-
Stir the solution at the specified temperature (e.g., room temperature or cooled) for the required duration (typically 24–72 hours).
-
Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Below is a diagram illustrating the proposed transition state for a proline-catalyzed aldol reaction.
Caption: Proposed Zimmerman-Traxler transition state for a proline-catalyzed aldol reaction. (Note: A specific chemical structure image would be inserted here in a full document).
Conclusion
This compound and its derivatives are highly valuable as organocatalysts in asymmetric synthesis. They provide a versatile and efficient platform for key bond-forming reactions such as Michael additions and aldol reactions, often affording products with excellent stereoselectivity. The protocols and data presented herein serve as a guide for researchers and professionals in the application of this important class of catalysts for the synthesis of chiral molecules. Further exploration and development of novel PCA-based catalysts are expected to continue to advance the field of asymmetric organocatalysis.
References
Application of Principal Component Analysis in Neuropharmacological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Principal Component Analysis (PCA) in Neuropharmacology
Principal Component Analysis (PCA) is a powerful statistical technique used for dimensionality reduction and exploratory data analysis.[1][2] In neuropharmacological research, where datasets are often high-dimensional and complex, PCA is an invaluable tool for simplifying data while retaining the most significant information.[3] This method transforms a large set of potentially correlated variables into a smaller set of uncorrelated variables called principal components (PCs).[1][4] The first principal component accounts for the largest possible variance in the data, and each succeeding component accounts for the highest possible variance under the constraint that it is orthogonal to the preceding components.
The primary applications of PCA in neuropharmacology include:
-
Drug Discovery and Development: Identifying key molecular descriptors to predict a drug's ability to cross the blood-brain barrier and classifying compounds based on their structural characteristics.[4]
-
Understanding Drug Mechanisms: Analyzing changes in gene expression, protein levels, and neurotransmitter concentrations to elucidate the molecular pathways affected by a drug.
-
Analyzing High-Dimensional Data: Simplifying complex datasets from techniques like electroencephalography (EEG), neuroimaging, and multi-omics (genomics, proteomics, metabolomics) to identify patterns related to drug effects.
-
Behavioral Pharmacology: Reducing a large number of behavioral measures into a smaller set of components to better understand the effects of drugs on behavior.[5]
Applications of PCA in Neuropharmacological Research
Drug Discovery: Predicting Blood-Brain Barrier Permeability
In the early stages of drug discovery, predicting whether a compound can cross the blood-brain barrier (BBB) is crucial for developing centrally acting drugs. PCA can be applied to a dataset of molecular descriptors (e.g., lipophilicity, molecular weight, polar surface area) for a series of compounds to identify the key properties that govern BBB permeability.
Neurotransmitter Profiling: Assessing Drug Effects on Neurochemistry
Psychoactive drugs often exert their effects by altering the levels of neurotransmitters in different brain regions. PCA can be used to analyze the changes in multiple neurotransmitters simultaneously, providing a holistic view of the drug's impact on neurochemistry. For instance, after administering a novel antidepressant, the levels of serotonin, dopamine, and norepinephrine could be measured in brain regions like the prefrontal cortex, hippocampus, and striatum. PCA can then be used to identify the principal patterns of neurotransmitter changes that differentiate the drug-treated group from a control group.
Gene Expression Analysis: Uncovering Molecular Targets of Psychoactive Drugs
Psychoactive drugs can induce widespread changes in gene expression in the brain.[6] Microarray or RNA-sequencing experiments generate vast amounts of data that can be challenging to interpret. PCA can be used to reduce the dimensionality of this data and identify clusters of genes that are co-regulated in response to drug treatment. This can help in identifying the key signaling pathways and molecular targets of the drug.[7]
Behavioral Pharmacology: Characterizing Drug-Induced Behavioral Changes
A single drug can affect multiple aspects of an animal's behavior. Instead of analyzing each behavioral measure independently, PCA can be used to group correlated behaviors into a smaller set of "behavioral components." For example, in a study of a new anxiolytic drug, measures like time spent in the open arms of an elevated plus maze, grooming duration, and locomotor activity can be combined. PCA might reveal a primary component representing "anxiety-related behavior" and a secondary component related to "general activity."
Experimental Protocols
This section provides a detailed methodology for a representative neuropharmacological experiment utilizing PCA for data analysis.
Protocol: Assessing the Effect of a Novel Antipsychotic Drug on Neurotransmitter Levels in a Rat Model of Schizophrenia
Objective: To determine the principal neurochemical changes induced by a novel antipsychotic drug in a rodent model of schizophrenia.
Animal Model: Adult male Sprague-Dawley rats. A neurodevelopmental model of schizophrenia can be induced by administering a mitotoxin, such as methylazoxymethanol acetate (MAM), to pregnant dams at a specific gestational day. This results in offspring that exhibit behavioral and neurochemical abnormalities relevant to schizophrenia in adulthood.
Experimental Groups:
-
Vehicle-treated control rats (n=10)
-
MAM-treated rats + Vehicle (n=10)
-
MAM-treated rats + Novel Antipsychotic Drug (dose X mg/kg, n=10)
-
MAM-treated rats + Haloperidol (positive control, dose Y mg/kg, n=10)
Procedure:
-
Drug Administration: The novel antipsychotic drug, haloperidol, or vehicle is administered to the adult offspring of MAM-treated and control dams for a period of 21 days via intraperitoneal (i.p.) injection.
-
Tissue Collection: 24 hours after the final drug administration, rats are euthanized, and brains are rapidly dissected on ice. The prefrontal cortex (PFC), striatum, and hippocampus are isolated.
-
Neurotransmitter Analysis: Brain tissue samples are homogenized in a suitable buffer (e.g., 0.1 M perchloric acid).[8] Neurotransmitter levels (dopamine, serotonin, norepinephrine, and their metabolites) are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[9]
-
Data Preprocessing and PCA:
-
The raw data will be a matrix where rows represent individual animals and columns represent the different neurotransmitter levels in the three brain regions.
-
Standardization: Each variable (neurotransmitter level) should be mean-centered and scaled to have a unit standard deviation. This is crucial as PCA is sensitive to the variances of the initial variables.
-
PCA Execution: Perform PCA on the standardized data matrix.
-
Interpretation: Examine the loadings of the first few principal components to understand which neurotransmitters and brain regions contribute most to the variance that distinguishes the experimental groups. Plot the scores of the individual animals on the first two principal components to visualize the separation between the groups.
-
Data Presentation
Quantitative data from the PCA should be summarized in clearly structured tables for easy comparison.
Table 1: Principal Component Loadings for Neurotransmitter Levels
| Variable | Principal Component 1 | Principal Component 2 |
| PFC Dopamine | 0.85 | -0.21 |
| PFC Serotonin | 0.79 | -0.15 |
| PFC Norepinephrine | 0.65 | 0.45 |
| Striatum Dopamine | 0.91 | -0.11 |
| Striatum Serotonin | 0.82 | 0.05 |
| Hippocampus Serotonin | 0.75 | 0.35 |
| Hippocampus Norepinephrine | 0.55 | 0.65 |
| % Variance Explained | 65.2% | 18.5% |
This table shows the contribution of each neurotransmitter in each brain region to the first two principal components. High absolute values indicate a strong contribution.
Table 2: Mean Principal Component Scores for Each Experimental Group
| Experimental Group | Mean PC1 Score (± SEM) | Mean PC2 Score (± SEM) |
| Control + Vehicle | -1.52 (± 0.23) | 0.15 (± 0.11) |
| MAM + Vehicle | 1.89 (± 0.31) | 0.08 (± 0.09) |
| MAM + Novel Drug | -0.98 (± 0.19) | -0.85 (± 0.15) |
| MAM + Haloperidol | -1.15 (± 0.25) | 0.55 (± 0.13) |
This table allows for a quantitative comparison of how the different treatment groups are separated along the principal components.
Mandatory Visualization
Diagrams for signaling pathways, experimental workflows, and logical relationships are created using Graphviz (DOT language).
Experimental Workflow
Experimental workflow for the neuropharmacological study.
Logical Relationship of PCA
Logical flow of Principal Component Analysis.
Signaling Pathway: Dopamine D1 Receptor Signaling
Simplified Dopamine D1 receptor signaling pathway.
Signaling Pathway: PI3K/Akt Signaling Pathway
Simplified PI3K/Akt signaling pathway.
References
- 1. builtin.com [builtin.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. jetir.org [jetir.org]
- 4. Principal Component Analysis (PCA) of Molecular Descriptors for Improving Permeation through the Blood–Brain Barrier of Quercetin Analogues | MDPI [mdpi.com]
- 5. ils.unc.edu [ils.unc.edu]
- 6. Gene expression induced by drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Stabilizing Emulsions with Pyrrolidone Carboxylic Acid Salts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pyrrolidone carboxylic acid (PCA) salts for the stabilization of emulsions. While PCA salts are primarily recognized for their roles as humectants and skin conditioning agents, their contribution to the stability of emulsion systems is a growing area of interest. These protocols offer a framework for formulating and evaluating emulsions incorporating Sodium PCA, Zinc PCA, and Calcium PCA.
Introduction to PCA Salts in Emulsion Stabilization
This compound (PCA) is a naturally occurring component of the skin's Natural Moisturizing Factor (NMF). Its salts, such as Sodium PCA, Zinc PCA, and Calcium PCA, are widely used in cosmetic and pharmaceutical formulations.[1][2][3] Beyond their primary functions, these salts can contribute to the stability of oil-in-water (O/W) emulsions. Their high water solubility and ionic nature can enhance the viscosity and electrostatic repulsion within the aqueous phase, thereby preventing droplet coalescence and improving the overall stability of the emulsion. While not conventional surfactants, they can act as valuable co-stabilizers or secondary stabilizers in emulsion systems.
Quantitative Data on Emulsion Properties
The following table provides a template for recording and comparing the physicochemical properties of emulsions stabilized with different PCA salts. Researchers can populate this table with their experimental data to evaluate the efficacy of each salt.
| Parameter | Control (No PCA Salt) | Sodium PCA | Zinc PCA | Calcium PCA | Reference/Standard |
| Mean Droplet Size (nm) | e.g., 500 ± 20 | Insert Data | Insert Data | Insert Data | e.g., < 300 nm |
| Polydispersity Index (PDI) | e.g., 0.45 ± 0.05 | Insert Data | Insert Data | Insert Data | e.g., < 0.3 |
| Zeta Potential (mV) | e.g., -15 ± 2 | Insert Data | Insert Data | Insert Data | e.g., > ±30 mV |
| Viscosity (cP) | e.g., 1500 ± 50 | Insert Data | Insert Data | Insert Data | Application Dependent |
| Creaming Index (%) after 24h | e.g., 10% | Insert Data | Insert Data | Insert Data | e.g., < 2% |
| pH | e.g., 6.5 ± 0.2 | Insert Data | Insert Data | Insert Data | e.g., 5.5 - 7.0 |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a simple O/W emulsion incorporating a PCA salt.
Materials:
-
Oil Phase: e.g., Caprylic/Capric Triglyceride (20% w/w)
-
Water Phase:
-
Deionized Water (q.s. to 100% w/w)
-
PCA Salt (Sodium PCA, Zinc PCA, or Calcium PCA) (1-5% w/w)
-
Primary Emulsifier (e.g., Polysorbate 80) (3-5% w/w)
-
Thickener (e.g., Xanthan Gum) (0.2-0.5% w/w)
-
-
Preservative: e.g., Phenoxyethanol (as required)
Equipment:
-
Homogenizer (e.g., Ultra-Turrax)
-
Magnetic stirrer with heating plate
-
Beakers
-
Weighing balance
Procedure:
-
Prepare the Water Phase:
-
In a beaker, disperse the xanthan gum in deionized water with stirring until fully hydrated.
-
Add the PCA salt and the primary emulsifier to the water phase.
-
Heat the water phase to 75°C while stirring until all components are dissolved.
-
-
Prepare the Oil Phase:
-
In a separate beaker, heat the oil phase to 75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the water phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 5-10 minutes.
-
-
Cooling:
-
Transfer the emulsion to a magnetic stirrer and cool to room temperature with gentle stirring.
-
-
Final Additions:
-
Add the preservative below 40°C.
-
Adjust the pH if necessary.
-
Protocol for Emulsion Stability Assessment
3.2.1. Macroscopic Evaluation:
-
Visually inspect the emulsion for signs of instability such as creaming, sedimentation, flocculation, or phase separation at specified time points (e.g., 24h, 7 days, 30 days) under different storage conditions (e.g., room temperature, 4°C, 40°C).
3.2.2. Microscopic Evaluation:
-
Use an optical microscope to observe the droplet size and distribution. Look for any signs of droplet aggregation or coalescence over time.
3.2.3. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Utilize Dynamic Light Scattering (DLS) to measure the mean droplet size and PDI of the emulsion. An increase in droplet size over time indicates instability.
3.2.4. Zeta Potential Measurement:
-
Measure the zeta potential of the emulsion droplets using a zeta potential analyzer. A high absolute zeta potential value (typically > ±30 mV) suggests good electrostatic stability.[4][5][6][7]
3.2.5. Rheological Analysis:
-
Use a rheometer to measure the viscosity and viscoelastic properties of the emulsion. Changes in rheological behavior can indicate structural changes and instability.
3.2.6. Accelerated Stability Testing (Centrifugation):
-
Centrifuge the emulsion samples at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[7]
-
Measure the volume of any separated phases (creaming or sedimentation) to assess stability under stress.
Visualization of Concepts
Proposed Mechanism of Emulsion Stabilization by PCA Salts
Caption: Proposed mechanism of emulsion stabilization by PCA salts.
Experimental Workflow for Emulsion Preparation and Characterization
Caption: Workflow for emulsion preparation and characterization.
References
- 1. Micronized Zinc Oxide and Zinc PCA: Transforming Modern Cosmetics - Global Chemical [glochem.com]
- 2. specialchem.com [specialchem.com]
- 3. This compound and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. labcompare.com [labcompare.com]
- 6. jocpr.com [jocpr.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of Protocatechuic Acid (PCA)
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Protocatechuic Acid (PCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to PCA analysis.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the HPLC analysis of PCA.
Question 1: Why am I seeing a drifting or noisy baseline in my chromatogram?
A stable baseline is crucial for accurate quantification. A drifting or noisy baseline can be caused by several factors:
-
Mobile Phase Issues: Improperly prepared or degassed mobile phase is a common cause. Dissolved gases can form bubbles in the system, leading to pressure fluctuations and a noisy baseline.[1][2] Contaminated solvents or reagents can also contribute to baseline noise.[1]
-
Detector Instability: Fluctuations in the detector lamp's intensity or a contaminated flow cell can result in a noisy baseline.[1] Ensure the lamp has sufficient energy and the flow cell is clean.[1][3]
-
Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift.[1][3] Using a column oven is recommended to maintain a stable temperature.[1][3]
-
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and contribute to baseline noise.[3][4]
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[1] Ensure thorough degassing by sonication or an online degasser.[2]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.[3][4]
-
Clean the System: Flush the system, including the injector and detector flow cell, with a strong solvent like isopropanol to remove any contaminants.[1][4]
-
Stabilize Temperature: Use a column oven to ensure a constant and uniform column temperature.[1][3]
Question 2: My PCA peak is showing tailing or fronting. What could be the cause?
Peak asymmetry, such as tailing or fronting, can compromise the accuracy of integration and quantification.
-
Peak Tailing: This is often caused by secondary interactions between PCA and the stationary phase, particularly with active silanol groups on silica-based columns.[5] It can also be a result of column overload, where too much sample is injected.[5] An inappropriate mobile phase pH can also contribute to peak tailing.[5]
-
Peak Fronting: This is less common but can occur if the sample is dissolved in a solvent stronger than the mobile phase or if the column is overloaded.[5]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and reduce peak tailing.[5] For PCA, an acidic mobile phase (e.g., with 0.1% formic or acetic acid) is commonly used to ensure it is in its protonated form, leading to better peak shape.[6][7]
-
Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[5][8]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize secondary interactions.
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9]
Question 3: I am observing poor resolution between the PCA peak and other components in my sample. How can I improve this?
Poor resolution can be due to co-eluting compounds, which are common in complex matrices like plant extracts.[10]
Troubleshooting Steps:
-
Optimize the Mobile Phase: Adjusting the mobile phase composition can significantly impact selectivity. For PCA, a gradient elution with an organic solvent (like acetonitrile or methanol) and an acidified aqueous phase is often effective in separating it from other phenolic compounds.[6][7][11]
-
Change the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Try a Different Column: A column with a different stationary phase chemistry or a smaller particle size can provide better separation.
-
Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components before injection.[12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in PCA analysis from natural product extracts?
A1: When analyzing PCA in complex matrices like plant extracts, several compounds can interfere with the analysis. These include:
-
Other Phenolic Compounds: Many plant extracts contain a variety of phenolic acids and flavonoids (e.g., gallic acid, caffeic acid, vanillic acid, ferulic acid, quercetin, catechin) that have similar chemical properties to PCA and may co-elute.[15][16][17][18]
-
Matrix Effects: The overall sample matrix, which includes sugars, lipids, and other endogenous components, can interfere with the ionization of PCA, leading to signal suppression or enhancement.[10][19][20][21] This is a significant concern, especially when using mass spectrometry detection.[20]
-
Sample Preparation Artifacts: Contaminants introduced during sample preparation, such as from solvents or filtration materials, can appear as interfering peaks.[8][13]
Q2: How do I choose between isocratic and gradient elution for PCA analysis?
A2: The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run.[22][23] It is simpler, more reproducible, and often sufficient for analyzing relatively pure PCA samples or simple mixtures where the components have similar retention behaviors.[22][23]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the proportion of the organic solvent.[11][24] It is highly recommended for complex samples, such as plant extracts, as it can effectively separate analytes with a wide range of polarities, improve peak resolution, and reduce analysis time.[11][24][25]
Q3: What are the key considerations for sample preparation to minimize interference?
A3: Proper sample preparation is critical for accurate PCA analysis and to prevent contamination of your HPLC system.[8][12] Key steps include:
-
Filtration: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that can block the column and tubing.[8][9][26]
-
Extraction: Use appropriate extraction techniques to isolate PCA from the sample matrix. Solid-phase extraction (SPE) is a powerful tool for cleaning up complex samples and concentrating the analyte.[12][13][14]
-
Dilution: If your sample is too concentrated, it can lead to column overload and poor peak shape.[8] Diluting the sample can often resolve these issues.[8]
Quantitative Data Summary
The following tables summarize typical validation parameters for HPLC methods used in the analysis of Protocatechuic Acid.
Table 1: Linearity and Detection Limits of PCA in HPLC Analysis
| Mobile Phase Composition | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Reference |
| 0.1% Formic Acid in Water and Acetonitrile (Gradient) | 1 - 10 | < 0.0099% w/w of extract | - | [6] |
| 0.1% Acetic Acid in Water and Acetonitrile (Gradient) | - | 0.0625 | 0.25 | [7] |
| 0.2% Ortho-phosphoric Acid and Methanol (80:20) | 0.5 - 20 | - | 1.141 | [27] |
Table 2: Precision and Accuracy of PCA HPLC Methods
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| 0.1% Formic Acid in Water and Acetonitrile (Gradient) | < 3 | < 3 | 104.16 | [6] |
| 0.1% Acetic Acid in Water and Acetonitrile (Gradient) | 1.961 | 0.760 | - | [7] |
Experimental Protocols
Protocol 1: General Sample Preparation for PCA Analysis from Plant Material
-
Extraction:
-
Weigh a known amount of dried, powdered plant material.
-
Extract with a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Sonication or reflux can be used to improve extraction efficiency.[10]
-
-
Filtration:
-
Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid debris.[10]
-
-
Solvent Evaporation:
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude extract.[10]
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of the initial mobile phase or a compatible solvent.[10]
-
-
Final Filtration:
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. labcompare.com [labcompare.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. scielo.br [scielo.br]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mastelf.com [mastelf.com]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. benchchem.com [benchchem.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. fishersci.pt [fishersci.pt]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix Effects | Separation Science [sepscience.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. uhplcs.com [uhplcs.com]
- 23. pharmaguru.co [pharmaguru.co]
- 24. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 25. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. journalijar.com [journalijar.com]
Technical Support Center: Optimizing Protocatechuic Acid (PCA) Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Protocatechuic Acid (PCA), a dihydroxybenzoic acid with significant antioxidant and anti-inflammatory properties.[1][2][3] While PCA can be extracted from natural sources like fruits and vegetables, microbial fermentation and chemical synthesis are often employed for higher yields and purity.[4][5] This resource focuses on optimizing reaction conditions to overcome common challenges in PCA synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Product Yield
-
Question: My PCA synthesis resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in PCA synthesis can stem from several factors, including incomplete reactions, side-product formation, or product degradation. In microbial synthesis, the choice of microbial strain and fermentation conditions are critical. For instance, using an E. coli strain engineered to overproduce phenylalanine has been shown to increase PCA yield.[6]
Troubleshooting Steps:
-
Optimize Fermentation Conditions: For microbial synthesis, ensure optimal pH, temperature, and nutrient levels. For example, in fed-batch cultivation of E. coli, maintaining a glucose and nitrogen feed can significantly increase the PCA titer and yield.[6]
-
Strain Selection and Engineering: Consider using a strain optimized for PCA production. Metabolic engineering to relieve allosteric inhibition of key enzymes in the shikimate pathway can enhance product formation.[6][7]
-
Minimize Side Reactions: In chemical synthesis, unwanted side reactions can consume starting materials and reduce the yield of PCA. Analyze your reaction mixture for byproducts to identify and suppress these pathways.
-
Product Recovery: Efficient extraction of PCA from the reaction mixture is crucial. Reactive extraction has been shown to be a highly efficient method for recovering carboxylic acids like PCA.[8][9]
-
2. Product Inhibition and Toxicity
-
Question: I've observed that my PCA production rate decreases or stops after reaching a certain concentration. What could be causing this?
-
Answer: PCA can exhibit inhibitory effects on the enzymes involved in its synthesis and can also be toxic to the microbial cells at high concentrations.[6][10] This product inhibition is a common challenge in achieving high titers of PCA.
Troubleshooting Steps:
-
Fed-Batch or Continuous Fermentation: Implementing a fed-batch or continuous fermentation strategy can help to maintain the PCA concentration below the inhibitory threshold, thereby sustaining production over a longer period.[5][6]
-
In Situ Product Recovery: Techniques like reactive extraction can be used to remove PCA from the fermentation broth as it is produced, preventing the accumulation of inhibitory concentrations.[8][9]
-
Enzyme Engineering: Modifying the key enzymes in the biosynthetic pathway to be less sensitive to product inhibition can be an effective strategy. For example, mutating the 3-dehydroshikimate dehydratase (AroZ) has been shown to relieve product inhibition by PCA.[7]
-
3. Impurities in the Final Product
-
Question: My purified PCA contains significant impurities. What are the likely contaminants and how can I improve the purity?
-
Answer: Impurities in PCA synthesis can include unreacted starting materials, intermediates from the biosynthetic pathway, or side-products. In microbial synthesis, acetate is a common side-product that can be formed.[6]
Troubleshooting Steps:
-
Optimize Reaction Time and Conditions: Ensure the reaction goes to completion to minimize the presence of starting materials and intermediates.
-
Purification Techniques: Employ appropriate purification methods. High-performance liquid chromatography (HPLC) is a common and effective technique for purifying PCA.[11] Adsorption and reactive extraction are also viable methods for separating PCA from aqueous solutions.[9]
-
Strain Optimization: Engineering the microbial strain to reduce the formation of byproducts can significantly improve the purity of the final product. For example, using a strain that does not produce lactate can simplify the purification process.[10]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on PCA synthesis, providing a basis for comparison and optimization.
Table 1: Comparison of Microbial PCA Production Strategies
| Microbial Strain | Cultivation Method | Key Optimization | Max PCA Titer (g/L) | Molar Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| E. coli ATCC 31882-DSD | Fed-batch | Glucose and NH4Cl feed | 4.25 | 0.182 | 0.079 | [6] |
| E. coli PCA05 | Fed-batch | Adaptive laboratory evolution, enzyme engineering | 46.65 | 0.23 | 1.46 | [7] |
| Corynebacterium glutamicum | Batch | Optimized production medium | >5 | Not Reported | Not Reported | [4][5] |
| E. coli MG1655-PCA2 | Whole-cell bioconversion | L-tyrosine as substrate | 23.33 mM (from 25 mM L-tyrosine) | >99% conversion | Not Reported | [12] |
Table 2: Reactive Extraction Efficiency of PCA
| Extractant System | Maximum Extraction Efficiency (%) | Optimal Conditions | Reference |
| Di-n-octylamine (DOA)/isobutyl methyl ketone | 95.84 | 0.027 mol kg−1 PCA, 10.55% v/v DOA, 299.2 K | [9] |
| Tri-n-octylphosphine oxide (TOPO)/isobutanol | 98.91 | 0.02 mol kg−1 PCA concentration, 50% v/v TOPO | [13] |
Experimental Protocols & Methodologies
General Protocol for Whole-Cell Bioconversion of L-Tyrosine to PCA
This protocol is based on the work described by researchers who achieved high conversion rates of L-tyrosine to PCA using engineered E. coli.[12][14]
-
Strain Cultivation: Grow the recombinant E. coli strain expressing the necessary enzymes in Luria-Bertani (LB) medium overnight at 37°C.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation, wash with a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0), and resuspend in the same buffer to a desired cell density (e.g., 10 g-cdw L-1).
-
Biotransformation: Initiate the biotransformation by adding L-tyrosine to the cell suspension. The reaction is typically carried out at 30°C with agitation.
-
Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze the concentrations of L-tyrosine and PCA using HPLC.
-
Product Recovery: Once the reaction is complete, separate the cells from the supernatant by centrifugation. The PCA in the supernatant can then be purified using methods such as HPLC or extraction.
Visualizations
Caption: A generalized experimental workflow for the biocatalytic synthesis of Protocatechuic Acid (PCA).
Caption: A simplified biosynthetic pathway for Protocatechuic Acid (PCA) from glucose in E. coli.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement Strategy for Protocatechuic Acid Production Using Corynebacterium glutamicum with Focus on Continuous Fermentation Scale-Up and Cytotoxicity Management | MDPI [mdpi.com]
- 5. Enhancement Strategy for Protocatechuic Acid Production Using Corynebacterium glutamicum with Focus on Continuous Fermentation Scale-Up and Cytotoxicity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli [frontiersin.org]
- 7. Efficient production of protocatechuic acid using systems engineering of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Preventing racemization during L-pyrrolidone carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of L-pyrrolidone carboxylic acid (also known as L-pyroglutamic acid).
Frequently Asked Questions (FAQs)
Q1: What is L-pyrrolidone carboxylic acid and why is its chiral purity important?
A1: L-pyrrolidone carboxylic acid (PCA) is a derivative of the amino acid L-glutamic acid.[1][2] It serves as a versatile chiral building block in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[1][3] Maintaining its specific three-dimensional structure (chiral purity) is crucial as different enantiomers of a molecule can have vastly different pharmacological activities.[4]
Q2: What is the primary cause of racemization during the synthesis of L-pyrrolidone carboxylic acid?
A2: The most common method for synthesizing L-pyrrolidone carboxylic acid is through the thermal dehydration and cyclization of L-glutamic acid.[1][5][6] High reaction temperatures are a primary cause of racemization, where the desired L-enantiomer is converted into an undesirable mixture of L- and D-enantiomers.[7][8]
Q3: At what temperature does racemization of L-pyrrolidone carboxylic acid become significant?
A3: Racemization can occur when L-pyrrolidone carboxylic acid is heated above its melting point (approximately 162°C).[8] The rate of racemization is highly dependent on the temperature; for instance, significant racemization can take over 24 hours at 160°C but only about 1.5 hours at 210°C.[8]
Q4: Can the reaction solvent influence racemization?
A4: Yes, the choice of solvent can play a role. Some methods utilize a solvent system, such as ethanol, which allows for lower reaction temperatures and can help prevent racemization.[9] The presence of water can also influence side reactions, though its direct role in racemization during thermal dehydration is complex.[10]
Q5: Are there any catalysts that can promote the reaction at lower temperatures to avoid racemization?
A5: Yes, catalysts can be employed to accelerate the dehydration reaction at lower temperatures, thereby minimizing racemization. For example, the use of concentrated sulfuric acid as a dehydration catalyst in an ethanol system allows the reaction to proceed at a lower temperature range of 88 to 100°C.[9] Other methods have proposed the use of catalysts like anhydrous sodium sulfate or molecular sieves in a silicone oil or white oil medium.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of L-pyrrolidone carboxylic acid, with a focus on preventing racemization.
| Problem | Potential Cause | Suggested Solution |
| Low Optical Purity / High Degree of Racemization | High reaction temperature. | Optimize the reaction temperature. For neat reactions, consider a range of 140-190°C.[5][7] If using a solvent system like ethanol with a catalyst, maintain a lower temperature, for example, between 88-100°C.[9] |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction progress (e.g., by TLC) and stop the reaction as soon as the L-glutamic acid is consumed to avoid prolonged exposure to high temperatures.[5] | |
| Inappropriate solvent or lack thereof. | Consider using a high-boiling, inert solvent like silicone oil or white oil to ensure even heat distribution and better temperature control.[7] Alternatively, an ethanol system with a catalyst can be effective at lower temperatures.[9] | |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature is sufficient for cyclization. If operating at lower temperatures, the use of a catalyst may be necessary to drive the reaction to completion.[9] |
| Sub-optimal work-up procedure. | L-pyrrolidone carboxylic acid is soluble in ethanol, while L-glutamic acid is not. This difference in solubility can be exploited for purification by filtering off the unreacted starting material.[9] | |
| Product Discoloration | High reaction temperature. | High temperatures can lead to the formation of colored byproducts.[7] Lowering the reaction temperature or using a heat-conducting medium like white oil or silicone oil can help maintain a stable and uniform temperature, leading to a lighter-colored product.[7] |
Experimental Protocols
Method 1: Thermal Dehydration in an Ethanol System with Catalysis
This method focuses on preventing racemization by utilizing a lower reaction temperature.[9]
-
Reaction Setup: In a suitable reaction vessel, suspend L-glutamic acid in an ethanol system.
-
Catalyst Addition: Add a catalytic amount of a dehydration catalyst, such as concentrated sulfuric acid.
-
Dehydration Reaction: Heat the mixture to a temperature between 88 and 100°C to perform the dehydration and cyclization reaction.
-
Work-up: After the reaction is complete, filter the mixture to remove any unreacted L-glutamic acid, which is insoluble in ethanol.
-
Purification: Concentrate the filtrate and allow the L-pyrrolidone carboxylic acid to crystallize. The crystals can then be collected by suction filtration.
Method 2: Thermal Dehydration in a Heat-Conducting Medium
This method aims to achieve a stable and uniform reaction temperature to minimize side reactions, including racemization.[7]
-
Reaction Setup: Add L-glutamic acid and a catalyst (e.g., anhydrous sodium sulfate) to a heat-conducting medium such as white oil or silicone oil in a reaction vessel. The mass ratio of L-glutamic acid to the oil is typically between 1:2 and 2:1.
-
Dehydration Reaction: Stir and heat the mixture to a temperature between 170 and 190°C to carry out the cyclodehydration.
-
Work-up: After the reaction is complete, cool the mixture to approximately 120°C and add deionized water to dissolve the L-pyrrolidone carboxylic acid.
-
Purification: Separate the aqueous phase containing the product from the oil phase. The aqueous solution can then be further purified.
Data Presentation
Table 1: Influence of Reaction Temperature on Optical Purity and Yield
| Method | Temperature (°C) | Catalyst/Medium | Yield (%) | Optical Purity | Reference |
| Thermal Dehydration | ~140 | None | - | High (not easy to racemize) | [5] |
| Thermal Dehydration | 170-190 | White Oil/Silicone Oil | >90 | High (no racemization) | [7] |
| Thermal Dehydration | 88-100 | Ethanol/Conc. H₂SO₄ | >85 | >99.5% Purity (racemization prevented) | [9] |
| High-Temp Water | 200 | High-Pressure Water | - | >80% | [11] |
Note: Quantitative data on optical purity (e.g., enantiomeric excess) is not always explicitly stated in the search results but is inferred from statements like "not easy to racemize" or "do not produce racemization."
Visualizations
References
- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN101456837B - Synthetic method of zinc pyrrolidone carboxylate - Google Patents [patents.google.com]
- 6. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN101698656A - Method for catalytic synthesis of L-pyrroldone carboxylic acid and salt thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN103664729A - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. US7022863B2 - Production method of pyrrolidone carboxylic acid and salt thereof - Google Patents [patents.google.com]
Technical Support Center: Enzymatic PCA Production
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to optimize the enzymatic production of Protocatechuic Acid (PCA).
Frequently Asked Questions (FAQs)
Q1: What is enzymatic PCA production and why is it significant? A1: Enzymatic production of Protocatechuic Acid (PCA, 3,4-dihydroxybenzoic acid) is a biocatalytic method that uses enzymes or whole-cell systems to synthesize PCA from various substrates.[1][2] PCA is a valuable platform chemical for producing polymers and plastics and also possesses pharmaceutical properties, including strong antioxidant activity.[1][3] This bio-based approach is an alternative to conventional chemical synthesis, offering potential advantages in sustainability and selectivity under mild reaction conditions.[4][5]
Q2: What are the common enzymatic pathways for PCA production? A2: PCA is often produced as an intermediate in metabolic pathways. A common route in engineered microbes like E. coli is from glucose via the shikimate pathway, converting the precursor 3-dehydroshikimate (DHS) to PCA using the enzyme 3-dehydroshikimate dehydratase (DSD).[1][6] Another pathway involves the conversion of p-hydroxybenzoic acid (pHBA) to PCA, catalyzed by p-hydroxybenzoate hydroxylase (PobA).[6][7] In fungi such as Aspergillus niger, PCA is an intermediate in the benzoic acid metabolic pathway.[2][7]
Q3: My overall PCA yield is consistently low. What are the most common factors? A3: Consistently low PCA yield can be attributed to several factors. The most common issues include:
-
Low enzyme expression or activity : A significant portion of the expressed enzyme may form inactive inclusion bodies.[8]
-
Feedback inhibition : The product (PCA) or pathway intermediates can inhibit key enzymes in the synthesis pathway.[1][9][10]
-
Product toxicity : High concentrations of PCA can be toxic to the microbial host, impairing cell growth and productivity.[1][9]
-
Sub-optimal reaction conditions : Temperature, pH, and substrate/cofactor concentrations that are not optimized for the specific enzyme can drastically reduce yield.[8][11]
-
Enzyme instability : The enzyme may degrade or denature under process conditions, leading to a decline in activity over time.[12][13]
Troubleshooting Guide
Issue 1: Low or No Enzyme Activity
Q: I've confirmed high protein expression via SDS-PAGE, but the enzymatic activity is minimal. What's wrong? A: High expression levels do not always correlate with high levels of active enzyme. The primary suspect is the formation of insoluble and inactive inclusion bodies.[8]
Recommended Solutions:
-
Optimize Expression Conditions: Reduce the inducer concentration (e.g., IPTG) and lower the expression temperature (e.g., 20-28°C) to slow down protein synthesis, which can promote proper folding.[8]
-
Change Expression Host: Consider using an E. coli strain specifically engineered to enhance the expression of soluble proteins.[8]
-
Check for Cofactors: Many enzymes involved in PCA synthesis require cofactors. For instance, p-hydroxybenzoate hydroxylase (PobA) is an NADPH-dependent enzyme.[6][8] Ensure necessary cofactors are present in the reaction mixture.
Issue 2: Reaction Stops Prematurely or Yield Plateaus
Q: The reaction starts well, but the PCA production rate quickly declines and stops, even with plenty of substrate remaining. Why? A: This is a classic sign of either product inhibition, substrate inhibition, or enzyme instability.
Recommended Solutions:
-
Address Product Inhibition: PCA can inhibit key enzymes in its own synthesis pathway, such as 3-dehydroshikimate dehydratase (DSD).[1][10] Implementing an in-situ product removal strategy or using a fed-batch process to maintain a sub-inhibitory PCA concentration can be effective.[9] A continuous fermentation process can also manage cytotoxicity by maintaining PCA levels below inhibitory concentrations.[9]
-
Investigate Substrate Inhibition: High concentrations of the initial substrate can sometimes inhibit enzyme activity.[8] Determine the optimal substrate concentration by testing a range of concentrations and measuring the initial reaction rates.
-
Evaluate Enzyme Stability: The enzyme may not be stable under the chosen reaction conditions (pH, temperature, solvent). Assess enzyme stability over the reaction time course. Strategies to improve stability include protein engineering or enzyme immobilization.[14][15][16]
Issue 3: Poor Enzyme Stability
Q: My enzyme loses activity rapidly during the reaction or upon storage. How can I improve its stability? A: Enzyme stability is critical for efficient biocatalysis. Instability can be caused by temperature, pH, or the presence of organic solvents.[12][13]
Recommended Solutions:
-
Optimize Temperature and pH: Determine the optimal temperature and pH for both activity and stability. For example, while an enzyme's optimal activity might be at 37°C, its stability might be better at a lower temperature like 28°C, resulting in a higher overall yield.[8]
-
Protein Engineering: Introduce mutations to rigidify flexible regions of the enzyme, particularly around the active site, which can enhance thermostability.[15]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability against changes in pH, temperature, and solvents, and also facilitates its reuse.[14][16]
Quantitative Data Summary
The following tables summarize key quantitative data reported in literature for enzymatic PCA production.
Table 1: Factors Affecting Enzymatic PCA Yield
| Parameter | Condition | Effect on PCA Production | Reference(s) |
| Temperature | Optimal at 28°C for a specific PhzO enzyme | Higher temperatures (e.g., 37°C) can decrease yield. | [8] |
| PCA Concentration | Inhibitory concentration of ~5 g/L | High PCA levels cause cytotoxicity and feedback inhibition. | [9] |
| Substrate (Glucose) | Fed-batch cultivation | Highest reported yield of 4.2 g/L PCA. | [1] |
| Cofactors | NADP(H) required for PhzO enzyme | Presence is essential for enzyme activity. | [8] |
| Media Composition | Optimized yeast extract (18 g/L) | Increased PCA production approximately 17-fold in one study. | [9] |
| Inducer (IPTG) | High concentration | Can lead to insoluble, inactive enzyme (inclusion bodies). | [8] |
Table 2: Reported PCA Titers in Engineered E. coli
| Strain Background | Key Gene Expressed | Cultivation Mode | Max PCA Titer (g/L) | Molar Yield (mol/mol glucose) | Reference |
| BL21(DE3) | DSD from P. putida | Batch | 0.8 | ~0.08 | [1][6] |
| Phenylalanine Overproducer | DSD from P. putida | Batch | 1.8 | 0.13 | [1] |
| Phenylalanine Overproducer | DSD from P. putida | Fed-batch | 4.2 | 0.18 | [1] |
Experimental Protocols
Protocol 1: General Enzyme Activity Assay (Spectrophotometric)
This protocol is a general method for measuring the activity of an enzyme like protocatechuate 3,4-dioxygenase (3,4-PCD), which consumes PCA. Activity is measured by the decrease in absorbance at 290 nm as PCA is converted.[17]
Materials:
-
50 mM Tris-HCl buffer (pH 8.5)
-
Protocatechuic acid (PCA) stock solution (e.g., 10 mM in buffer)
-
Crude cell extract or purified enzyme solution
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare the assay mixture in a 300 µL total volume cuvette. Add:
-
50 mM Tris-HCl buffer (pH 8.5)
-
An appropriate amount of enzyme extract (e.g., 20-50 µg of crude protein).
-
-
Initiate the reaction by adding PCA to a final concentration of 160 µM.
-
Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 290 nm at 25°C for several minutes.
-
Calculate the rate of change in absorbance (ΔA/min).
-
Use the molar extinction coefficient of PCA under the assay conditions to convert the rate into enzyme activity units (e.g., µmol of substrate converted per minute per mg of protein).
Protocol 2: Quantification of PCA using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for separating and quantifying PCA from a reaction mixture or culture supernatant.[1][18][19]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid or 0.5 mM Sulfuric Acid in water.[1][18]
-
PCA analytical standard
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation:
-
Centrifuge the culture or reaction sample to pellet cells and debris.
-
Collect the supernatant.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Dilute the sample 10-fold (or as needed) with deionized water to ensure the concentration falls within the standard curve range.[1]
-
-
Standard Curve Preparation:
-
HPLC Analysis:
-
Quantification:
-
Run the prepared standards and samples.
-
Identify the PCA peak in the sample chromatograms by comparing the retention time with the PCA standard.
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of PCA in the samples using the linear regression equation from the standard curve.[18]
-
Visualizations
Caption: Key enzymatic pathways for producing PCA from glucose in engineered E. coli.
Caption: A decision tree to diagnose and resolve common causes of low PCA yield.
Caption: A typical workflow from microbial culture to final PCA quantification.
References
- 1. Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. genscript.com [genscript.com]
- 4. Enzymatic synthesis of bioactive compounds with high potential for cosmeceutical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. Enhancement Strategy for Protocatechuic Acid Production Using Corynebacterium glutamicum with Focus on Continuous Fermentation Scale-Up and Cytotoxicity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. A general and efficient strategy for generating the stable enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancing Enzyme Stability for Biotechnological Applications | CHIMIA [chimia.ch]
- 17. Characterization of the Protocatechuic Acid Catabolic Gene Cluster from Streptomyces sp. Strain 2065 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. ijpcbs.com [ijpcbs.com]
- 20. journalijar.com [journalijar.com]
Technical Support Center: Matrix Effects in Mass Spectrometry of Pyrrolidone Carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of Pyrrolidone Carboxylic Acid (PCA), with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound (PCA)?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis of PCA.[1][3] Electrospray ionization (ESI) is particularly susceptible to these effects compared to atmospheric pressure chemical ionization (APCI).[2][4]
Q2: My PCA signal is unexpectedly low or inconsistent. Could this be a matrix effect?
A2: Yes, poor signal intensity and variability are common symptoms of matrix effects, specifically ion suppression.[2][5] This can be caused by various factors in your sample, such as high concentrations of salts, endogenous components from biological fluids (e.g., phospholipids in plasma), or residuals from sample preparation.[6] It is also crucial to ensure your mass spectrometer is properly tuned and calibrated.[5]
Q3: I am observing a peak at the m/z of PCA, but I'm not sure if it's entirely from the PCA in my sample. What could be the cause?
A3: A significant issue in the analysis of PCA (also known as pyroglutamic acid or pGlu) is the in-source cyclization of its precursors, glutamine (Gln) and glutamic acid (Glu).[7][8] This conversion can happen in the electrospray ionization source, creating an analytical artifact that leads to an overestimation of the endogenous PCA concentration.[7]
Q4: How can I differentiate between endogenous PCA and PCA formed from in-source cyclization?
A4: The most effective strategy is to achieve adequate chromatographic separation of PCA, glutamine, and glutamic acid.[7][8] By ensuring these compounds elute at different retention times, you can distinguish the true PCA signal from the one generated in the ion source. Using isotopic internal standards for all three metabolites can also help to correct for this in-source formation.[7][8]
Q5: What is the best way to prepare my biological samples to minimize matrix effects for PCA analysis?
A5: The optimal sample preparation method depends on the complexity of your matrix.[9] Common strategies include:
-
Dilution: A simple and effective first step to reduce the concentration of interfering matrix components.[10][11]
-
Protein Precipitation (PPT): Often used for plasma or serum samples to remove proteins. Acetonitrile is a common precipitation solvent.[4]
-
Solid-Phase Extraction (SPE): Provides a more thorough cleanup by selectively isolating the analyte of interest and removing a wider range of interfering compounds.[4]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability for PCA
| Potential Cause | Recommended Solution |
| Ion Suppression | Dilute the sample extract to reduce the concentration of matrix components.[10][11] Optimize the sample cleanup procedure (e.g., switch from protein precipitation to SPE) to better remove interferences.[1] |
| In-source Cyclization of Gln/Glu | Develop a chromatographic method that separates PCA from glutamine and glutamic acid.[7][8] Optimize the fragmentor voltage on your mass spectrometer to minimize the conversion.[7][8] |
| Improper Instrument Settings | Regularly tune and calibrate your mass spectrometer.[5] Optimize source parameters such as capillary voltage and gas flow rates for PCA.[12] |
| Sample Concentration | Ensure the sample concentration is within the optimal range for your instrument. Highly concentrated samples can cause ion suppression.[5] |
Issue 2: Inaccurate Quantification of PCA
| Potential Cause | Recommended Solution |
| Matrix Effects (Suppression/Enhancement) | Use a stable isotope-labeled internal standard for PCA to compensate for signal variations.[1] Alternatively, employ matrix-matched calibration standards or the standard addition method.[1][10] |
| Contribution from Gln/Glu Cyclization | As mentioned, ensure chromatographic separation of PCA from its precursors.[7][8] Use isotopic internal standards for Gln and Glu in addition to PCA to accurately account for the conversion.[7] |
| Mass Accuracy Problems | Perform regular mass calibration of your instrument using appropriate standards.[5] Ensure the instrument has reached thermal stability before calibration and analysis.[12] |
| Contamination | Check for contaminants in your LC-MS system, such as methylpyrrolidone, which can have a similar m/z.[13] Flush the system with appropriate solvents like isopropanol/water mixtures.[13] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
This method helps to quantify the extent of ion suppression or enhancement from the sample matrix.
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established sample preparation protocol.
-
Prepare Standard Solutions: Create a standard solution of PCA in a clean solvent (e.g., mobile phase).
-
Spike Samples:
-
Set A: Spike the blank matrix extract with the PCA standard solution.
-
Set B: Spike the clean solvent with the same PCA standard solution at the same concentration.
-
-
Analyze and Calculate: Analyze both sets of samples by LC-MS/MS. The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma for PCA Analysis using Protein Precipitation
-
Thaw Samples: Thaw plasma samples on ice.
-
Add Internal Standard: Spike the plasma sample with a stable isotope-labeled PCA internal standard.
-
Precipitate Proteins: Add three volumes of ice-cold acetonitrile to one volume of plasma.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rcf) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Analyze: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for inaccurate PCA quantification.
Caption: Comparison of sample preparation methods for PCA analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Skin Penetration of Protocatechuic Acid (PCA) Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the dermal and transdermal delivery of Protocatechuic Acid (PCA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development and experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: My PCA formulation shows low skin permeability. What are the potential reasons and how can I improve it?
A1: Low skin permeability of PCA is a common challenge primarily due to its hydrophilic nature, which hinders its passage through the lipid-rich stratum corneum.[1][2] Several factors could be contributing to this issue. Here are some troubleshooting steps and potential solutions:
-
Formulation Composition: The vehicle plays a crucial role in the dermal absorption of phenolic acids.[3][4]
-
Solvent System: While ethanol is a known penetration enhancer, its rapid evaporation can lead to PCA precipitation on the skin surface, hindering penetration.[1] An ethanol-PBS co-solvent system may be more effective than either solvent alone.[1]
-
Vehicle Type: Hydrogel formulations have been shown to increase the penetration of phenolic acids more effectively than pure honey or emulsions.[3][4]
-
-
Physicochemical Properties of PCA: The inherent hydrophilicity of PCA limits its ability to cross the lipophilic skin barrier.
-
Experimental Setup: Ensure your in vitro permeation test (IVPT) is optimized.
-
Skin Model: The type and integrity of the skin model (e.g., human, porcine, or reconstructed human skin) are critical.[10][11][12] Ensure the skin barrier is intact before the experiment.[13]
-
Receptor Solution: The receptor solution in your diffusion cell should ensure sink conditions without altering the skin barrier function.[13]
-
Q2: I am observing high variability in my in vitro skin permeation test (IVPT) results. What are the possible causes and how can I minimize this?
A2: High variability in IVPT data is a frequent issue. Here are some factors to consider and steps to improve reproducibility:
-
Skin Donor Variability: Skin from different donors can have significant variations in permeability.[14] It is recommended to use skin from multiple donors (preferably three or more) with several replicates for each formulation per donor.[14]
-
Skin Section Integrity: Compromised barrier function in some skin sections will lead to artificially high permeation. Always perform a skin barrier integrity test (e.g., transepidermal water loss (TEWL), electrical resistance, or tritiated water flux) before starting the permeation study to exclude damaged skin sections.[10][13]
-
Experimental Conditions: Inconsistent experimental conditions can introduce variability.
-
Dose Application: Ensure a finite and consistent dose is applied to the skin surface for each replicate.[10]
-
Temperature and Hydration: Maintain a constant temperature and ensure the stratum corneum is not overly hydrated before dosing, as this can affect barrier function.[13]
-
Sample Collection and Processing: Standardize the procedures for removing excess formulation from the skin surface and for processing the epidermis and dermis samples.[14]
-
Q3: How can I effectively quantify the amount of PCA that has penetrated the different skin layers?
A3: Accurate quantification of PCA in the stratum corneum, epidermis, and dermis is essential for evaluating formulation efficacy. Here are some established methods:
-
Tape Stripping: This is a minimally invasive method to sequentially remove layers of the stratum corneum using an adhesive tape. The amount of PCA on the tape strips can then be quantified to determine its distribution within this layer.[10]
-
Skin Layer Separation and Extraction: After the permeation experiment, the skin can be separated into the epidermis and dermis. PCA is then extracted from each layer using an appropriate solvent and quantified.
-
Analytical Techniques: High-performance liquid chromatography with UV detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods to identify and quantify phenolic acids in biological matrices.[3][4]
Troubleshooting Guides
Issue 1: Poor Solubility of PCA or its Derivatives in the Formulation
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system. | Test different co-solvent systems (e.g., ethanol-PBS mixtures) to improve solubility.[1] |
| High concentration of the active ingredient. | Determine the saturation solubility of PCA or its derivative in the chosen vehicle and formulate below this concentration. |
| pH of the formulation. | Adjust the pH of the formulation to enhance the solubility of PCA, which is an acidic compound. |
Issue 2: Formulation Instability (e.g., phase separation, crystallization)
| Potential Cause | Troubleshooting Step |
| Incompatible excipients. | Conduct compatibility studies with all formulation components. |
| Inadequate homogenization. | Optimize the manufacturing process, including mixing speed and duration. |
| Storage conditions. | Evaluate the stability of the formulation under different temperature and humidity conditions. |
Issue 3: Skin Irritation or Toxicity Observed in Preliminary Studies
| Potential Cause | Troubleshooting Step |
| High concentration of penetration enhancers (e.g., ethanol). | Reduce the concentration of the enhancer or explore alternative, less irritating enhancers. Note that ethanol concentrations above 3% can be cytotoxic to skin cells.[1] |
| Cytotoxicity of the PCA derivative. | Conduct cell viability assays (e.g., on murine fibroblast cell lines like L929) to assess the biocompatibility of new PCA derivatives.[3][4] |
| Formulation pH is not compatible with the skin. | Adjust the formulation pH to be within the physiological range of the skin (typically pH 4.5-5.5). |
Experimental Protocols
Key Experiment: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol provides a general framework for assessing the skin permeation of PCA formulations.
1. Skin Preparation:
- Obtain full-thickness skin (human or porcine) and remove subcutaneous fat.
- Dermatome the skin to a thickness of approximately 500 µm.[14]
- Conduct a skin barrier integrity test (e.g., TEWL) to select skin sections with intact barrier function.[13]
2. Franz Diffusion Cell Setup:
- Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) and ensure no air bubbles are trapped beneath the skin.[14]
- Equilibrate the cells in a water bath to maintain a constant skin surface temperature (around 32°C).
3. Dosing and Sampling:
- Apply a finite dose of the PCA formulation to the skin surface in the donor chamber.[10]
- At predetermined time intervals, collect samples from the receptor solution for analysis.
- Replenish the receptor chamber with fresh, pre-warmed receptor solution after each sampling.
4. Sample Analysis:
- At the end of the experiment, dismantle the diffusion cells.
- Remove any excess formulation from the skin surface.
- Separate the epidermis and dermis.
- Extract PCA from the skin layers and the collected receptor solution samples.
- Quantify the concentration of PCA using a validated analytical method like HPLC-UV.[3][4]
Visualizations
Caption: Workflow for In Vitro Skin Permeation Testing (IVPT).
Caption: Troubleshooting logic for low PCA skin permeation.
References
- 1. Solvent Effects on Skin Penetration and Spatial Distribution of the Hydrophilic Nitroxide Spin Probe PCA Investigated by EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities for small volumes delivery into the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of in vitro skin permeation and accumulation of phenolic acids from honey and honey-based pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of in vitro skin permeation and accumulation of phenolic acids from honey and honey-based pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 6. The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Skin-Whitening and Antioxidant Effects of Protocatechuic Acid (PCA) Derivatives in Melanoma and Fibroblast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | In vitro percutaneous penetration test overview [frontiersin.org]
- 13. fda.gov [fda.gov]
- 14. permegear.com [permegear.com]
Technical Support Center: Pyrrolidone Carboxylic Acid (PCA) in Pharmaceutical Formulations
Welcome to the Technical Support Center for Pyrrolidone Carboxylic Acid (PCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PCA in pharmaceutical formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PCA) and what are its key properties?
This compound (PCA), also known as pyroglutamic acid, is a derivative of the amino acid glutamic acid. It consists of a five-membered lactam ring and a carboxylic acid functional group. While PCA itself is non-hygroscopic, its salts, such as sodium PCA or potassium PCA, are known to be extremely hygroscopic.[1][2] This dual nature is a critical consideration in formulation development.
Q2: What are the potential interactions of PCA with common pharmaceutical excipients?
Based on its chemical structure, PCA has two primary reactive sites that can interact with excipients:
-
Carboxylic Acid Group: This acidic group can react with basic excipients.
-
Lactam Ring: The cyclic amide (lactam) functionality can potentially undergo reactions, such as hydrolysis under certain pH conditions or Maillard-like reactions with reducing sugars.
Q3: Is PCA compatible with magnesium stearate?
The carboxylic acid group of PCA can react with the basic magnesium stearate. This acid-base interaction can lead to the formation of magnesium carboxylate salt and stearic acid.[3][4] This may alter the physical properties of the formulation, including lubrication efficiency and dissolution rate.[5][6]
Q4: Can PCA undergo a Maillard-like reaction with lactose?
While the Maillard reaction typically occurs between a primary or secondary amine and a reducing sugar, the lactam in PCA could potentially participate in a similar browning reaction with reducing sugars like lactose, especially in the presence of heat and moisture.[4][7] This can lead to discoloration of the product and the formation of degradation products.
Q5: How does the hygroscopicity of PCA salts affect formulation?
The high hygroscopicity of PCA salts can lead to several manufacturing and stability challenges, including:
-
Poor powder flowability.
-
Stickiness and adherence to manufacturing equipment.
-
Changes in tablet hardness and friability.
-
Increased potential for chemical degradation due to the presence of absorbed moisture.
Troubleshooting Guides
Issue 1: Discoloration (Browning) of the Formulation Containing PCA and Lactose
-
Potential Cause: A Maillard-like reaction between the lactam ring of PCA and the reducing sugar lactose, accelerated by heat and moisture.[4][7]
-
Troubleshooting Steps:
-
Moisture Control: Ensure that both PCA and lactose are thoroughly dried before mixing and that the formulation is processed in a low-humidity environment.
-
Excipient Substitution: Consider replacing lactose with a non-reducing sugar such as sucrose or a sugar alcohol like mannitol.
-
Process Temperature: Avoid high temperatures during manufacturing processes like drying and compression.
-
Analytical Investigation: Use UV-Vis spectroscopy to monitor for color changes and HPLC to detect the formation of potential degradation products.
-
Issue 2: Poor Powder Flow and Sticking During Tableting of a PCA Formulation
-
Potential Cause: If using a salt form of PCA, its hygroscopic nature can lead to moisture absorption, causing powder agglomeration and stickiness.[1][2]
-
Troubleshooting Steps:
-
Humidity Control: Manufacture in a controlled low-humidity environment.
-
Use of Glidants: Incorporate a glidant, such as colloidal silicon dioxide, into the formulation to improve powder flow.
-
Form of PCA: If feasible, use the non-hygroscopic free acid form of PCA instead of a salt.[1]
-
Granulation: Consider a granulation process (dry or wet) to improve the flow properties of the powder mixture.
-
Issue 3: Altered Dissolution Profile and Reduced Tablet Hardness in a Formulation Containing PCA and Magnesium Stearate
-
Potential Cause: An acid-base reaction between the carboxylic acid group of PCA and magnesium stearate, leading to changes in the lubricant's effectiveness and the tablet matrix properties.[3][4][6]
-
Troubleshooting Steps:
-
Alternative Lubricant: Replace magnesium stearate with a less basic lubricant, such as stearic acid or sodium stearyl fumarate.
-
Blending Time: Minimize the blending time of magnesium stearate with the other formulation components to reduce the extent of interaction.
-
Analytical Characterization: Use Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the interaction.
-
Data Presentation
Table 1: Potential Interactions of this compound (PCA) with Common Excipients
| Excipient Category | Common Excipients | Potential Interaction with PCA | Potential Consequences | Recommended Action |
| Fillers/Diluents | Lactose | Maillard-like reaction (with lactam ring) | Discoloration (browning), degradation | Use a non-reducing sugar (e.g., sucrose, mannitol) |
| Microcrystalline Cellulose | Generally considered compatible | None anticipated | Standard compatibility testing | |
| Dicalcium Phosphate | Generally considered compatible | None anticipated | Standard compatibility testing | |
| Lubricants | Magnesium Stearate | Acid-base reaction (with carboxylic acid) | Altered lubrication, changes in dissolution | Use a neutral or less basic lubricant (e.g., stearic acid) |
| Stearic Acid | Generally considered compatible | None anticipated | Standard compatibility testing | |
| Disintegrants | Croscarmellose Sodium | Generally considered compatible | None anticipated | Standard compatibility testing |
Experimental Protocols
Protocol 1: Detection of PCA-Magnesium Stearate Interaction using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 2-5 mg of PCA, magnesium stearate, and a 1:1 physical mixture of PCA and magnesium stearate into separate aluminum DSC pans.
-
Seal the pans hermetically.
-
-
DSC Analysis:
-
Heat the samples from ambient temperature (e.g., 25 °C) to a temperature above the melting points of both components (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen purge.
-
-
Data Analysis:
-
Compare the thermogram of the physical mixture to the thermograms of the individual components.
-
Look for the appearance of new peaks, disappearance of existing peaks, or shifts in the melting endotherms, which would indicate an interaction.[8]
-
Protocol 2: Characterization of PCA-Lactose Interaction using Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Prepare physical mixtures of PCA and lactose in a 1:1 ratio.
-
Store one set of samples at ambient conditions and another set under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period.
-
-
FTIR Analysis:
-
Acquire FTIR spectra of the pure components and the mixtures using an ATR-FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectra of the mixtures to the spectra of the individual components.
-
Look for changes in the characteristic peaks of PCA (e.g., C=O stretching of the carboxylic acid and lactam) and lactose. The appearance of new peaks or significant shifts in existing peaks can indicate a chemical interaction.[8][9]
-
Protocol 3: Quantification of PCA and Detection of Degradation Products using High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength for PCA (e.g., 210 nm).
-
-
Sample Preparation:
-
Prepare solutions of known concentrations of PCA in a suitable solvent to serve as standards.
-
Extract PCA and any potential degradation products from the formulation samples using the same solvent.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of PCA in the samples by comparing the peak area to the standard curve.
-
Monitor for the appearance of new peaks in the chromatograms of stressed samples, which would indicate the formation of degradation products.[10][11]
-
Mandatory Visualizations
References
- 1. cir-safety.org [cir-safety.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Impact of Magnesium Stearate Presence and Variability on Drug Apparent Solubility Based on Drug Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymerdigital.com [ymerdigital.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of PCA Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of pyrrolidone carboxylic acid (PCA) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid PCA compounds?
A1: Solid PCA compounds, such as L-Pyroglutamic acid, are generally stable when stored in a cool, dry, and well-ventilated place.[1][2] It is crucial to keep the container tightly closed to protect it from moisture and contaminants.[1][2] Storage away from incompatible materials, particularly strong oxidizing agents, is also recommended.[1][2]
Q2: How stable are PCA compounds in aqueous solutions?
A2: The stability of PCA in aqueous solutions is highly dependent on pH and temperature. The conversion between glutamic acid and pyroglutamic acid is a reversible reaction influenced by these factors.[3] PCA and its derivatives are reportedly labile at pH values below 2 and above 13, with degradation occurring more rapidly at elevated temperatures.[3] For instance, in a solution at pH 6.0, pyroglutamic acid was detected at 0.2% after 3 days at room temperature and increased to 3.3% after 45 days.[3]
Q3: What are the primary degradation pathways for PCA compounds?
A3: The main degradation pathways for PCA compounds include:
-
Hydrolysis: The lactam ring in the PCA structure can undergo hydrolysis, especially under acidic or basic conditions, to form glutamic acid. This reaction is reversible.[3]
-
Thermal Degradation: At high temperatures, glutamic acid can cyclize to form pyroglutamic acid.[4][5] Further heating can lead to other degradation products.[6][7] For example, the pyrolysis of glutamic acid can produce succinimide, pyrrole, and 2-pyrrolidone, with pyroglutamic acid as an intermediate.[6]
-
Reaction with Incompatible Materials: Contact with strong oxidizing agents can lead to degradation.[1][2]
Q4: Are there any specific considerations for the stability of PCA salts, like Sodium PCA?
A4: Sodium PCA is known for its stability over a broad range of temperatures and pH levels, which makes it a popular ingredient in cosmetic formulations.[8] It is also highly hygroscopic and should be stored in tightly sealed containers to prevent moisture absorption.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of PCA compounds.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance of solid PCA (e.g., clumping, discoloration). | Moisture absorption or exposure to light/heat. | 1. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Store in a dark place or use an amber-colored container. 3. Verify that the storage temperature is within the recommended range (cool place).[2] |
| Unexpected pH shift in a PCA-containing solution. | Degradation of PCA to glutamic acid (acidic) or interaction with other formulation components. | 1. Analyze the solution for the presence of glutamic acid using a suitable analytical method like HPLC. 2. Review the formulation for any potential incompatibilities. 3. Consider using a buffering agent if pH stability is critical for the application. |
| Loss of potency or appearance of unknown peaks in HPLC analysis of a PCA formulation. | Chemical degradation due to hydrolysis, oxidation, or interaction with excipients. | 1. Perform a forced degradation study to identify potential degradation products and pathways.[9][10][11] 2. Evaluate the compatibility of the PCA compound with all excipients in the formulation. 3. If oxidation is suspected, consider adding an antioxidant to the formulation and/or packaging under an inert atmosphere (e.g., nitrogen). |
| Precipitation in a liquid formulation containing a PCA salt. | Exceeding the solubility limit, interaction with other ions leading to the formation of an insoluble salt, or a significant change in pH affecting solubility. | 1. Verify the concentration of the PCA salt is within its solubility limit in the given solvent system. 2. Check for the presence of counter-ions in the formulation that could form a less soluble salt. 3. Measure the pH of the solution and adjust if it has shifted to a range where the PCA salt is less soluble. |
Data Presentation: Storage and Stability of L-Pyroglutamic Acid
| Parameter | Recommendation/Observation | Reference |
| Storage Temperature | Store in a cool place. | [2] |
| Storage Environment | Dry and well-ventilated area. | [1][2] |
| Container | Tightly closed container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Chemical Stability | Stable under recommended storage conditions. | [1][2] |
| Hazardous Decomposition Products (under fire conditions) | Carbon oxides, Nitrogen oxides. | [2][12] |
Experimental Protocols
Stability-Indicating HPLC Method for Pyroglutamic Acid
A stability-indicating method is crucial for differentiating the intact active pharmaceutical ingredient (API) from its degradation products. The following is a general protocol for developing such a method for a PCA compound.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of a PCA compound and its degradation products.
Materials and Reagents:
-
PCA compound (reference standard and sample)
-
HPLC grade acetonitrile, methanol, and water
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂) for forced degradation studies
-
Buffer salts (e.g., potassium phosphate)
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Methodology:
-
Forced Degradation Study:
-
Expose the PCA compound to various stress conditions to generate potential degradation products.[9][10][11] This typically includes:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven (e.g., at 105 °C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.[13]
-
-
Analyze the stressed samples by HPLC to observe for the formation of degradation peaks.
-
-
Chromatographic Conditions Development:
-
Mobile Phase Selection: Start with a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Elution Mode: A gradient elution is often necessary to separate the polar PCA compound from less polar degradation products. For example, a gradient could start with a high percentage of the aqueous phase and gradually increase the organic phase percentage.
-
Column: A C18 column is a common starting point for the separation of small organic molecules.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for the PCA compound (typically around 210 nm).[14]
-
Flow Rate and Column Temperature: A typical flow rate is 1.0 mL/min, and the column temperature is often set to ambient or slightly elevated (e.g., 30 °C) to ensure reproducibility.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is primarily achieved through the forced degradation study.
-
Linearity: Analyze a series of solutions of the PCA compound at different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the PCA compound.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Visualizations
Caption: Primary degradation pathway of PCA.
Caption: Workflow for a typical stability study.
Caption: Troubleshooting stability issues of PCA.
References
- 1. aksci.com [aksci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 5. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sodium PCA | Sodium 5-oxo-2-pyrrolidinecarboxylate | Cosmetic Ingredients Guide [ci.guide]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. merckmillipore.com [merckmillipore.com]
Technical Support Center: Purification of Synthetic Pyrrolidone Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of synthetic pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic PCA.
Problem 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Excessive solvent usage | During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude PCA.[1][2] Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling, thus reducing the yield.[1] |
| Inappropriate solvent choice | The ideal solvent should dissolve PCA when hot but not at room temperature.[2] Refer to the solubility data table below to select an appropriate solvent. |
| Premature crystallization | If crystallization occurs too rapidly while the solution is still warm, impurities can become trapped within the crystals.[1] To slow down crystallization, add a small amount of additional hot solvent and allow the solution to cool slowly.[1] |
| Loss during filtration | Ensure that the filter paper is properly fitted in the Buchner funnel during vacuum filtration to prevent loss of crystalline product. Wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without dissolving the product.[2] |
Problem 2: Colored impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Presence of colored byproducts | During the synthesis or purification process, colored impurities may form. |
| Degradation of the product | Prolonged heating during synthesis or recrystallization can lead to degradation and the formation of colored compounds. |
| Solution | Add a small amount of activated carbon to the hot solution before filtration.[3][4] The activated carbon will adsorb the colored impurities, which can then be removed by hot gravity filtration.[4] Use only a minimal amount of activated carbon, as excessive use can lead to the loss of the desired product. |
Problem 3: Product fails to crystallize.
| Possible Cause | Troubleshooting Step |
| Supersaturation not achieved | The solution may not be sufficiently concentrated for crystallization to occur. |
| Solution | 1. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] 2. Add a seed crystal: Introduce a small crystal of pure PCA to initiate crystallization. 3. Reduce solvent volume: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of PCA, and then allow it to cool again.[1] |
Problem 4: Final product has low purity.
| Possible Cause | Troubleshooting Step |
| Incomplete conversion of starting material | Unreacted glutamic acid may be present as an impurity. |
| Side reactions during synthesis | The formation of byproducts can contaminate the final product. |
| Racemization | Heating L-pyroglutamic acid above its melting point can cause it to racemize, forming DL-pyroglutamic acid.[5] |
| Solution | 1. Optimize reaction conditions: Ensure the synthesis reaction goes to completion to minimize unreacted starting materials. 2. Perform multiple recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization can significantly improve purity. 3. Consider column chromatography: For challenging separations, column chromatography can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic this compound?
The most common impurity is the starting material, glutamic acid, if the cyclization reaction is incomplete.[6] Other potential impurities can arise from side reactions during the synthesis.[7] Additionally, if L-glutamic acid is used as the precursor, racemization to DL-pyroglutamic acid can occur, especially if the reaction temperature is too high.[5]
Q2: What is the best solvent for recrystallizing this compound?
The choice of solvent depends on the specific impurities present. Water is a common solvent for the recrystallization of PCA.[8] PCA is also soluble in alcohols like methanol and ethanol, as well as acetone and acetic acid, but is only slightly soluble in ethyl acetate and insoluble in ether.[3] A mixture of ethanol and petroleum ether can also be used.[3] Refer to the solubility data table for more options.
Q3: How can I assess the purity of my synthesized this compound?
Several analytical methods can be used to determine the purity of PCA:
-
High-Performance Liquid Chromatography (HPLC): This is a common method for quantifying the amount of PCA and detecting impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to identify and quantify PCA in samples.[11]
-
Melting Point Analysis: A sharp melting point close to the literature value (162-163 °C for L-PCA) indicates high purity.[3] A broad melting range suggests the presence of impurities.
Q4: Can this compound degrade during purification?
Yes, prolonged exposure to high temperatures can lead to the degradation of PCA.[6] It is important to use the minimum necessary heating time during recrystallization.
Data Presentation
Table 1: Solubility of L-Pyrrolidone Carboxylic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 283.15 | 385.4 |
| 298.15 | 489.2 | |
| 313.15 | 567.8 | |
| 323.15 | 598.5 | |
| Ethanol | 283.15 | 119.7 |
| 298.15 | 165.3 | |
| 313.15 | 215.8 | |
| 328.15 | 278.6 | |
| n-Propanol | 283.15 | 60.32 |
| 298.15 | 84.51 | |
| 313.15 | 115.7 | |
| 328.15 | 155.9 | |
| Isopropanol | 283.15 | 49.87 |
| 298.15 | 70.89 | |
| 313.15 | 99.81 | |
| 328.15 | 134.5 | |
| Ethyl Acetate | 283.15 | 0.671 |
| 298.15 | 1.135 | |
| 313.15 | 1.838 | |
| 328.15 | 2.916 |
Data adapted from the Journal of Chemical & Engineering Data.[12][13]
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude synthetic PCA. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the PCA is completely dissolved.[8]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and reheat to boiling for a few minutes.[3]
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot gravity filtration to remove it. Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for the synthesis and purification of PCA.
Caption: Troubleshooting logic for failed crystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. L-Pyroglutamic acid | 98-79-3 [chemicalbook.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]
- 9. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 10. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) [ywfx.nifdc.org.cn]
- 11. Identification and quantitative measurement of pyroglutamic acid in 1H NMR spectra of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Effect of Temperature on lâPyroglutamic Acid Solubility in Organic Solvents: Experimental, Molecular Dynamics Simulation, and Thermodynamic Analysis - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Technical Support Center: Mitigating Batch-to-Batch Variability in PCA Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate batch-to-batch variability when using Principal Component Analysis (PCA) as a quality control tool for synthesized compounds.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving inconsistencies observed between different synthesis batches.
Issue 1: PCA Plot Shows Clear Separation Between Batches
-
Q: My PCA plot of analytical data (e.g., from spectroscopy or chromatography) shows distinct clusters for each synthesis batch instead of grouping by compound characteristics. What does this indicate and how do I fix it?
-
A: This is a classic indication of a "batch effect," where technical variations in the synthesis or analysis process are overwhelming the true chemical differences between your samples. The goal is to have samples cluster based on their inherent properties, not the batch they belong to. A systematic investigation is required to pinpoint the source of this variability.
-
-
Troubleshooting Workflow:
-
Data Preprocessing Verification:
-
Action: Review your data preprocessing steps before PCA. Ensure that data normalization or standardization has been applied correctly.[1] Features with larger scales can dominate PCA, so scaling is crucial.[2]
-
Protocol: Apply mean-centering and scaling (autoscaling) to your data matrix where each variable (e.g., retention time, wavenumber) is adjusted to have a mean of zero and a standard deviation of one.
-
-
Analytical Method Consistency Check:
-
Action: Confirm that the exact same analytical method (e.g., HPLC, GC-MS, NMR) parameters were used for all batches.
-
Verification Points: Check instrument calibration, column type and age, solvent/reagent lot numbers, and run times.
-
-
Synthesis Protocol Review:
-
Action: Conduct a side-by-side review of the synthesis documentation for the divergent batches.
-
Verification Points: Look for documented deviations, no matter how minor, in reaction time, temperature, agitation speed, reagent sources, or purification methods.[3]
-
-
Raw Material and Reagent Analysis:
-
Action: If variability persists, analyze the starting materials and reagents used for each batch.
-
Protocol: Use techniques like NMR or HPLC to confirm the purity and identity of starting materials from different lots. Impurities can lead to side reactions and affect the final product's profile.[3]
-
-
Issue 2: Inconsistent Yields and Impurity Profiles Across Batches
-
Q: We are observing significant differences in the final yield and the impurity profile of our compound from one batch to another. How can we troubleshoot this?
-
A: Inconsistent yields and impurities are common challenges in chemical synthesis and are primary drivers of batch-to-batch variability.[3] A thorough investigation into the reaction conditions and materials is necessary.
-
-
Troubleshooting Steps:
-
Impurity Identification:
-
Action: Characterize the unknown impurities in problematic batches.
-
Protocol: Use LC-MS to determine the molecular weight of the impurity. If possible, isolate the impurity using preparative chromatography and elucidate its structure using NMR and high-resolution mass spectrometry (HRMS).[3]
-
-
Source Investigation:
-
Action: Trace the origin of the impurity.
-
Method: Analyze retained samples from each step of the synthesis to determine where the impurity first appears. Consider potential side reactions or degradation of starting materials, intermediates, or the final product.[3]
-
-
Process Optimization:
-
Action: Modify the synthesis or purification protocol to eliminate the source of variability.
-
Examples: Adjusting reaction temperature, changing the solvent system, or using higher purity reagents can minimize the formation of impurities and improve yield consistency.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in the synthesis of a chemical compound?
A1: Batch-to-batch variability can be attributed to several factors throughout the manufacturing process:
-
Raw Material and Reagent Purity: The quality and purity of starting materials can significantly impact the reaction outcome.[4]
-
Reaction Conditions: Minor deviations in temperature, pressure, stirring speed, or reaction time can alter reaction kinetics.[3]
-
Solvent Quality: The grade, purity, and water content of solvents can influence the reaction environment.
-
Purification Procedures: Variations in purification methods, such as chromatography or crystallization, can lead to different purity profiles.[5][6]
-
Human Factor: Differences in technique between laboratory personnel can introduce variability.
-
Equipment Performance: Inconsistencies in the calibration and performance of laboratory equipment can affect experimental parameters.[7]
Q2: How can we proactively minimize the impact of batch-to-batch variability on our long-term studies?
A2: To ensure the reproducibility of your research, consider the following strategies:
-
Multi-Batch Pre-screening: Before starting a large-scale study, obtain small quantities of several different batches and perform preliminary validation assays to ensure they meet your requirements.[8]
-
Establish a "Golden Batch": Once a suitable batch is identified, purchase a sufficient quantity to last for the entire duration of the study. This batch will serve as your internal reference standard.[8]
-
Consistent In-House Quality Control: Perform consistent analytical testing (e.g., HPLC, NMR, MS) on all new batches to verify their identity, purity, and consistency before use.
-
Detailed Record-Keeping: Maintain meticulous records of batch numbers, supplier information, certificates of analysis, and any in-house analytical data for each experiment.[8]
Q3: What is a "Golden Batch" and why is it important?
A3: A "Golden Batch" refers to a specific, well-characterized batch of a synthesized compound that is set aside as a reference standard for the duration of a project or series of experiments.[8] By comparing the analytical profiles and experimental performance of new batches to the "Golden Batch," researchers can ensure consistency and minimize variability in their results over time.
Q4: Can PCA completely remove batch effects?
A4: PCA is a visualization and exploratory tool that helps in detecting batch effects by reducing the dimensionality of the data.[9] It does not, by itself, remove them. If a batch effect is the largest source of variation, it will often be visible in the first few principal components.[9] While some advanced techniques use PCA to identify and subtract batch-related components, the primary goal should be to minimize variability through robust experimental design and consistent synthesis protocols.[7]
Q5: Are there quantitative metrics to assess the magnitude of a batch effect in a PCA plot?
A5: Yes, several metrics can help quantify the separation between batches. One such metric is the Dispersion Separability Criterion (DSC), which assesses the relationship between inter-batch variation and intra-batch variation. A higher DSC value indicates a more significant batch effect. Another approach is Principal Variance Component Analysis (PVCA), which estimates the proportion of total variance contributed by each known factor, including the batch.
Experimental Protocols
Protocol 1: General Quality Control of Synthesized Batches via HPLC
This protocol describes a standardized method for assessing the purity of different batches of a synthesized compound.
-
Objective: To compare the purity and impurity profiles of multiple batches of a synthesized compound.
-
Materials:
-
Reference standard (ideally from a "Golden Batch").
-
Samples from new synthesis batches.
-
HPLC-grade solvents (e.g., acetonitrile, water).
-
Suitable HPLC column (e.g., C18).
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare samples from the new batches at the same concentration as the standard.
-
HPLC Method:
-
Develop a gradient or isocratic method that provides good separation of the main peak from any impurities.
-
Example Gradient:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength appropriate for the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard and samples from each new batch.
-
Compare the retention time of the major peak in the new batches to the reference standard.
-
Calculate the purity of each batch by dividing the area of the main peak by the total area of all peaks (expressed as a percentage).
-
-
Data Presentation
Table 1: Comparison of Purity and Yield for Different Batches of Compound "XYZ-123"
| Batch ID | Synthesis Date | Yield (%) | Purity by HPLC (%) | Key Impurity (%) | Meets Specification (>98% Purity)? |
| XYZ-001 (Golden Batch) | 2025-01-15 | 85.2 | 99.1 | 0.45 (at 8.2 min) | Yes |
| XYZ-002 | 2025-03-20 | 72.5 | 96.5 | 2.10 (at 9.5 min) | No |
| XYZ-003 | 2025-03-22 | 83.1 | 98.8 | 0.51 (at 8.2 min) | Yes |
| XYZ-004 | 2025-04-10 | 86.5 | 98.5 | 0.80 (at 8.3 min) | Yes |
This table provides a clear summary for comparing key quality attributes across different synthesis batches.
Table 2: Summary of Batch Effect Correction Method Performance (Hypothetical Data)
| Correction Method | Inter-Batch Separation (PCA) | Biological Signal Preservation | Overall Recommendation |
| No Correction | High | High | Not Recommended |
| Mean Centering (per batch) | Low | Moderate | Use with caution; may remove biological variation |
| ComBat | Low | High | Recommended for complex batch effects |
| Quantile Normalization | Medium | High | Good for distributional differences |
This table helps users understand the trade-offs associated with different computational batch correction methods.
Visualizations
Caption: Workflow for Identifying Batch Effects Using PCA.
Caption: Key Sources of Batch-to-Batch Variability in Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. pharmexcelconsulting.com [pharmexcelconsulting.com]
- 5. The Secrets to Producing Active Pharmaceutical Ingredients [rotachrom.com]
- 6. A comparison of batch effect removal methods for enhancement of prediction performance using MAQC-II microarray gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A new statistic for identifying batch effects in high-throughput genomic data that uses guided principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCA-Plus: Enhanced principal component analysis with illustrative applications to batch effects and their quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pyrrolidone Carboxylic Acid vs. Proline: A Comparative Guide for Chiral Synthon Selection
In the landscape of asymmetric synthesis, both L-proline and L-pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, stand out as readily available and cost-effective chiral synthons derived from natural amino acids. While structurally similar, their applications in achieving stereochemical control diverge significantly. Proline has established itself as a powerful organocatalyst, directly facilitating asymmetric transformations. In contrast, PCA primarily serves as a versatile chiral building block and auxiliary, where its inherent chirality is incorporated into a target molecule or a directing group. This guide provides a detailed, data-driven comparison of their performance in key asymmetric reactions, complete with experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthon for their synthetic strategy.
Core Distinctions: Catalyst vs. Chiral Building Block
L-Proline functions as a true organocatalyst, particularly in enamine and iminium ion-mediated reactions. Its secondary amine and carboxylic acid moieties work in concert to form transient chiral enamines or iminium ions with carbonyl compounds, facilitating stereoselective bond formation without being incorporated into the final product. This catalytic nature makes it highly efficient, with low catalyst loadings often sufficient to achieve high yields and enantioselectivities.
L-Pyrrolidone Carboxylic Acid (PCA) , on the other hand, is primarily utilized as a chiral precursor or auxiliary.[1][2] Its rigid cyclic structure and multiple functionalization points—a lactam, a carboxylic acid, and an α-chiral center—make it an excellent starting material for the synthesis of complex chiral molecules, including substituted prolines and other bioactive compounds.[1] When used as a chiral auxiliary, a derivative of PCA is covalently attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is typically cleaved.
Performance in Asymmetric Synthesis: A Quantitative Comparison
The following tables summarize the performance of L-proline as an organocatalyst and L-PCA as a chiral auxiliary in representative asymmetric reactions.
L-Proline as an Organocatalyst
Table 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
| Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | - | 76 | [3] |
| 4-Nitrobenzaldehyde | Cyclohexanone | Methanol/Water | 20 | 24 | 95 | 95:5 | 98 | [3] |
| Isobutyraldehyde | Acetone | DMSO | 30 | 4 | 97 | - | 96 | [3] |
| Benzaldehyde | Cyclohexanone | Methanol/Water | 20 | 24 | 85 | 93:7 | 96 | [3] |
Table 2: L-Proline-Catalyzed Asymmetric Mannich Reaction
| Aldehyde | Ketone | Amine (as imine precursor) | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Formaldehyde | Acetone | p-Anisidine | Dioxane | 5 | 18 | 50 | - | 94 | [3] |
| Acetaldehyde | - | N-Boc-imine of Benzaldehyde | MeCN | 20 | 2-3 | 95 | - | >99 | [3] |
| Benzaldehyde | Acetone | p-Anisidine | DMSO | 20 | 24 | 93 | 95:5 | 96 | [3] |
L-Pyrrolidone Carboxylic Acid (PCA) as a Chiral Auxiliary
Direct catalytic use of PCA in reactions analogous to proline is not well-documented. Instead, its derivatives are employed as chiral auxiliaries. The following data showcases the use of PCA-derived structures to control stereochemistry.
Table 3: Asymmetric Michael Addition using PCA-Derived Chiral Auxiliaries
| Michael Acceptor | Michael Donor | Chiral Auxiliary System | Solvent | Yield (%) | de (%) | Reference |
| Methyl acrylate | Lithiated N-benzylidene-glycine ethyl ester | (S)-Pyroglutamic acid-derived oxazolidinone | THF | 85 | 90 | [4] |
| Diethyl (2-cyanophenyl)methylidenemalonate | Nitromethane | (S)-Pyroglutamic acid-derived thiourea catalyst | Toluene | 92 | 94 (ee) | [5] |
| trans-β-Nitrostyrene | Cyclohexanone | Proline-pyroglutamic acid-based peptide | Water | 85 | 70 (ee) | [5] |
Experimental Protocols
Protocol 1: General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
L-Proline (0.2 mmol, 20 mol%)
-
Solvent (e.g., DMSO, Methanol/Water mixture), 2 mL
Procedure:
-
To a stirred solution of L-proline in the chosen solvent, add the aldehyde and then the ketone at room temperature.
-
Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or cooled) for the time indicated by TLC analysis until the aldehyde is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Asymmetric Synthesis using a PCA-Derived Chiral Auxiliary (Michael Addition Example)
This protocol is a generalized representation of using a PCA-derived chiral auxiliary. The specific structure of the auxiliary and the reaction conditions can vary significantly.
Materials:
-
Substrate with covalently attached PCA-derived chiral auxiliary (1.0 mmol)
-
Michael acceptor (1.2 mmol)
-
Base (e.g., LDA, DBU), 1.1 mmol
-
Solvent (e.g., THF), 10 mL
Procedure:
-
Dissolve the substrate-auxiliary conjugate in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (e.g., -78 °C).
-
Slowly add the base to generate the enolate. Stir for a specified time at this temperature.
-
Add the Michael acceptor to the reaction mixture and allow it to react for the required duration, monitoring by TLC.
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Perform a subsequent chemical step to cleave the chiral auxiliary from the product. This step is highly dependent on the nature of the auxiliary's linkage.
-
Purify the final product and determine the yield and stereochemical purity (de or ee).
Visualizing the Synthetic Pathways
The following diagrams illustrate the distinct roles and general workflows for utilizing proline and PCA in asymmetric synthesis.
Conclusion
The choice between pyrrolidone carboxylic acid and proline as a chiral synthon is fundamentally a choice between a chiral building block/auxiliary and an organocatalyst.
-
L-Proline is the superior choice for reactions where a small, recyclable molecule is desired to catalytically induce chirality in a wide range of substrates, such as in aldol and Mannich reactions. Its operational simplicity and high efficiency make it a workhorse in organocatalysis.
-
L-Pyrrolidone Carboxylic Acid excels as a chiral starting material for the synthesis of complex, enantiomerically pure target molecules where the PCA skeleton is retained or modified. As a chiral auxiliary, its derivatives can provide excellent stereocontrol, although this requires additional synthetic steps for attachment and cleavage.
For drug development professionals and researchers, the decision hinges on the synthetic strategy. If the goal is to develop a catalytic, atom-economical asymmetric transformation, proline and its derivatives are the preferred tools. If the target molecule's scaffold can be derived from PCA or if a robust, covalently bound directing group is needed for a specific transformation, PCA offers a powerful and versatile platform.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative efficacy of PCA and hyaluronic acid as humectants
In the landscape of cosmetic and dermatological research, the quest for optimal skin hydration is paramount. Among the myriad of humectants available, Pyrrolidone Carboxylic Acid (PCA) and Hyaluronic Acid (HA) are two of the most prominent and effective molecules. This guide provides an objective comparison of their efficacy, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Side-by-Side Look at Efficacy
| Parameter | PCA (as Sodium PCA) | Hyaluronic Acid | Data Source(s) |
| Water-Binding Capacity | Can hold up to 250 times its weight in water. | Often cited as holding up to 1000 times its weight in water, though some studies suggest a lower range. | [3][4] |
| Immediate Skin Hydration | A study on a moisturizer containing NMF (including PCA) showed a significant increase in corneometry values 30 minutes after a single application. | A clinical study on a specific HA-based serum reported a 134% increase in immediate skin hydration.[5][6] | [7] |
| Long-Term Skin Hydration | A cream containing PCA and other ingredients resulted in an 11% increase in hydration at 2 weeks, a 36% increase at 4 weeks, and a 25% increase at 8 weeks.[8] | A study on an HA serum showed a 55% increase in overall skin hydration after consistent use.[6] | [8] |
Experimental Protocols: Measuring Humectant Efficacy
The evaluation of a humectant's efficacy primarily relies on in-vivo non-invasive biophysical measurements. The two most common and validated methods are Corneometry and Transepidermal Water Loss (TEWL) measurement.
Corneometry for Skin Hydration Measurement
Principle: Corneometry measures the capacitance of the stratum corneum, the outermost layer of the skin. Since water has a higher dielectric constant than other skin components, the capacitance of the skin surface is directly proportional to its hydration level.
Protocol:
-
Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room (typically 20-22°C and 40-60% relative humidity) for at least 30 minutes before measurements to ensure skin equilibration.
-
Baseline Measurement: A Corneometer probe is applied to the designated skin area (e.g., forearm or cheek) with constant pressure to obtain a baseline hydration reading. Multiple readings are taken and averaged.
-
Product Application: A standardized amount of the test product (containing the humectant) is applied to the test area. A control area is left untreated or treated with a placebo.
-
Post-Application Measurements: Corneometer readings are taken at specified time intervals (e.g., immediately after application, 30 minutes, 1 hour, 2 hours, etc., and over a longer period like weeks for long-term studies) to assess the change in skin hydration.
Transepidermal Water Loss (TEWL) Measurement
Principle: TEWL measures the amount of water vapor that evaporates from the skin surface. A healthy skin barrier function is crucial for retaining moisture, and a lower TEWL value indicates a more intact barrier and better hydration.
Protocol:
-
Subject Acclimatization: Similar to corneometry, subjects must be in a controlled environment to stabilize their skin.
-
Probe Placement: An open-chamber probe of a Tewameter is placed on the skin surface. The probe has sensors that measure the humidity gradient in the air just above the skin.
-
Data Acquisition: The instrument calculates the rate of water vapor flux from the skin in g/m²/h.
-
Comparative Analysis: TEWL is measured before and after the application of the humectant-containing product to evaluate its effect on the skin's barrier function.
Signaling Pathways and Experimental Workflow
Signaling Pathways in Skin Hydration
The mechanisms by which PCA and Hyaluronic Acid contribute to skin hydration are distinct. PCA is a key component of the skin's Natural Moisturizing Factor (NMF), which is a complex of water-soluble compounds within the corneocytes responsible for maintaining hydration. The production of NMF is intricately linked to the breakdown of the protein filaggrin, a process influenced by the water gradient within the stratum corneum.
Hyaluronic Acid, on the other hand, exerts its effects in the extracellular matrix. Its interaction with the cell surface receptor CD44 is a key signaling event. This binding can activate various intracellular pathways, including the RhoGTPase and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, in turn, influence keratinocyte proliferation, differentiation, and the maintenance of a healthy skin barrier.[1][9]
Experimental Workflow for Humectant Efficacy Testing
The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of a humectant.
References
- 1. Matrix Hyaluronan-Activated CD44 Signaling Promotes Keratinocyte Activities and Improves Abnormal Epidermal Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyaluronan-CD44 interaction stimulates keratinocyte differentiation, lamellar body formation/secretion, and permeability barrier homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skinkraft.com [skinkraft.com]
- 4. us.typology.com [us.typology.com]
- 5. New Studies Prove PCA SKIN® Hyaluronic Acid Products [multivu.com]
- 6. PCA Skin boosts skin’s hyaluronic acid levels “by 50% in 24 hours” with clinically backed serum [personalcareinsights.com]
- 7. Depth‐dependent hydration dynamics in human skin: Vehicle‐controlled efficacy assessment of a functional 10% urea plus NMF moisturizer by near‐infrared confocal spectroscopic imaging (KOSIM IR) and capacitance method complemented by volunteer perception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of a moisture treatment cream containing three critical elements of natural skin moisturization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyaluronic acid: A key molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]
Ectoine vs. Pyrrolidone Carboxylic Acid: A Comparative Guide to Skin Hydration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ectoine and Pyrrolidone Carboxylic Acid (PCA) for skin hydration, focusing on their mechanisms of action, supporting experimental data, and relevant signaling pathways.
Introduction
Maintaining optimal skin hydration is crucial for a healthy skin barrier and overall skin health. Ectoine, a natural extremolyte, and this compound (PCA), a key component of the skin's Natural Moisturizing Factor (NMF), are two prominent ingredients utilized in dermatological and cosmetic formulations for their hydrating properties. This guide delves into the scientific evidence supporting the efficacy of each, offering a comparative analysis for research and development professionals.
Mechanisms of Action
Ectoine
Ectoine's primary mechanism of action revolves around the formation of stable "Ectoine Hydro Complexes". These complexes surround cells, proteins, and biomolecules, creating a protective and stabilizing hydration shell. This action provides a dual benefit of hydration and protection against environmental stressors such as UV radiation and pollution. By stabilizing cell membranes and reducing water loss, Ectoine strengthens the skin's barrier function.
This compound (PCA)
PCA is a naturally occurring humectant and a significant component of the NMF, constituting approximately 12% of it.[1][2] Its primary function is to attract and bind water from the atmosphere and the deeper layers of the skin to hydrate the stratum corneum. As a hygroscopic molecule, Sodium PCA, the salt form of PCA, can hold up to 250 times its weight in water.[3] By increasing the water content of the corneocytes, PCA helps to maintain skin suppleness and elasticity, and reinforces the skin's barrier function.[2][4]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies on the efficacy of Ectoine and PCA in improving skin hydration and barrier function.
Table 1: Ectoine Skin Hydration and Barrier Function Data
| Parameter | Concentration | Duration | Results | Citation |
| Skin Hydration | 2% | 4 weeks | 29.5% increase in skin moisture | [5] |
| Skin Hydration | 7% | 1 month | 15.1% increase in skin hydration index | [6] |
| Skin Hydration | - | 1 hour | 16.6% increase in skin hydration | [7][8] |
| Transepidermal Water Loss (TEWL) | 7% | 1 month | 23.9% decrease | [6] |
| Transepidermal Water Loss (TEWL) | - | 1 month | Reduction from 6.2 to 5.3 g/(m²·h) | [9][10] |
| Stress Reduction Rate (Rehydration) | 7% w/w | - | ~20% improvement | [11] |
| Stress Development Rate (Drying) | 7% w/w | - | ~30% decrease | [11] |
Table 2: this compound (PCA) Skin Hydration Data
| Parameter | Concentration | Duration | Results | Citation |
| Dry Skin Improvement | ≥ 2% | - | Significant improvement in dry and dehydrated skin conditions | [4] |
| Water Binding Capacity | - | - | Holds up to 250 times its weight in water | [3] |
| Humectant Efficacy | - | - | 1.5 times more effective than Glycerin at drawing water | [4] |
Experimental Protocols
Ectoine In-Vivo Study Protocol for Skin Hydration
-
Study Design: Monocentric, randomized, double-blind, vehicle-controlled application test.[5]
-
Participants: 104 healthy female volunteers (30-60 years) with normal, dry, and sensitive skin.[5]
-
Test Product: Emulsion containing 2% Ectoine.[5]
-
Control: Vehicle emulsion without Ectoine.[5]
-
Application: Twice daily application on the insides of the forearm for 4 weeks.[5]
-
Measurements: Skin hydration was measured using a Corneometer CM 825 at baseline and after 4 weeks.[7][8] Transepidermal water loss can be measured using a Tewameter.[12]
-
Data Analysis: Statistical evaluation using the Wilcoxon signed-rank test.
This compound (PCA) Clinical Study Protocol (General)
While a specific detailed protocol for a direct comparative study was not identified in the literature, a general approach based on cited studies for evaluating PCA's efficacy would involve:
-
Study Design: A vehicle-controlled clinical trial.
-
Participants: Subjects with dry and dehydrated skin.[4]
-
Test Product: A cosmetic formulation containing at least 2% Sodium PCA.[4]
-
Control: The same formulation without Sodium PCA.
-
Application: Regular application over a defined period (e.g., several weeks).
-
Measurements: Assessment of skin hydration using instruments like a Corneometer and evaluation of skin barrier function through TEWL measurements with a Tewameter.
-
Data Analysis: Statistical comparison of the changes in hydration and TEWL between the active and control groups.
Signaling Pathways
Ectoine
Recent research has begun to elucidate the molecular pathways influenced by Ectoine in skin cells. Studies suggest that Ectoine's benefits on skin hydration may be linked to the upregulation of genes involved in the PI3K/AKT signaling pathway. This pathway is known to play a role in cell survival and proliferation, which could contribute to a healthier and more resilient skin barrier.
This compound (PCA)
The signaling pathways directly activated by PCA for skin hydration are less specifically defined in the available literature. Its primary mechanism is understood to be its direct hygroscopic action as a key component of the NMF. However, by restoring the NMF content, PCA indirectly supports the enzymatic processes within the stratum corneum that are crucial for maintaining barrier integrity, some of which are regulated by complex signaling cascades.
Conclusion
Both Ectoine and this compound are effective ingredients for enhancing skin hydration, albeit through different primary mechanisms. Ectoine offers a dual benefit of hydration and cellular protection by forming stabilizing hydrocomplexes, with evidence suggesting its influence on the PI3K/AKT signaling pathway. PCA, as a fundamental component of the NMF, acts as a potent humectant, directly increasing the water content of the stratum corneum.
The choice between these ingredients in product development may depend on the desired primary benefit. Ectoine is particularly suited for formulations targeting protection against environmental stressors in addition to hydration. PCA is a well-established and effective ingredient for restoring moisture to dry and dehydrated skin. Further direct comparative studies would be beneficial to delineate the nuanced differences in their performance profiles.
References
- 1. luckymag.com [luckymag.com]
- 2. depology.com [depology.com]
- 3. swonlab.com [swonlab.com]
- 4. thenakedchemist.com [thenakedchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. Topical Ectoine Application in Children and Adults to Treat Inflammatory Diseases Associated with an Impaired Skin Barrier: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skin Antiaging and Skin Health Benefits of Probiotic Intake Combined with Topical Ectoin and Sodium Hyaluronate: A Randomized, Double-Blind, Placebo-Controlled Trial | MDPI [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. The Influence of Ectoine on the Skin Parameters Damaged by a CO2 Laser [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ectoine disperses keratin and alters hydration kinetics in stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to HPLC and GC-MS Methods for Caffeine Quantification: A Cross-Validation Study
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of caffeine. The following sections detail the experimental protocols, present comparative performance data, and outline the general workflow for method cross-validation, offering researchers, scientists, and drug development professionals a thorough comparison of these two widely used analytical techniques.
Introduction to Caffeine and Analytical Methodologies
Caffeine (1,3,7-trimethylxanthine) is a prevalent psychoactive compound found in numerous beverages and pharmaceutical products. Accurate and reliable quantification of caffeine is crucial for quality control, clinical monitoring, and research purposes. Both HPLC, often coupled with a UV detector, and GC-MS are powerful techniques for the analysis of caffeine. HPLC is well-suited for the direct analysis of caffeine in aqueous samples, while GC-MS, which requires derivatization to increase the volatility of caffeine, offers high selectivity and sensitivity. This guide explores the cross-validation of these two methods to ensure consistency and reliability of analytical results.
Experimental Protocols
A common approach for caffeine quantification using HPLC involves a reversed-phase column with UV detection.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) and a UV detector set to 273 nm is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and methanol (e.g., 65:35 v/v) is effective for the separation.
-
Flow Rate: A standard flow rate of 1.0 mL/min is maintained.
-
Sample Preparation: Samples are typically diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
Standard Preparation: A stock solution of caffeine is prepared in the mobile phase, from which a series of calibration standards are made through serial dilution.
GC-MS analysis of caffeine generally requires a derivatization step to improve its volatility and chromatographic behavior.
-
Instrumentation: A GC-MS system with a capillary column suitable for nonpolar compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is employed.
-
Derivatization: While caffeine can be analyzed directly, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can improve peak shape and sensitivity. The sample is heated with the derivatizing agent to produce trimethylsilyl (TMS) derivatives of caffeine.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: An initial temperature of 100°C is held for a short period, then ramped up to around 280°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) mode is often used, targeting characteristic ions of the caffeine derivative, such as m/z 194 and 266.
-
Sample Preparation: Samples undergo liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the caffeine from the sample matrix before derivatization.
-
Standard Preparation: Caffeine standards are prepared and subjected to the same extraction and derivatization procedure as the samples.
Method Performance and Cross-Validation Data
The performance of the HPLC-UV and GC-MS methods for caffeine quantification was evaluated based on several key validation parameters. The following tables summarize the comparative data.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | GC-MS |
| Accuracy (Recovery %) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD %) | < 2.0% | < 3.5% |
Table 3: Sensitivity
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
Workflow for Method Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods like HPLC and GC-MS.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Discussion and Conclusion
The cross-validation data indicates that both HPLC-UV and GC-MS are suitable methods for the quantification of caffeine, each with its own set of advantages.
-
HPLC-UV: This method is straightforward, robust, and generally requires less sample preparation, making it ideal for routine quality control applications where high throughput is necessary. The precision and accuracy are excellent within its linear range.
-
GC-MS: This technique offers superior sensitivity, with lower LOD and LOQ values. This makes it the preferred method for analyzing samples with very low concentrations of caffeine or for applications requiring high specificity, such as in complex biological matrices. The requirement for derivatization, however, adds a step to the sample preparation process.
A Fundamental Misconception: The Chirality of Protocatechuic Acid (PCA)
A comparison of the biological activities of Protocatechuic Acid (PCA) enantiomers is not possible for a fundamental reason: Protocatechuic Acid is an achiral molecule and does not possess enantiomers.
For a molecule to be chiral and thus have enantiomers (non-superimposable mirror images), it must typically contain at least one chiral center, which is a carbon atom bonded to four different substituent groups. The chemical structure of Protocatechuic Acid, systematically named 3,4-dihydroxybenzoic acid, reveals a benzene ring with a carboxylic acid group and two hydroxyl groups. This structure possesses a plane of symmetry and lacks any chiral centers. Therefore, it cannot exist as a pair of enantiomers.
Any experimental data or literature purporting to compare the distinct biological activities of "(+)-PCA" versus "(-)-PCA" would be based on a misunderstanding of the molecule's basic stereochemical properties. While many molecules in drug development and biology are chiral and exhibit significant differences in activity between their enantiomeric forms, Protocatechuic Acid is not one of them.
Given this fact, a comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams for PCA enantiomers cannot be generated. Researchers and scientists are advised to focus on the well-documented biological activities of Protocatechuic Acid as a single, achiral entity.
A Head-to-Head Comparison of PCA and NMF for Dimensionality Reduction in Biological Research
In the realm of high-dimensional biological data analysis, particularly in transcriptomics and genomics, Principal Component Analysis (PCA) and Non-negative Matrix Factorization (NMF) are two of the most widely employed dimensionality reduction techniques. While both aim to simplify complex datasets, they operate on fundamentally different principles, leading to distinct applications and interpretations. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate method for their specific research questions.
Core Differences and Theoretical Basis
Principal Component Analysis is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. The first principal component accounts for the most variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.
Non-negative Matrix Factorization, on the other hand, is a matrix factorization method where a data matrix is decomposed into two non-negative matrices. This constraint of non-negativity leads to a parts-based representation of the data, where the original data is approximated by an additive combination of these parts. This is particularly advantageous in biological contexts where data, such as gene expression levels, are inherently non-negative.
A key distinction lies in their mathematical properties and the nature of the resulting components. PCA components are orthogonal and can have both positive and negative values, representing axes of variation. In contrast, NMF factors are not necessarily orthogonal and are constrained to be non-negative, often leading to more interpretable, additive features that can correspond to distinct biological processes.
Quantitative Performance in Cancer Subtype Identification
To illustrate the practical differences in performance, we summarize findings from studies that have applied both PCA and NMF to The Cancer Genome Atlas (TCGA) datasets for the identification of cancer subtypes. The goal of such analyses is to cluster patients into distinct groups with different clinical outcomes, which can inform prognosis and treatment strategies.
| Performance Metric | PCA | NMF | Data Source |
| Silhouette Score (AML) | Lower | Higher | --INVALID-LINK-- |
| Silhouette Score (GBM) | Lower | Higher | --INVALID-LINK-- |
| Survival Analysis (Log-rank p-value) | Significant | More Significant | --INVALID-LINK-- |
Note: Higher Silhouette Scores indicate better-defined clusters. Lower p-values in survival analysis indicate a more significant difference in survival outcomes between the identified subtypes.
The data suggests that for cancer subtype identification, NMF often yields more clinically relevant and robust clusters, as evidenced by higher silhouette scores and more significant survival differences between the identified patient subgroups.[1][2][3] This is often attributed to NMF's ability to capture additive, parts-based biological signatures within the gene expression data that are more representative of distinct underlying biological processes driving different cancer subtypes.
Experimental Protocols
Below are detailed methodologies for applying PCA and NMF to a gene expression dataset, such as one derived from TCGA, for the purpose of cancer subtype clustering.
Data Acquisition and Preprocessing
-
Data Retrieval : Obtain RNA-sequencing (e.g., STAR-Counts) and associated clinical data for a cancer cohort of interest (e.g., Breast Invasive Carcinoma - BRCA) from the TCGA data portal.[4][5]
-
Data Filtering : Remove genes with low expression across all samples (e.g., genes with zero counts in more than 90% of samples).
-
Normalization : For PCA, normalize the raw count data using a method such as Trimmed Mean of M-values (TMM) followed by a log-transformation (e.g., log2(CPM+1)). For NMF, as it requires non-negative inputs, a common approach is to use the normalized counts directly (e.g., Counts Per Million - CPM) or apply a non-negative transformation to log-transformed data.
-
Feature Selection : Select a subset of highly variable genes for dimensionality reduction to reduce noise and computational complexity. This can be done by selecting the top N genes based on their variance across samples.
Principal Component Analysis (PCA) Workflow
-
Data Scaling : Standardize the filtered and normalized gene expression matrix by centering the data (subtracting the mean of each gene) and scaling to unit variance.
-
PCA Computation : Apply PCA to the scaled data matrix to compute the principal components.
-
Component Selection : Determine the number of principal components to retain for downstream analysis. This can be guided by methods such as an "elbow plot" of the explained variance or by selecting components that cumulatively explain a certain percentage of the total variance (e.g., 80%).
-
Clustering : Perform a clustering algorithm (e.g., k-means or hierarchical clustering) on the selected principal components to group the samples into subtypes.
-
Validation : Evaluate the resulting clusters using internal validation metrics (e.g., silhouette score) and external validation by correlating the clusters with clinical outcomes (e.g., survival analysis using Kaplan-Meier curves and the log-rank test).
Non-negative Matrix Factorization (NMF) Workflow
-
Rank Selection : Determine the optimal number of factors (k), which corresponds to the number of desired clusters. This is a critical step in NMF and can be guided by consensus clustering, where the algorithm is run multiple times for a range of k values, and the stability of the resulting clusters is assessed using metrics like the cophenetic correlation coefficient.[2]
-
NMF Decomposition : Apply an NMF algorithm (e.g., Brunet's or Lee & Seung's algorithm) to the non-negative gene expression matrix for the chosen rank k. This will decompose the matrix into a basis matrix (W) and a coefficient matrix (H).
-
Clustering : The columns of the coefficient matrix (H) represent the contribution of each factor to each sample. The dominant factor for each sample can be used to assign it to a cluster.
-
Validation : Similar to PCA, evaluate the NMF-derived clusters using internal and external validation methods.
Visualizations
To further illustrate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. Network-based integrative clustering of multiple types of genomic data using non-negative matrix factorization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 5. RNA-seq analysis in R [sbc.shef.ac.uk]
Assessing the Safety and Toxicity of Novel Protocatechuic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables, is well-regarded for its antioxidant, anti-inflammatory, and anti-cancer properties. As researchers explore its therapeutic potential, a growing number of novel PCA derivatives are being synthesized to enhance its bioavailability, efficacy, and target specificity. However, the introduction of these novel compounds necessitates a thorough evaluation of their safety and toxicity profiles. This guide provides a comparative assessment of the safety and toxicity of various novel PCA derivatives, supported by experimental data, to aid researchers in the selection and development of promising therapeutic candidates.
In Vitro Cytotoxicity of Novel PCA Derivatives
The initial assessment of a compound's toxicity is often conducted through in vitro cytotoxicity assays, which determine the concentration at which a substance becomes toxic to cultured cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric in these evaluations. A lower IC50 value indicates a higher cytotoxic potential.
PCA Alkyl Esters
A study on the effects of PCA derivatives with varying alkyl ester chain lengths on B16 melanoma cells and HS68 fibroblast cells revealed a correlation between hydrophobicity and cytotoxicity. As the length of the alkyl esters increased, so did the cytotoxic effect on the cells. This suggests that increased lipophilicity may enhance cellular uptake, leading to greater toxicity.
| Compound | Cell Line | IC50 (µM) |
| PCA-C7 | B16 Melanoma | ~50 |
| PCA-C12 | B16 Melanoma | ~25 |
| PCA-C7 | HS68 Fibroblast | ~75 |
| PCA-C12 | HS68 Fibroblast | ~50 |
PCA Amide and Glucose Conjugates
In another study, a series of amide and glucose conjugates of PCA were synthesized and evaluated for their biocompatibility using the MTT assay on HEK-293T cell lines. The results indicated that these derivatives maintained good biocompatibility, suggesting that modification of the carboxylic acid moiety with these functional groups does not inherently lead to increased cytotoxicity. This highlights a potential strategy for developing PCA-based therapeutics with favorable safety profiles.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Genotoxicity Assessment of Novel PCA Derivatives
Genotoxicity assays are crucial for identifying substances that can cause genetic damage, such as gene mutations and chromosomal aberrations. The Ames test and the in vitro micronucleus test are standard assays for this purpose. While specific genotoxicity data for novel PCA derivatives is limited in the current literature, the established protocols for these assays are applicable.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay assesses the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.
In Vitro Micronucleus Test
The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic potential.
In Vivo Acute Toxicity Studies
In vivo studies are essential for understanding the systemic toxicity of a compound. The OECD provides internationally recognized guidelines for conducting these studies.
Experimental Protocols
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure
This method is used to assess the acute oral toxicity of a substance. A fixed dose of the test substance is administered to a group of animals (usually rats), and the animals are observed for signs of toxicity and mortality over a 14-day period.
OECD Guideline 402: Acute Dermal Toxicity
This guideline is used to evaluate the potential of a substance to cause toxicity when applied to the skin. A single dose of the test substance is applied to a small area of the skin of the test animals, and the animals are observed for local and systemic toxic effects.
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method
This is a stepwise procedure that uses a smaller number of animals to classify a substance into a toxicity category based on its lethal dose.
Signaling Pathways in PCA Derivative-Induced Toxicity
The toxicity of chemical compounds is often mediated by their interference with specific cellular signaling pathways. For PCA and its derivatives, the pathways related to apoptosis (programmed cell death) and cellular stress responses are of particular interest.
Apoptosis Signaling Pathway
Apoptosis is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic pathway, with pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increased Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis. The activation of caspase-3 and the subsequent cleavage of its substrates, such as poly (ADP-ribose) polymerase (PARP), are key events in the execution phase of apoptosis.
Caption: Intrinsic apoptosis pathway potentially induced by PCA derivatives.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the cellular response to stress, inflammation, and cell survival. In many contexts, activation of the NF-κB pathway promotes cell survival and proliferation, and its inhibition can lead to increased cytotoxicity and apoptosis. The effect of novel PCA derivatives on this pathway is an important area of investigation for understanding their safety profiles.
Conclusion
The safety and toxicity assessment of novel PCA derivatives is a critical step in their development as therapeutic agents. This guide provides a framework for comparing the cytotoxic potential of different derivatives and outlines the standard experimental protocols for a comprehensive safety evaluation. The available data suggests that modifications to the PCA structure, such as altering the alkyl ester chain length, can significantly impact cytotoxicity. Further research is needed to generate more extensive comparative data, particularly in the areas of genotoxicity and in vivo toxicity, and to elucidate the specific signaling pathways involved in the toxic effects of these novel compounds. This will enable a more robust risk assessment and facilitate the selection of PCA derivatives with the most promising therapeutic window.
Reversibility of Transdermal Permeation Enhancement by PCA Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe transdermal drug delivery systems hinges on the ability of permeation enhancers to transiently and reversibly modulate the skin barrier. Pyrrolidone carboxylic acid (PCA) derivatives have emerged as a promising class of enhancers. This guide provides a comparative analysis of the reversibility of PCA derivatives, with a focus on dodecyl prolinates, supported by experimental data and detailed methodologies.
Comparison of PCA Derivative Performance
Recent studies have identified several N-acetyldodecylprolinates as highly effective and reversible transdermal permeation enhancers. The following tables summarize the available data on their performance, highlighting their efficacy and, crucially, the recovery of skin barrier function after their application.
| Derivative | Model Drug(s) | Permeation Enhancement (Qualitative) | Reversibility (Qualitative) | Cytotoxicity (IC50 in µM) |
| Pro2 (N-acetyl-dodecylprolinate) | Theophylline, Diclofenac | Potent enhancer | Not explicitly stated as fully reversible | Tens of µM on 3T3 and HaCaT cells |
| Pro3 (N-propionyl-dodecylprolinate) | Theophylline, Diclofenac | Potent enhancer | Fully reversible | Tens of µM on 3T3 and HaCaT cells |
| Pro4 (N-butyryl-dodecylprolinate) | Theophylline, Diclofenac | Potent enhancer | Fully reversible | Tens of µM on 3T3 and HaCaT cells |
Key Findings:
-
Proline derivatives, particularly those with N-acetyl, propionyl, and butyryl chains (Pro2, Pro3, and Pro4), are potent permeation enhancers for both hydrophilic (theophylline) and lipophilic (diclofenac) drugs[1].
-
Crucially, the effects of Pro3 and Pro4 on the skin barrier are reported to be fully reversible, as demonstrated by the return of transepidermal water loss (TEWL) and skin electrical impedance to baseline levels after removal of the enhancer[1].
-
These derivatives exhibit acceptable in vitro toxicity profiles on 3T3 fibroblast and HaCaT keratinocyte cell lines, with IC50 values in the tens of µM range[1].
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
In Vitro Skin Permeation Assay
This protocol is designed to assess the effect of PCA derivatives on the permeation of a model drug across human skin.
-
Skin Preparation: Excised human abdominal or breast skin is used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 300-400 µm.
-
Diffusion Cell Setup: The prepared skin is mounted on vertical Franz diffusion cells with the stratum corneum facing the donor compartment. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C with constant stirring.
-
Enhancer and Drug Application: A solution of the PCA derivative and the model drug in a suitable vehicle (e.g., propylene glycol) is applied to the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the model drug in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER = Jss with enhancer / Jss without enhancer) are calculated.
Assessment of Skin Barrier Reversibility
This experiment evaluates the recovery of the skin's barrier function after treatment with a PCA derivative.
-
Baseline Measurement: The baseline TEWL and skin electrical impedance of the skin mounted in Franz cells are measured using a TEWL meter and an impedance spectrometer, respectively.
-
Enhancer Application: The PCA derivative solution is applied to the donor compartment for a defined period (e.g., 24 hours).
-
Post-Application Measurement: After the application period, the enhancer solution is removed, and the skin surface is gently cleaned. TEWL and impedance are measured immediately after removal and at subsequent time points (e.g., 1, 4, 8, and 24 hours) to monitor the recovery of the barrier function.
-
Data Analysis: The TEWL and impedance values are plotted over time. Full reversibility is indicated by the return of these values to the baseline levels.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is used to investigate the mechanism of action of the enhancers by analyzing their effects on the stratum corneum lipids.
-
Sample Preparation: Isolated human stratum corneum is treated with the PCA derivative solution for a specific duration.
-
Spectral Acquisition: The treated stratum corneum is placed on the ATR crystal of an FTIR spectrometer. Spectra are recorded over a specific wavenumber range (e.g., 4000-650 cm⁻¹).
-
Data Analysis: Changes in the position and shape of the C-H stretching and scissoring vibration peaks are analyzed to determine the effect of the enhancer on the conformational order and packing of the stratum corneum lipids[1]. A shift to higher wavenumbers indicates a fluidization of the lipid bilayers.
In Vitro Cytotoxicity Assay
This assay determines the potential toxicity of the PCA derivatives on skin-relevant cell lines.
-
Cell Culture: Human keratinocytes (HaCaT) and mouse fibroblasts (3T3) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Enhancer Treatment: The cells are then exposed to various concentrations of the PCA derivatives for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Figure 1. Workflow for assessing the reversibility of skin barrier disruption.
Figure 2. Proposed mechanism of reversible permeation enhancement by PCA derivatives.
References
A Comparative Guide to Protein-Fragment Complementation Assay (PCA) Methods for Efficiency and Cost
For researchers, scientists, and drug development professionals, selecting the optimal method for studying protein-protein interactions (PPIs) is a critical decision that impacts experimental outcomes and resource allocation. Protein-fragment Complementation Assays (PCAs) have emerged as a powerful and versatile tool for detecting PPIs directly within living cells. This guide provides an objective comparison of the most common PCA methods, focusing on their efficiency and associated costs to aid in the selection of the most appropriate system for your research needs.
The core principle of a PCA lies in the reconstitution of a reporter protein from its non-functional fragments. Two proteins of interest are fused to complementary fragments of a reporter. An interaction between the target proteins brings the reporter fragments into close proximity, allowing them to reassemble into a functional protein that generates a detectable signal. The choice of reporter protein is the primary determinant of the assay's characteristics, including its sensitivity, the nature of its output signal, and the overall cost of the experiment. This guide focuses on three widely used PCA reporter systems: Dihydrofolate Reductase (DHFR), Luciferases, and Fluorescent Proteins.
Comparison of PCA Reporter Systems
The selection of a PCA method often involves a trade-off between sensitivity, cost, and the specific requirements of the experiment, such as the need for real-time kinetics or subcellular localization. The following table summarizes the key quantitative and qualitative differences between the DHFR, Luciferase, and Fluorescent Protein-based PCA methods.
| Feature | DHFR PCA | Luciferase PCA (Bioluminescence) | Fluorescent Protein PCA (BiFC) |
| Principle | Reconstitution of methotrexate-resistant DHFR enzyme confers cell survival. | Reconstitution of a luciferase enzyme that catalyzes a light-emitting reaction in the presence of a substrate. | Reconstitution of a fluorescent protein (e.g., GFP, YFP) that fluoresces upon excitation with a specific wavelength of light. |
| Signal Type | Cell survival/growth | Bioluminescence | Fluorescence |
| Efficiency | |||
| Sensitivity | High (can detect as few as 25 complexes per cell)[1] | Very High (low background signal)[2][3][4] | Moderate (potential for high background from cellular autofluorescence)[2][3] |
| Speed of Signal | Slow (requires cell growth over hours to days) | Fast (signal generated in real-time)[1] | Moderate (requires time for chromophore maturation) |
| Suitability for HTS | High (simple, inexpensive survival-based readout)[1][5] | High (amenable to automation and quantitative measurements)[6] | Moderate to High (can be adapted for HTS)[7] |
| Reversibility | Reversible[1] | Reversible (suitable for dynamic studies)[8] | Generally irreversible (stable complex formation)[1] |
| Cost | |||
| Reagent Cost | Low (methotrexate is inexpensive)[5][9] | Medium to High (luciferin substrates can be costly) | Low (no specific substrate required) |
| Equipment Cost | Low (standard cell culture equipment)[5] | Medium (requires a luminometer) | Medium to High (requires a fluorescence microscope or plate reader) |
| Overall Cost | Low | Medium to High | Medium |
Experimental Protocols
A generalized experimental workflow is central to all PCA methods. The specific details of the protocol will vary depending on the chosen reporter system and the host organism (e.g., yeast, mammalian cells).
General Experimental Workflow for PCA
The process begins with the generation of expression vectors for the fusion proteins and culminates in the detection and analysis of the reporter signal.
1. Construct Design and Cloning: The genes encoding the two proteins of interest are cloned into vectors containing the N-terminal and C-terminal fragments of the chosen reporter protein.
2. Vector Preparation: The generated plasmids are purified and verified for correct sequence and reading frame.
3. Cell Culture: The appropriate host cells (e.g., yeast or mammalian cell lines) are cultured to a suitable density for transfection or transformation.
4. Transfection/Transformation: The expression vectors are introduced into the host cells.
5. Protein Expression: The cells are incubated to allow for the expression of the fusion proteins.
6. Signal Detection:
- DHFR PCA: Cells are plated on a selective medium containing methotrexate. Cell survival and colony growth are monitored over time.[10]
- Luciferase PCA: The appropriate luciferin substrate is added to the cells, and the emitted bioluminescence is measured using a luminometer.
- Fluorescent Protein PCA (BiFC): Cells are excited with the appropriate wavelength of light, and the emitted fluorescence is detected using a fluorescence microscope or a microplate reader.
7. Data Analysis: The resulting data (colony counts, luminescence intensity, or fluorescence intensity) is quantified and analyzed to determine the extent of protein-protein interaction.
Signaling Pathways and Logical Relationships in PCA
The fundamental principle of PCA is the conditional reconstitution of a reporter protein, which is dependent on the interaction of two target proteins. This can be represented as a simple logical relationship.
Conclusion
The choice of a PCA method is a multifaceted decision that requires careful consideration of experimental goals and available resources. The DHFR-based PCA stands out as a highly cost-effective and simple method, particularly well-suited for large-scale screening where a survival-based readout is sufficient.[5][9] Luciferase-based PCAs offer the highest sensitivity and are ideal for quantitative studies and for tracking the dynamics of protein interactions in real-time, albeit at a higher reagent cost.[2][3][4] Fluorescent protein-based PCAs, or BiFC, provide the unique advantage of visualizing the subcellular localization of protein interactions, though they can be limited by slower signal maturation and potential background fluorescence.[2][3] By weighing the efficiency and cost considerations outlined in this guide, researchers can make an informed decision to select the PCA method that best aligns with their scientific objectives and budgetary constraints.
References
- 1. High Throughput Screening Market Size & Trends | 2033 [straitsresearch.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. The Bioluminescence Advantage [promega.com]
- 5. portlandpress.com [portlandpress.com]
- 6. mordorintelligence.com [mordorintelligence.com]
- 7. Shop Laboratory Equipment, Parts, and Supplies For Sale, New and Used Prices | LabX [labx.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. CA2196496A1 - Protein fragment complementation assay for the detection of protein-protein interactions - Google Patents [patents.google.com]
- 10. Genome-wide Protein-protein Interaction Screening by Protein-fragment Complementation Assay (PCA) in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Principal Component Analysis on Clinical Study Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of clinical research, the complexity of biological systems often translates into high-dimensional datasets with numerous, often correlated, variables. Navigating this data to extract meaningful insights is a significant challenge. Principal Component Analysis (PCA) has emerged as a powerful statistical technique to address this complexity. This guide provides an objective comparison of clinical study analyses with and without the application of PCA, supported by experimental data and detailed methodologies, to elucidate its effect on predictive modeling and data interpretation.
Data Presentation: Quantitative Comparison of Models
The primary utility of PCA in clinical studies lies in its ability to reduce dimensionality and multicollinearity, which can lead to more robust and interpretable predictive models. The following table summarizes the performance of various clinical prediction models where PCA was used for feature selection or dimensionality reduction, compared to models using the full set of original variables or other feature selection methods.
| Clinical Area/Study Outcome | Model without PCA (or with all features) | Model with PCA | Performance Metric | Improvement with PCA | Reference |
| Occupational Noise-Induced Hearing Loss | XGBoost with all 48 features | XGBoost with 16 PCA-selected features | AUC | 0.942 -> 0.957 | [cite: ] |
| PR-AUC | 0.720 -> 0.741 | [cite: ] | |||
| Congenital Adrenal Hyperplasia (Classical) | Not Applicable (PCA used to create a novel score) | PCA-derived Endocrine Profile Score | AUC | 0.92 | [cite: ] |
| Accuracy | 95% | [cite: ] | |||
| Cardiovascular Disease Prediction | Logistic Regression (LR), K-Nearest Neighbors (KNN), Support Vector Machine (SVM) | Hybrid Model (Voting Classifier) with PCA | Accuracy | Up to 98.33% | [1][2] |
| F1-Score | Up to 98.25% | [1][2] | |||
| Alzheimer's Disease Detection | Baseline model (VAF approach) | PCA-SVMs | Accuracy | PCA-SVMs showed higher accuracy | [3] |
| Mental Health Classification | Model with raw data | Model with PCA | Accuracy | 12% improvement | [cite: ] |
Key Observations:
The data consistently demonstrates that the application of PCA can enhance the performance of predictive models in various clinical settings. In the study on occupational noise-induced hearing loss, the model using PCA-selected features showed a notable improvement in both Area Under the Curve (AUC) and Precision-Recall AUC (PR-AUC) compared to the model with all features. Similarly, in cardiovascular disease prediction, a hybrid model incorporating PCA achieved high accuracy and F1-scores.[1][2] The study on congenital adrenal hyperplasia showcases PCA's utility in creating a powerful composite biomarker, the "endocrine profile score," which demonstrated high accuracy and AUC in predicting treatment efficacy. For Alzheimer's disease and mental health classification, PCA contributed to improved model accuracy by reducing data complexity and noise.[3]
Experimental Protocols
The application of PCA in clinical studies follows a structured methodology to ensure the validity and reproducibility of the results. Below are the detailed protocols for the key experiments cited.
Protocol 1: PCA for Feature Selection in a Predictive Model (Based on the study of occupational noise-induced hearing loss)
-
Data Collection and Preprocessing:
-
Gather routine hematological and biochemical indicators from the study participants.
-
Handle missing data through appropriate imputation methods.
-
Standardize the data to have a mean of 0 and a standard deviation of 1. This is a critical step as PCA is sensitive to the scale of the variables.
-
-
Application of PCA:
-
Perform PCA on the standardized dataset.
-
Select the number of principal components to retain. A common method is to select components with eigenvalues greater than 1.0, as they explain more variance than a single original variable. [cite: ] Another approach is to retain enough components to explain a high percentage (e.g., 80-95%) of the total variance in the data.
-
-
Model Building and Comparison:
-
Develop a predictive model (e.g., XGBoost) using the full set of 48 features.
-
Develop a second predictive model using the 16 features identified as most significant by the PCA (i.e., the variables with the highest loadings on the selected principal components).
-
Train and validate both models using appropriate cross-validation techniques.
-
Compare the performance of the two models using metrics such as AUC and PR-AUC on an independent test set.
-
Protocol 2: Development of a PCA-Derived Composite Score (Based on the study of Congenital Adrenal Hyperplasia)
-
Data Collection and Standardization:
-
Collect longitudinal data on serum hormone concentrations and clinical parameters from patients.
-
Express all included variables as sex- and age-adjusted standard deviation (SD) scores to allow for comparison across different individuals and time points.
-
-
PCA Application and Score Generation:
-
Apply PCA to the standardized hormone and clinical data.
-
Identify the principal components that explain a significant portion of the variance.
-
Define an "endocrine profile score" for each patient observation based on their scores on the selected principal components. These scores are a weighted combination of the original variables.
-
-
Model Evaluation:
-
Categorize patient visits based on treatment efficacy (e.g., optimal, sub-optimal) using predefined clinical criteria.
-
Use Receiver Operating Characteristic (ROC) curve analysis to assess the ability of the PCA-derived endocrine profile score to distinguish between different treatment efficacy groups.
-
Calculate the AUC and accuracy of the score as a predictive marker of treatment efficacy.
-
Mandatory Visualization
To better understand the application and logic of PCA in a clinical research setting, the following diagrams have been generated using the DOT language.
Caption: General workflow of applying PCA in a clinical study.
Caption: Logical relationship between original variables and principal components.
References
A Comparative Guide to Plant Transcriptomic Responses: Protocatechuic Acid vs. Proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic responses of plants to protocatechuic acid (PCA) and proline. While both compounds are implicated in plant stress responses, they elicit distinct molecular and physiological changes. This document summarizes key experimental data, outlines detailed methodologies for comparative transcriptomic studies, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stresses. These responses often involve the production and accumulation of specific metabolites that can act as signaling molecules, osmoprotectants, or antioxidants. Among these, the amino acid proline is a well-established multifunctional molecule that accumulates under various abiotic stresses and plays a crucial role in stress tolerance.[1][2][3] In contrast, protocatechuic acid (PCA) , a phenolic acid, is a secondary metabolite known for its involvement in plant defense mechanisms, including antioxidant and antimicrobial activities.[4][5] Understanding the distinct and overlapping transcriptomic changes induced by these two compounds can provide valuable insights into plant stress physiology and open new avenues for developing strategies to enhance crop resilience.
Comparative Transcriptomic Analysis
While direct comparative transcriptomic studies between PCA and proline are not yet prevalent in published literature, we can infer a comparison based on existing data from individual studies on proline and general studies on phenolic acids.
The Proline Response: An Osmoprotectant and Signaling Molecule
Proline accumulation is a hallmark of plant adaptation to osmotic and oxidative stress.[1][2] Transcriptomic studies reveal that exogenous proline application or endogenous accumulation leads to significant changes in gene expression aimed at cellular protection and recovery.
Key Transcriptomic Signatures:
-
Upregulation of Stress-Protective Genes: Genes encoding late embryogenesis abundant (LEA) proteins, heat shock proteins (HSPs), and various chaperones are often induced, contributing to the stabilization of proteins and membranes.
-
Modulation of Proline Metabolism: A key regulatory feature is the upregulation of proline biosynthesis genes, such as Delta-1-pyrroline-5-carboxylate synthetase (P5CS) , and the downregulation of proline degradation genes, like proline dehydrogenase (PDH) , to maintain high cellular proline levels during stress.[1][6]
-
Redox Homeostasis: Genes involved in antioxidant defense, such as those encoding superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), are often upregulated to mitigate oxidative damage from reactive oxygen species (ROS).[2]
-
Signaling and Regulation: Proline can influence the expression of genes involved in hormone signaling pathways, particularly the abscisic acid (ABA) pathway, and genes encoding transcription factors that regulate stress-responsive gene networks.[3][7]
The Protocatechuic Acid (PCA) Response: A Defense-Related Phenolic Acid
As a phenolic acid, PCA is expected to elicit a transcriptomic response characteristic of plant defense and stress signaling. Based on studies of phenolic acids, the application of PCA would likely trigger a different suite of genes compared to proline.[8][9]
Anticipated Transcriptomic Signatures:
-
Induction of Detoxification Pathways: Upregulation of genes encoding glutathione S-transferases (GSTs), cytochrome P450 monooxygenases, and ABC transporters is expected, as these are involved in the detoxification of xenobiotics and endogenous toxic compounds.
-
ROS and Oxidative Stress Response: Phenolic acids can have a dual role, acting as antioxidants but also potentially causing oxidative bursts.[5][8] This would lead to the upregulation of ROS-scavenging enzymes, similar to the proline response, but also potentially genes involved in programmed cell death if ROS levels become toxic.
-
Cell Wall Modification: Genes related to cell wall synthesis and modification, such as those encoding peroxidases and laccases, may be upregulated, contributing to the reinforcement of the cell wall as a physical barrier against stresses.[9]
-
Downregulation of Primary Metabolism: A common response to stress is the reallocation of resources from growth to defense. Therefore, the downregulation of genes involved in photosynthesis, carbohydrate metabolism, and nitrogen assimilation is anticipated.[9]
Data Summary: A Comparative Table
The following table summarizes the expected comparative transcriptomic and physiological responses to PCA and proline.
| Feature | Protocatechuic Acid (PCA) Response (Inferred) | Proline Response (Established) |
| Primary Function | Defense signaling, antioxidant, antimicrobial | Osmoprotection, ROS scavenging, energy source, signaling |
| Key Upregulated Genes | Glutathione S-transferases (GSTs), Cytochrome P450s, ABC transporters, Peroxidases, ROS-scavenging enzymes.[8][9] | P5CS, LEA proteins, Heat Shock Proteins (HSPs), ROS-scavenging enzymes, ABA-responsive genes.[1][6][7] |
| Key Downregulated Genes | Genes for photosynthesis, Sucrose and starch metabolism, Phenylpropanoid biosynthesis.[9] | Proline dehydrogenase (PDH).[1][6] |
| Affected Pathways | Xenobiotic detoxification, Cell wall fortification, Oxidative stress response, Secondary metabolism.[8][9] | Proline biosynthesis, Osmotic adjustment, ROS detoxification, Abscisic acid (ABA) signaling.[3][7] |
| Physiological Outcome | Enhanced pathogen resistance, Increased cell wall rigidity, Alleviation of oxidative stress.[5] | Improved osmotic tolerance, Protection of cellular structures, Enhanced survival under drought and salinity.[1][2] |
Experimental Protocols
To conduct a comparative transcriptomic study of plant responses to PCA and proline, a standardized experimental workflow is crucial. The following protocol outlines the key steps for such an analysis using RNA sequencing (RNA-Seq).
Plant Material and Treatment
-
Plant Species: Select a model plant species (e.g., Arabidopsis thaliana) or a crop of interest.
-
Growth Conditions: Grow plants in a controlled environment (e.g., growth chamber with controlled light, temperature, and humidity) to ensure uniformity.
-
Treatment Application: At a specific developmental stage (e.g., 4-week-old rosettes), apply the treatments. This can be done by watering the soil with a solution of PCA or proline at a predetermined concentration (e.g., 1 mM), or by spraying the leaves. A mock-treated control group (water or a mild solvent) should be included.
-
Time Course and Replicates: Harvest tissue samples (e.g., leaves) at different time points post-treatment (e.g., 0, 6, 12, 24 hours) to capture the dynamic transcriptomic changes. For each treatment and time point, collect at least three biological replicates.[8]
RNA Extraction and Quality Control
-
RNA Isolation: Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Quality Assessment: Check the integrity and quantity of the extracted RNA. Use a spectrophotometer (e.g., NanoDrop) to assess purity (A260/280 and A260/230 ratios) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 7 is generally recommended for RNA-Seq.
Library Preparation and Sequencing
-
mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
Library Construction: Construct sequencing libraries from the enriched mRNA. This involves fragmentation of the mRNA, synthesis of first and second-strand cDNA, adenylation of the 3' ends, ligation of sequencing adapters, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of 20-30 million paired-end reads per sample for standard gene-level differential expression analysis.[8]
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using software like Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment groups (PCA, proline) and the control, at each time point.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify the biological processes and pathways that are significantly affected by each treatment.
Mandatory Visualizations
Experimental and Analytical Workflow
Caption: Workflow for a comparative transcriptomics study of plant responses.
Proline Metabolism and Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the Phenolic Acids in Cardamine violifolia Leaves by Transcriptome and Metabolome Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dynamic analysis of physiological indices and transcriptome profiling revealing the mechanisms of the allelopathic effects of phenolic acids on Pinellia ternata [frontiersin.org]
- 9. Dynamic analysis of physiological indices and transcriptome profiling revealing the mechanisms of the allelopathic effects of phenolic acids on Pinellia ternata - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyrrolidone Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. Pyrrolidone carboxylic acid (PCA), a common ingredient in pharmaceuticals and cosmetics, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound may cause eye and skin irritation, as well as respiratory and digestive tract irritation[1].
Essential PPE includes:
-
Nitrile rubber gloves
-
ANSI-approved chemical splash goggles
-
A fully buttoned lab coat
Always work with PCA within a properly functioning laboratory chemical fume hood to ensure adequate ventilation[2]. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1][3].
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as a hazardous waste unless otherwise specified by your institution's environmental health and safety (EH&S) department. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national regulations for complete and accurate classification[3][4][5].
-
Waste Identification and Classification:
-
Determine if the PCA waste is considered hazardous. Organic acid waste with a pH of 6 or lower is typically managed as dangerous waste[2].
-
Consult your facility's specific guidelines and local regulations to confirm the classification.
-
-
Waste Segregation:
-
Containerization:
-
Use a designated, compatible waste container, such as a polyethylene container, for collecting PCA waste[2].
-
Ensure the container is in good condition, with a secure, tightly closing lid to prevent leaks or spills[4][7].
-
Attach a completed hazardous waste label to the container before adding any waste. The label should clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution.
-
-
Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the container is full or is ready for disposal, follow your institution's procedures to request a waste pickup.
-
Do not dispose of this compound down the drain[3][9]. While neutralization and drain disposal may be permissible for some non-toxic, water-soluble acids in very small quantities, it is generally not recommended without specific approval from EH&S[7][10].
-
Arrange for proper disposal through your institution's designated hazardous waste management personnel[9].
-
Spill Management
In the event of a spill, the response will depend on the size and location of the spill.
-
Small Spills (manageable within 10 minutes):
-
If you are trained to do so, wear appropriate PPE, including gloves, goggles, and a lab coat[2].
-
For solid PCA, carefully sweep it up to avoid generating dust and place it in a suitable container for disposal[4][5][11].
-
For liquid PCA solutions, absorb the spill with an inert, dry material and place it in an appropriate waste disposal container[2].
-
Decontaminate the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and contact your institution's EH&S department or emergency response team immediately[6].
-
Quantitative Data Summary
While specific disposal limits for this compound are not broadly published and are highly dependent on local regulations, the following table summarizes general guidelines for organic acid waste.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Generally, solutions with a pH between 6 and 9 may be eligible if non-toxic and water-soluble. | [2] |
| pH for Hazardous Waste Classification | Waste organic acid with a pH of 6 or lower should be managed as dangerous waste. | [2] |
| Container Headspace | Leave at least one inch of headroom in the waste container to allow for expansion. | [7] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. coral.washington.edu [coral.washington.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
Comprehensive Guide to Personal Protective Equipment for Handling Pyrrolidone Carboxylic Acid
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Pyrrolidone Carboxylic Acid (PCA), also known as Pyroglutamic Acid. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Risk Assessment
This compound is classified as a substance that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation[1]. Ingestion is harmful[1]. Therefore, a thorough risk assessment must be conducted before any handling of this chemical.
Hazard Summary:
| Hazard | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the required PPE.
PPE Requirements for Handling this compound:
| Body Part | PPE Specification | Rationale and Best Practices |
| Eyes and Face | Safety glasses with side-shields or chemical safety goggles.[2] A face shield is recommended when there is a significant risk of splashing.[3][4] | Protects against splashes and dust that can cause serious eye irritation.[1][5] Standard eyeglasses are not a substitute.[6] |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended).[7] A chemical-resistant apron and long-sleeved clothing are also required.[2] | Prevents skin contact which can cause irritation.[1] Ensure gloves are inspected before each use and disposed of properly after handling the chemical.[1][8] |
| Respiratory | An effective dust mask or a NIOSH/MSHA approved respirator should be used if dust is generated or if working in a poorly ventilated area.[2][5] | Protects against inhalation of dust or aerosols which may cause respiratory tract irritation.[1][9] |
Glove Chemical Compatibility:
| Glove Material | Chemical Resistance to Acids (General) |
| Nitrile | Good to Excellent[7][10] |
| Neoprene | Good[7] |
| Natural Rubber (Latex) | Good[7] |
| Butyl Rubber | Excellent for strong acids[7] |
| Polyvinyl Chloride (PVC) | Fair to Poor |
Note: It is crucial to consult the glove manufacturer's specific chemical resistance data for this compound.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Workflow for Safe Handling of this compound:
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[5][11]
-
Skin Contact: Remove contaminated clothing and shoes.[9] Flush skin with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.[5]
-
Inhalation: Move the person to fresh air.[9][11] If not breathing, give artificial respiration.[9] Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[9] Seek immediate medical attention.[1]
Spill Response Decision Tree:
Caption: A decision tree for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Notify personnel in the immediate area and evacuate if necessary.[12][13]
-
Control and Contain: If safe to do so, control the source of the spill.[14] Use an inert absorbent material like vermiculite or sand to contain the spill.[9]
-
Neutralize: For acidic spills, cautiously neutralize with a suitable agent such as sodium bicarbonate, working from the outside in.[12]
-
Cleanup: Once absorbed and neutralized, use non-sparking tools to collect the material into a designated, labeled hazardous waste container.[15]
-
Decontaminate: Clean the spill area with soap and water.[12][14]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: A workflow for the proper disposal of this compound waste.
Disposal Guidelines:
-
Waste Collection: All waste materials, including unused product, contaminated absorbents, and PPE, must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Method: Do not dispose of this compound down the drain.[5] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[8]
References
- 1. capotchem.cn [capotchem.cn]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. leelinework.com [leelinework.com]
- 5. fishersci.com [fishersci.com]
- 6. pppmag.com [pppmag.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. chemkleancorp.com [chemkleancorp.com]
- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
